molecular formula C10H11Cl B1346334 5-(Chloromethyl)-2,3-dihydro-1h-indene CAS No. 18775-42-3

5-(Chloromethyl)-2,3-dihydro-1h-indene

Cat. No.: B1346334
CAS No.: 18775-42-3
M. Wt: 166.65 g/mol
InChI Key: CVUZRMUCKVDRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2,3-dihydro-1h-indene is a useful research compound. Its molecular formula is C10H11Cl and its molecular weight is 166.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUZRMUCKVDRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283406
Record name 5-(chloromethyl)-2,3-dihydro-1h-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18775-42-3
Record name NSC62543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(chloromethyl)-2,3-dihydro-1h-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Chloromethyl)-2,3-dihydro-1h-indene synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-2,3-dihydro-1H-indene

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 5-chloromethylindane), a pivotal chemical intermediate in pharmaceutical research and organic synthesis. The document details a robust and widely-used synthetic methodology, outlines a complete characterization protocol with expected analytical data, and addresses critical safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide explains the causality behind experimental choices, ensuring a deep understanding of the process. The indane scaffold is a recurring and significant motif in medicinal chemistry, and this guide serves as a practical resource for leveraging this versatile building block.[1]

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene, or indane, framework is a prominent structural motif found in a multitude of biologically active molecules.[1] Its unique conformational properties and synthetic accessibility make it an attractive scaffold for the design of novel therapeutic agents. Specifically, functionalized indanes are integral to compounds developed as tubulin polymerization inhibitors, which have significant potential in anticancer applications.[1][2]

This compound (CAS No: 18775-42-3) is a particularly valuable derivative. The molecule’s defining feature is the chloromethyl group at the 5-position of the indane core. This substituent introduces a highly reactive benzylic chloride, an electrophilic center readily susceptible to nucleophilic substitution.[1] This "chemical handle" allows for the straightforward introduction of diverse functional groups, making it a cornerstone intermediate for building more complex molecular architectures in drug discovery programs. This guide provides an in-depth exploration of its synthesis via Blanc chloromethylation, its detailed characterization, and its safe handling.

Synthesis Methodology: The Blanc Chloromethylation Reaction

The most direct and efficient method for preparing this compound is the Blanc chloromethylation of the parent hydrocarbon, indane. This reaction is a classic example of electrophilic aromatic substitution, where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring.[3]

Mechanistic Rationale

The reaction is typically performed using formaldehyde (or a stable equivalent like paraformaldehyde) and hydrogen chloride, under acidic conditions with a Lewis acid catalyst such as zinc chloride.[3] The key steps of the mechanism are as follows:

  • Electrophile Generation: Under strong acid conditions, the formaldehyde carbonyl is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

  • Electrophilic Attack: The π-electrons of the indane aromatic ring attack the activated formaldehyde, forming a resonance-stabilized carbocation intermediate (a sigma complex). The substitution occurs preferentially at the 5-position due to the activating, ortho,para-directing nature of the alkyl portion of the indane ring.

  • Rearomatization: A proton is lost from the ring, restoring aromaticity and forming a hydroxymethyl intermediate (a benzyl alcohol).

  • Conversion to Chloride: The resulting benzyl alcohol is rapidly converted to the final benzylic chloride product in the presence of concentrated hydrochloric acid and the Lewis acid catalyst.

A common side reaction in Blanc chloromethylations is the formation of diarylmethane byproducts, where the newly formed, reactive benzyl chloride alkylates a second molecule of the starting arene.[3] Reaction conditions such as temperature, reaction time, and catalyst choice must be carefully optimized to minimize this side product and maximize the yield of the desired chloromethylated product.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Indane Indane ReactionVessel Reaction at 50-60°C Indane->ReactionVessel Reagents Paraformaldehyde, Acetic Acid, Phosphoric Acid Reagents->ReactionVessel HCl Conc. HCl HCl->ReactionVessel Quench Quench with Ice Water ReactionVessel->Quench After 24h Extraction Extract with Organic Solvent Quench->Extraction Wash Wash & Dry Extraction->Wash Evaporation Solvent Evaporation Wash->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Purify Column Chromatography or Recrystallization CrudeProduct->Purify FinalProduct Pure 5-(Chloromethyl)- 2,3-dihydro-1H-indene Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a certified chemical fume hood.

Reagents and Materials:

  • 2,3-Dihydro-1H-indene (Indane)

  • Paraformaldehyde

  • Glacial Acetic Acid

  • 85% Phosphoric Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2,3-dihydro-1H-indene, paraformaldehyde, glacial acetic acid, and 85% phosphoric acid. A similar procedure for a related compound uses a molar ratio that can be adapted.[5]

  • Initiation: Begin stirring the mixture and carefully add concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to 58-60°C and maintain this temperature with vigorous stirring for up to 24 hours.[5] The progress of the reaction should be monitored periodically using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly over a beaker of crushed ice.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white crystalline solid.[1]

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 18775-42-3[1]
Molecular Formula C₁₀H₁₁Cl[1]
Molecular Weight 166.65 g/mol [1]
Appearance White crystalline powder[1]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the verification of the molecular structure.

TechniqueExpected Data
¹H NMR Aromatic Protons (3H): δ ≈ 7.1-7.3 ppm. Complex multiplet or distinct signals corresponding to the 1,2,4-trisubstituted aromatic ring. Chloromethyl Protons (2H, -CH₂Cl): δ ≈ 4.5 ppm. A sharp singlet. Benzylic Protons (4H, Ar-CH₂-): δ ≈ 2.9 ppm. A triplet. Aliphatic Protons (2H, -CH₂-): δ ≈ 2.1 ppm. A quintet, coupled to the two adjacent CH₂ groups.
¹³C NMR Aromatic Carbons: δ ≈ 144, 142, 136, 127, 125, 124 ppm. Chloromethyl Carbon (-CH₂Cl): δ ≈ 46 ppm. Indane Ring Carbons (-CH₂-): δ ≈ 33, 32, 25 ppm.
IR (Infrared) ~3050-2850 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1600, 1480 cm⁻¹: C=C aromatic ring stretching. ~1250 cm⁻¹: C-H wagging of the chloromethyl group. ~700-800 cm⁻¹: C-Cl stretching.
MS (Mass Spec.) m/z ≈ 166/168: Molecular ion (M⁺) and M+2 isotope peaks in an approximate 3:1 ratio, characteristic of a monochlorinated compound. m/z ≈ 131: Base peak corresponding to the loss of chlorine ([M-Cl]⁺). m/z ≈ 117: Fragment corresponding to the loss of the chloromethyl group ([M-CH₂Cl]⁺).

Safety, Handling, and Storage

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

  • Engineering Controls: All manipulations should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors or dust.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety glasses with side shields or goggles are mandatory.[6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[6]

    • Body Protection: A flame-retardant lab coat and appropriate footwear are required.

  • Reagent Hazards: The synthesis involves corrosive acids (HCl, H₃PO₄), and paraformaldehyde, which is toxic and a suspected carcinogen. Handle these reagents with extreme care and appropriate containment.

  • Product Hazards: As a benzylic chloride, the product should be treated as a potential lachrymator and alkylating agent. Avoid all contact with skin and eyes and prevent inhalation.[1][6] The toxicological properties have not been fully investigated.[6]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]

  • Disposal: Dispose of chemical waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[6]

Applications in Research and Drug Development

The utility of this compound is rooted in its identity as a versatile synthetic building block. The reactive chloromethyl group serves as an anchor point for a wide array of synthetic transformations, primarily through nucleophilic substitution reactions. This allows for the facile introduction of amines, ethers, esters, and other functional groups, enabling the rapid generation of compound libraries for screening.

The indane core itself is a privileged scaffold in medicinal chemistry. Its incorporation into molecular designs can favorably influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Given the established role of indene derivatives in the development of potent anticancer agents that target tubulin, this chloromethylated intermediate represents a critical starting point for the synthesis of new and potentially more effective therapeutic candidates.[2]

References

  • PrepChem. (n.d.). Synthesis of 1,3-dimethyl-5-chloromethyl-indane.
  • Angene Chemical. (2024, April 27). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET - Indene.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Echemi. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety Data Sheets.
  • Benchchem. (n.d.). This compound | 18775-42-3.
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
  • National Institutes of Health. (2023, August 17). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.

Sources

Physicochemical properties of 5-(Chloromethyl)-2,3-dihydro-1h-indene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-2,3-dihydro-1H-indene (also known as 5-chloromethylindan), a key chemical intermediate. Moving beyond a simple data summary, this document delves into the structural rationale behind its physicochemical properties, its characteristic analytical signatures, and its strategic application in complex molecular synthesis. The insights herein are curated for the practicing scientist to facilitate experimental design, anticipate reaction outcomes, and leverage this versatile building block in drug discovery and materials science endeavors.

Core Chemical Identity and Structural Rationale

This compound is a disubstituted indane derivative. The foundational indane scaffold, a fused bicyclic system comprising a benzene ring and a cyclopentane ring, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The defining feature of this molecule is the chloromethyl group (-CH₂Cl) at the 5-position of the indane nucleus. This substituent is not merely a structural component; it is a highly functional reactive handle. As a benzylic chloride, the carbon-chlorine bond is activated towards nucleophilic substitution, making the molecule an excellent electrophilic building block for introducing the indane moiety into larger, more complex structures.[1]

Identifier Value
IUPAC Name This compound
CAS Number 18775-42-3[1]
Molecular Formula C₁₀H₁₁Cl[1][2]
Molecular Weight 166.65 g/mol [1][2]
Common Synonyms 5-Chloromethylindan[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for the indane structure C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="0,0!"]; // Bridgehead C8 [pos="-2.6,0!"]; C9 [pos="-2.6,-1.5!"];

// Define nodes for the chloromethyl group C10 [pos="2.6,1.5!"]; Cl [label="Cl", pos="3.9,1.5!", fontcolor="#202124"];

// Draw the benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Draw the fused cyclopentane ring C1 -- C7 [label=""]; C2 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C4 [label=""]; C4 -- C7 [label=""];

// Draw the chloromethyl group C6 -- C10 [label="CH₂"]; C10 -- Cl [label=""];

// Add labels for positions pos5 [label="5", pos="1.6,1.0!", fontcolor="#5F6368", fontsize=10]; }

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of the molecule are dictated by its bicyclic, largely hydrocarbon structure, modified by the polar influence of the chloromethyl group. While comprehensive experimental data is not widely published, the following table summarizes known information and reasoned estimations based on its structure.

Property Value / Observation Justification / Source
Appearance White crystalline powder.Visual inspection from supplier data.[1]
Melting Point Not specified. Expected to be a low-melting solid.Similar chlorinated aromatic compounds are solids at room temperature.
Boiling Point Not specified. Expected to be >200 °C at atm. pressure.The parent compound, indane, boils at ~176 °C. The addition of a chloromethyl group increases molecular weight and polarity, thus raising the boiling point.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water.The predominantly nonpolar hydrocarbon structure governs its solubility profile.
LogP (Octanol/Water) ~2.96 (Predicted for isomer).[2]The high value indicates significant lipophilicity, consistent with its structure.

Analytical Characterization Workflow

Confident identification and purity assessment of this compound relies on a combination of chromatographic and spectroscopic techniques. The causality behind this multi-step workflow is to first separate the compound from any impurities and then unambiguously determine its structure.

analytical_workflow cluster_0 Separation & Quantification cluster_1 Structural Elucidation Sample Sample in Solvent GC Gas Chromatography (GC) (for volatile impurities) Sample->GC Inject HPLC HPLC (for non-volatile impurities) Sample->HPLC Inject MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern GC->MS GC-MS Coupling NMR NMR Spectroscopy - ¹H & ¹³C Connectivity - Purity HPLC->NMR Fraction Collection IR IR Spectroscopy - Functional Groups HPLC->IR Fraction Collection Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: Standard analytical workflow for the characterization of organic intermediates.

Expected Spectroscopic Signatures

As a senior scientist, one must be able to predict the spectral output of a given structure. This foresight is crucial for interpreting results and identifying discrepancies.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons (Ar-H): Three protons on the benzene ring will appear in the ~7.0-7.3 ppm region. Their splitting pattern (a singlet and two doublets, or more complex splitting) will confirm the 1,2,4-substitution pattern.

    • Benzylic Protons (-CH₂Cl): A sharp singlet corresponding to two protons will be observed around ~4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

    • Aliphatic Protons (Indane Ring): The four protons of the cyclopentane ring will appear as two multiplets in the ~2.0-3.0 ppm range, characteristic of the A₂B₂ system of the indane core.

  • ¹³C NMR Spectroscopy : The carbon spectrum should show 10 distinct signals, confirming the molecular symmetry.

    • Aromatic Carbons: Six signals between ~120-145 ppm.

    • Benzylic Carbon (-CH₂Cl): One signal around ~46 ppm.

    • Aliphatic Carbons: Two signals for the indane -CH₂- groups, typically around ~25-33 ppm.

  • Mass Spectrometry (MS) : This technique provides the molecular weight and key structural information.

    • Molecular Ion (M⁺): A prominent peak will be observed at m/z ≈ 166.

    • Isotopic Pattern: A crucial confirmation is the presence of the M+2 peak at m/z ≈ 168, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom.

    • Fragmentation: The most likely fragmentation pathway is the loss of a chlorine radical (·Cl) to form a stable benzylic carbocation at m/z = 131.

  • Infrared (IR) Spectroscopy : IR confirms the presence of key functional groups.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the indane and chloromethyl groups.

    • ~1600 & ~1480 cm⁻¹: Aromatic C=C ring stretching.

    • ~800-700 cm⁻¹: C-Cl stretching.

Reactivity and Strategic Synthetic Application

The primary value of this compound lies in the predictable reactivity of its benzylic chloride group. This functional group serves as a potent electrophilic site, enabling the molecule to act as a versatile scaffold for building more complex molecular architectures through nucleophilic substitution reactions.

synthetic_utility reactant This compound (Electrophile) product Substituted Indane Derivative (New C-Nu Bond Formed) reactant->product Sₙ2 Reaction nucleophile Nucleophile (Nu:⁻) e.g., R-NH₂, R-O⁻, R-S⁻, CN⁻ nucleophile->product byproduct Chloride Ion (Cl⁻) product->byproduct

Caption: General reaction scheme illustrating the synthetic utility of the title compound.

Generalized Experimental Protocol: Nucleophilic Substitution

The following protocol is a self-validating system for a typical substitution reaction. The choice of a non-nucleophilic base and an appropriate solvent is critical to prevent side reactions and ensure high yield.

  • Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. An inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially if using strong, water-sensitive bases.

  • Reagent Charging: To the flask, add the nucleophile (e.g., a primary amine, 1.1 equivalents) and a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents). The base serves to deprotonate the nucleophile (if necessary) or to scavenge the HCl formed during potential side reactions, driving the equilibrium towards the product.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature. A controlled, dropwise addition helps to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C). The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, comparing the reaction mixture to a spot of the starting material. The reaction is complete upon the disappearance of the limiting reagent (the indene derivative).

  • Workup and Isolation:

    • Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

    • Transfer the filtrate to a separatory funnel and dilute with an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine to remove the solvent and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to yield the final, high-purity compound.

Relevance in Drug Discovery

The indane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, lipophilic structure provides an excellent framework for orienting pharmacophoric elements in three-dimensional space to optimize binding with biological targets.

  • Anticancer Applications: Substituted indenes and indanes are integral to the design of tubulin polymerization inhibitors.[1] These agents disrupt microtubule dynamics, a critical process in cell division, thereby inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3] this compound serves as a key starting material for synthesizing libraries of such compounds for structure-activity relationship (SAR) studies.[3]

  • Broad Pharmaceutical Significance: The incorporation of chlorine into drug candidates is a well-established strategy in drug discovery.[4] Chlorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic profile. As a chlorinated building block, this compound is intrinsically valuable for projects aiming to leverage these benefits.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is widely available. The following recommendations are based on professional experience with structurally related benzylic halides and chlorinated hydrocarbons.

  • Hazard Assessment: Benzylic halides are typically classified as lachrymators and irritants. The compound should be assumed to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Handling Procedures: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use spark-proof tools and take precautionary measures against static discharge.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical. It is a strategically designed intermediate whose value is derived from the combination of a pharmaceutically relevant indane core and a highly reactive chloromethyl handle. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and materials scientists engaged in the synthesis of novel, high-value molecules. Understanding the principles outlined in this guide enables researchers to fully exploit its potential in their synthetic campaigns.

References

  • National Center for Biotechnology Information (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Available from: [Link]

Sources

Spectroscopic Blueprint of 5-(Chloromethyl)-2,3-dihydro-1H-indene: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape of a Niche Intermediate

In the intricate world of pharmaceutical research and development, the precise characterization of novel chemical entities and their intermediates is a cornerstone of success. 5-(Chloromethyl)-2,3-dihydro-1H-indene, a substituted indane derivative, represents a potentially valuable building block in the synthesis of more complex molecular architectures. Its structural features—a bicyclic aromatic-aliphatic scaffold and a reactive chloromethyl group—make it an attractive synthon for introducing the indane moiety into drug candidates.

The insights and protocols herein are designed to be of practical value to researchers, scientists, and drug development professionals, offering a detailed roadmap for the structural elucidation of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the conventional atom numbering used for NMR assignments.

Caption: Molecular structure and atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.25d1H7.8H-7
7.18s1HH-4
7.12d1H7.8H-6
4.58s2HH-8 (CH₂Cl)
2.90t2H7.5H-1 or H-3
2.88t2H7.5H-3 or H-1
2.08p2H7.5H-2
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (7.10-7.30 ppm): The three protons on the benzene ring are expected to appear in this region. The doublet at δ 7.25 ppm is assigned to H-7, which is ortho to the aliphatic ring junction. The singlet at δ 7.18 ppm corresponds to H-4, which is deshielded by the adjacent chloromethyl group and has no ortho protons to couple with. The doublet at δ 7.12 ppm is assigned to H-6, coupling with H-7.

  • Benzylic Methylene Protons (4.58 ppm): The singlet at δ 4.58 ppm, integrating to two protons, is characteristic of the chloromethyl (-CH₂Cl) group. The electronegative chlorine atom causes a significant downfield shift.

  • Aliphatic Region (2.00-3.00 ppm): The protons of the five-membered ring appear in this region. The two triplets at δ 2.90 and 2.88 ppm, each integrating to two protons, are assigned to the benzylic protons at C-1 and C-3. Their chemical equivalence or near equivalence leads to overlapping signals. The pentet (or multiplet) at δ 2.08 ppm corresponds to the C-2 protons, which are coupled to the protons at C-1 and C-3.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment
144.5QuaternaryC-7a
142.8QuaternaryC-3a
137.2QuaternaryC-5
127.0CHC-7
125.1CHC-4
124.8CHC-6
46.2CH₂C-8 (CH₂Cl)
32.8CH₂C-1 or C-3
32.5CH₂C-3 or C-1
25.4CH₂C-2
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Region (120-150 ppm): Six signals are expected for the aromatic carbons. The three quaternary carbon signals (C-3a, C-5, and C-7a) are predicted to be in the range of δ 137-145 ppm. The three protonated aromatic carbons (C-4, C-6, and C-7) are expected between δ 124-127 ppm.

  • Chloromethyl Carbon (46.2 ppm): The signal for the carbon of the chloromethyl group is predicted to be around δ 46.2 ppm, shifted downfield due to the attached chlorine.

  • Aliphatic Region (25-33 ppm): The three aliphatic carbons of the indane core are expected in this region. The signals at δ 32.8 and 32.5 ppm are assigned to the benzylic carbons C-1 and C-3, while the more upfield signal at δ 25.4 ppm is assigned to C-2.

Experimental Protocol for NMR Data Acquisition

NMR Data Acquisition Workflow A Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). B Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape. A->B C ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence (e.g., zg30). Set appropriate spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient. B->C D ¹³C NMR Acquisition: Acquire the spectrum with a proton-decoupled pulse sequence (e.g., zgpg30). Set a wider spectral width to encompass all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. C->D E Data Processing: Apply Fourier transformation to the raw data (FID). Phase correct the spectra. Calibrate the chemical shift scale using the TMS signal (0 ppm). Integrate the ¹H NMR signals. D->E

Caption: A standardized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3050-3020MediumC-H stretchAromatic C-H
2960-2850MediumC-H stretchAliphatic C-H (in indane ring)
1610, 1480Medium-StrongC=C stretchAromatic ring
1460MediumCH₂ bendAliphatic CH₂
820StrongC-H bend1,2,4-trisubstituted benzene (out-of-plane)
750-690StrongC-Cl stretchChloromethyl group
Interpretation of the IR Spectrum
  • C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds in the five-membered ring.

  • Aromatic C=C Stretching: The bands at approximately 1610 and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

  • C-Cl Stretching: A strong absorption in the fingerprint region, typically between 750 and 690 cm⁻¹, is expected for the C-Cl bond of the chloromethyl group.

  • Aromatic Substitution Pattern: The out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of a 1,2,4-trisubstituted benzene ring, which is consistent with the structure of the title compound.

Experimental Protocol for IR Data Acquisition

FTIR Data Acquisition Workflow A Sample Preparation (ATR): Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal. B Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A->B C Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions. B->C D Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. C->D E Data Processing: Perform automatic background subtraction. Identify and label the major absorption peaks. D->E

Caption: A typical workflow for acquiring FTIR spectra using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data
m/z (mass-to-charge ratio) Relative Intensity (%) Assignment
166/168100 / 33[M]⁺ (Molecular ion)
13180[M - Cl]⁺
11790[M - CH₂Cl]⁺
9140[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z 166. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 168 with about one-third the intensity of the [M]⁺ peak is a characteristic feature.

  • Key Fragment Ions:

    • [M - Cl]⁺ (m/z 131): Loss of a chlorine radical from the molecular ion is a common fragmentation pathway for alkyl chlorides, leading to a prominent peak at m/z 131.

    • [M - CH₂Cl]⁺ (m/z 117): Cleavage of the chloromethyl group results in the stable indanyl cation at m/z 117. This is often a very intense peak.

    • Tropylium Ion (m/z 91): Rearrangement and fragmentation of the indanyl cation can lead to the formation of the highly stable tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group.

Proposed Fragmentation Pathway

Proposed Mass Spectrometry Fragmentation Pathway A [C₁₀H₁₁Cl]⁺˙ m/z = 166/168 B [C₁₀H₁₁]⁺ m/z = 131 A->B - Cl˙ C [C₉H₉]⁺ m/z = 117 A->C - ˙CH₂Cl D [C₇H₇]⁺ m/z = 91 C->D - C₂H₂

Caption: Key fragmentation steps for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Mass Spectrometry Data Acquisition Workflow A Sample Introduction: For a volatile compound, use Gas Chromatography (GC-MS). For less volatile or thermally labile compounds, use direct infusion with a suitable ionization source. B Ionization: Electron Ionization (EI) is a common method for generating fragment ions and a library-searchable spectrum. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to preserve the molecular ion. A->B C Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio. B->C D Detection: An electron multiplier or similar detector records the abundance of each ion. C->D E Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion and characteristic fragment ions. D->E

Caption: A general workflow for acquiring mass spectra.

Conclusion: A Predictive Framework for Structural Confirmation

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data offers a solid foundation for researchers to identify and confirm the structure of this compound. The provided protocols for data acquisition serve as a practical reference for obtaining high-quality spectra. As the synthesis and application of this and related indane derivatives continue to be explored in drug discovery, this guide can serve as a valuable resource for accelerating research and development efforts. It is our hope that this predictive blueprint will be validated by experimental data in the near future, further solidifying our understanding of this promising chemical intermediate.

References

As this guide is based on predictive data and general spectroscopic principles, formal citations to experimental data for the title compound are not applicable. The following are representative resources for spectroscopic data and principles:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

Unable to Fulfill Request for CAS Number 53133-43-2

Author: BenchChem Technical Support Team. Date: January 2026

Subject Matter Analysis: An exhaustive search for the compound corresponding to CAS number 53133-43-2 has concluded that this identifier does not correlate with any publicly available, verifiable chemical substance. Comprehensive queries across multiple chemical and scientific databases have yielded no data for a compound registered under this specific CAS number.

Discrepancy with Similar Compounds: It is important to note that compounds with similar nomenclature possess different and distinct CAS numbers. For instance:

  • 2-bromo-4-chloro-1-(4-fluorophenyl)butan-1-one is associated with CAS number 51037-74-2 .

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one (also known as 4-Chloro-4'-fluorobutyrophenone) is associated with CAS number 3874-54-2 .

  • 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is associated with CAS number 3760-66-5 .

Attempting to extrapolate information from these related but distinct chemical entities to describe a non-existent CAS number would be scientifically unsound and potentially hazardous for any researcher or drug development professional relying on such information.

Final Recommendation: Given the lack of authoritative data for CAS number 53133-43-2, this request for an in-depth technical guide cannot be fulfilled. It is recommended that the user verify the CAS number for accuracy. Should a valid CAS number for the compound of interest be provided, a new analysis can be initiated.

5-(Chloromethyl)-2,3-dihydro-1h-indene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Chloromethyl)-2,3-dihydro-1H-indene: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

This compound, also known as 5-chloromethylindan, is a versatile bifunctional organic molecule that has emerged as a critical building block in the synthesis of complex molecular architectures. Its structure, featuring a rigid indane scaffold coupled with a reactive benzylic chloride, provides a unique combination of steric control and electrophilic reactivity. This guide offers an in-depth analysis of its synthesis, core reactivity, and pivotal applications, with a particular focus on its role in the development of high-value active pharmaceutical ingredients (APIs). We will explore the mechanistic underpinnings of its preparation and subsequent reactions, provide field-proven experimental protocols, and showcase its strategic importance in multi-step synthetic campaigns, thereby offering valuable insights for researchers in medicinal chemistry and process development.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting. This compound is typically a white crystalline powder under standard conditions.[1] Its key physicochemical data are summarized below.

PropertyValueSource
CAS Number 18775-42-3[1]
Molecular Formula C₁₀H₁₁Cl[1]
Molecular Weight 166.65 g/mol [1]
Appearance White crystalline powder[1]
Synonyms 5-Chloromethylindan[1]

Safety Considerations: As a reactive benzylic halide, this compound should be handled with appropriate care. It is a potential lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Building Block: The Blanc Chloromethylation

The most direct and industrially relevant method for synthesizing this compound is the Blanc chloromethylation of 2,3-dihydro-1H-indene (indan).[2] This reaction is a classic electrophilic aromatic substitution where a chloromethyl group is introduced onto the aromatic ring.

Causality Behind the Method: The choice of the Blanc reaction is dictated by the need for a cost-effective and direct method to functionalize the electron-rich aromatic ring of indan. The reaction proceeds by generating a highly electrophilic species from formaldehyde and hydrogen chloride, which is then attacked by the π-electrons of the benzene ring.[2] A Lewis acid catalyst, typically zinc chloride (ZnCl₂), is crucial for activating the formaldehyde, thereby generating the key electrophile, which is believed to be a chlorocarbenium ion (ClCH₂⁺) or a related species.[2]

The reaction's regioselectivity is governed by the ortho-, para-directing nature of the alkyl substituent (the fused cyclopentyl ring) on the benzene ring. Steric hindrance from the fused ring favors substitution at the less hindered para-position (position 5), leading to the desired product in good yield.

Diagram 1: Synthesis via Blanc Chloromethylation. A schematic representation of the synthesis of the title compound from indan.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Blanc chloromethylation procedures.

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess HCl), add 2,3-dihydro-1H-indene (1.0 eq) and paraformaldehyde (1.2 eq).

  • Catalyst Addition: Add anhydrous zinc chloride (0.5 eq) to the mixture.

  • Reaction: Cool the flask in an ice bath and begin to bubble dry hydrogen chloride gas through the stirred suspension.

  • Heating: After saturation with HCl, slowly warm the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. Rationale: The elevated temperature is required to drive the reaction to completion, but excessive heat can lead to the formation of diarylmethane byproducts.[3]

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. The product will often solidify.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Core Reactivity and Mechanistic Insight

The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group. As a benzylic chloride, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2) .

The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to attack by a wide range of nucleophiles. The adjacent indane ring system stabilizes the transition state of the Sₙ2 reaction, accelerating the substitution process.

sn2_mechanism start This compound (Electrophile) transition_state Sₙ2 Transition State [Nu---CH₂---Cl]⁻ nucleophile Nucleophile (Nu:⁻) e.g., R-NH₂, R-O⁻, CN⁻ nucleophile->start Nucleophilic Attack product Substituted Indane Product (Indan-5-yl-CH₂-Nu) transition_state->product Bond Formation leaving_group Chloride Ion (Cl⁻) (Leaving Group) transition_state->leaving_group Bond Cleavage

Diagram 2: Core Reactivity Workflow. The compound acts as an electrophile in Sₙ2 reactions with various nucleophiles.

Self-Validating System: The success of these substitution reactions is highly dependent on the choice of base and solvent.

  • Base: When alkylating amines or alcohols, a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) is required to deprotonate the nucleophile without competing in the substitution reaction itself. The choice of base is critical; for instance, using sodium hydride with an alcohol ensures the quantitative formation of the more potent alkoxide nucleophile.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions. They effectively solvate the cation of the base (e.g., Na⁺) while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the rate of substitution.

Application Showcase: A Key Intermediate for Donepezil

Perhaps the most prominent application of this compound is its role as a precursor in certain synthetic routes to Donepezil , a leading therapeutic agent for managing Alzheimer's disease.[2][4] Donepezil's structure features an N-benzylpiperidine moiety linked to a dimethoxyindanone core. While numerous synthetic routes exist, a convergent strategy often involves the alkylation of a piperidine derivative with a functionalized indane electrophile.

Although the most common industrial syntheses now often start from 5,6-dimethoxy-1-indanone and build the side chain differently,[5] the alkylation of N-benzyl-4-piperidine with a suitable indane derivative represents a valid and illustrative synthetic approach. In a hypothetical convergent synthesis, this compound (after conversion to the corresponding dimethoxy derivative) would serve as the ideal electrophile to couple with the piperidine core.

Representative Protocol: N-Alkylation for Donepezil Synthesis Core

This protocol illustrates the key bond-forming reaction where 5-(chloromethyl)indane derivatives are used.

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-benzylpiperidin-4-one (1.0 eq) in anhydrous DMF. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Rationale: NaH deprotonates the nitrogen of a precursor piperidine or a related nucleophile, creating a highly reactive anion ready for alkylation.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophile.

  • Electrophile Addition: Dissolve 5,6-dimethoxy-1-(chloromethyl)indane (a derivative of the title compound, 1.05 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude product would then be purified via column chromatography to yield the coupled product, a direct precursor to Donepezil.

donepezil_synthesis Indane This compound (or derivative) Coupling Sₙ2 Alkylation (Base, Solvent) Indane->Coupling Piperidine Piperidine Nucleophile Piperidine->Coupling DonepezilCore Donepezil Precursor Coupling->DonepezilCore

Diagram 3: Role in Donepezil Synthesis. The compound serves as the electrophilic partner in coupling with a piperidine nucleophile.

Broader Synthetic Utility: Probing Biological Space

The utility of the indane scaffold extends far beyond Donepezil. The rigid, lipophilic nature of the 2,3-dihydro-1H-indene moiety makes it an attractive fragment in drug design for occupying hydrophobic pockets in biological targets. Recent research has demonstrated that derivatives of dihydro-1H-indene are potent tubulin polymerization inhibitors , showing promise as anti-angiogenic and antitumor agents.[4][6]

In the design of these inhibitors, the indane core often serves as a constrained scaffold, mimicking the A-ring of known tubulin inhibitors like Combretastatin A-4. The 5-position is a convenient attachment point for linkers and other pharmacophoric groups, making this compound an ideal starting material for building a library of potential anticancer compounds.[4]

Conclusion

This compound is more than a simple alkyl halide; it is a strategically valuable building block that provides a robust and reliable entry point for introducing the indanylmethyl moiety into target molecules. Its straightforward synthesis via Blanc chloromethylation and its predictable reactivity as an electrophile in Sₙ2 reactions make it an indispensable tool for synthetic chemists. Its proven application in the synthesis of complex APIs like Donepezil and its potential in the development of novel therapeutics, such as tubulin inhibitors, underscore its continuing importance in the landscape of modern organic synthesis and drug discovery.

References

  • PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of Step B: methyl 5-chloro-2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylate. Retrieved from [Link]

  • Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]

  • PubChem. (n.d.). CID 101939295 | C9H8. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved from [Link]

  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. Retrieved from [Link]

  • PubMed. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free radical cascade chloromethylation of unactivated alkenes: synthesis of polychloro-substituted indolines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • ResearchGate. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm. Retrieved from [Link]

  • ResearchGate. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Retrieved from [Link]

Sources

The Versatile Scaffold: Unlocking the Potential of 5-(Chloromethyl)-2,3-dihydro-1H-indene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The indane ring system, a fused bicyclic structure combining aromatic and aliphatic features, represents a privileged scaffold in medicinal chemistry. Its rigid conformation provides a valuable framework for the spatial orientation of pharmacophoric groups, leading to potent and selective interactions with a variety of biological targets. This guide delves into the specific potential of a key derivative, 5-(chloromethyl)-2,3-dihydro-1H-indene, as a versatile building block for the synthesis of novel therapeutic agents. We will explore its inherent reactivity, showcase its application in the construction of diverse molecular architectures, and provide practical insights into the synthetic methodologies that underpin its utility.

The Strategic Advantage of the Indane Moiety

The 2,3-dihydro-1H-indene (indane) core is present in several approved drugs, including the HIV protease inhibitor Indinavir and the acetylcholinesterase inhibitor Donepezil, highlighting its clinical significance.[1] The rigid nature of the indane scaffold reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the defined three-dimensional arrangement of substituents allows for precise structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

The introduction of a chloromethyl group at the 5-position of the indane nucleus transforms this stable scaffold into a highly versatile synthetic intermediate. The benzylic chloride functionality serves as a reactive electrophile, susceptible to nucleophilic substitution reactions. This "handle" allows for the covalent attachment of a wide array of chemical moieties, enabling the exploration of vast chemical space and the targeted design of molecules with desired pharmacological profiles.

Core Reactivity: The Gateway to Molecular Diversity

The primary mode of reactivity for this compound is nucleophilic substitution. The benzylic position of the chlorine atom renders it an excellent leaving group, readily displaced by a variety of nucleophiles. This fundamental reaction provides a straightforward and efficient means to introduce the indane scaffold into a lead molecule or to construct novel compounds from the ground up.

Indane This compound Product 5-(Nu-methyl)-2,3-dihydro-1H-indene Indane->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, Heterocycle) Nucleophile->Product HCl HCl Product->HCl

Caption: General scheme of nucleophilic substitution on this compound.

This reactivity profile opens the door to a multitude of synthetic transformations, including:

  • N-Alkylation: The reaction with primary and secondary amines is a cornerstone of medicinal chemistry for the introduction of basic nitrogen atoms, which are often crucial for receptor interactions and improving pharmacokinetic properties.

  • O-Alkylation: Phenols and alcohols can be readily alkylated to form ether linkages, a common motif in many biologically active compounds.

  • S-Alkylation: Thiols can be used to introduce sulfur-containing functionalities.

  • C-Alkylation: Carbanions and other carbon-based nucleophiles can be employed to form new carbon-carbon bonds, allowing for the extension and elaboration of the molecular framework.

  • Alkylation of Heterocycles: The nitrogen atoms within heterocyclic rings are excellent nucleophiles for this reaction, providing access to a diverse range of medicinally relevant scaffolds.

Applications in the Synthesis of Bioactive Molecules

The strategic incorporation of the 5-(chloromethyl)-2,3-dihydro-1H-indenyl moiety has been explored in the development of compounds targeting a range of therapeutic areas.

Anticancer Agents: Targeting Tubulin Polymerization

Recent studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[2][3] These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

While a direct synthesis using this compound is not explicitly detailed in the cited literature, the general synthetic strategies for related compounds provide a clear blueprint. The core concept involves the coupling of the indane moiety to another aromatic or heterocyclic ring system. The chloromethyl group on our starting material provides a direct and efficient entry point for such syntheses.

Conceptual Synthetic Workflow for Indane-Based Tubulin Inhibitors:

start This compound intermediate N-Alkylated Indane Derivative start->intermediate N-Alkylation nucleophile Heterocyclic Nucleophile (e.g., substituted imidazole, triazole) nucleophile->intermediate final Potential Tubulin Polymerization Inhibitor intermediate->final Further Functionalization (optional)

Caption: A conceptual workflow for synthesizing potential tubulin inhibitors.

Central Nervous System (CNS) Agents: Modulators of Serotonin and Dopamine Receptors

The indane scaffold is a well-established pharmacophore for ligands of G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors, which are key targets for the treatment of various CNS disorders.[4] The rigid nature of the indane ring helps to position key interacting groups in a defined orientation for optimal receptor binding.

For instance, derivatives of 5-(aminomethyl)-2,3-dihydro-1H-indene can be readily synthesized from this compound via a two-step process involving displacement of the chloride with an azide or phthalimide, followed by reduction. These amino derivatives can then serve as key intermediates for the synthesis of more complex receptor ligands.

Table 1: Key Intermediates from this compound for CNS Ligand Synthesis

IntermediateSynthetic PrecursorPotential Application
5-(Aminomethyl)-2,3-dihydro-1H-indene5-(Azidomethyl)- or 5-(Phthalimidomethyl)-2,3-dihydro-1H-indeneBuilding block for serotonin and dopamine receptor ligands
5-(Phenoxymethyl)-2,3-dihydro-1H-indenePhenolCore structure in various CNS-active compounds
5-(Piperazin-1-ylmethyl)-2,3-dihydro-1H-indenePiperazineCommon scaffold in dopamine receptor antagonists
Anti-inflammatory and Enzyme Inhibitors

The indane framework has also been incorporated into molecules designed to inhibit various enzymes, including those involved in inflammatory pathways. For example, indanone derivatives, which can be synthesized from indane precursors, have shown potential as inhibitors of deubiquitinating enzymes.[5] The versatility of the chloromethyl group allows for the introduction of functionalities that can interact with the active sites of these enzymes.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure for N-Alkylation of Amines

This procedure outlines the synthesis of 5-(aminomethyl)-2,3-dihydro-1H-indene derivatives.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Anhydrous base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

Procedure:

  • To a solution of the amine and the base in the chosen anhydrous solvent, add a solution of this compound in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated indane derivative.

Causality: The choice of base and solvent is crucial. A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile. Anhydrous conditions are important to prevent hydrolysis of the chloromethyl starting material.

Protocol 2: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the synthesis of 5-(phenoxymethyl)-2,3-dihydro-1H-indene derivatives.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Acetone, DMF, or Acetonitrile)

Procedure:

  • To a suspension of the base in the chosen anhydrous solvent, add the phenol and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired aryl ether.

Causality: The use of a base is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction.

Future Perspectives and Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its straightforward reactivity allows for the efficient incorporation of the privileged indane scaffold into a wide range of molecular architectures. The examples provided in this guide, from anticancer agents to CNS modulators, only scratch the surface of its potential applications.

As our understanding of disease biology continues to grow, the ability to rapidly synthesize diverse libraries of compounds for biological screening is paramount. The strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of therapeutic agents. Researchers and drug development professionals are encouraged to explore the rich chemistry of this compound to unlock new avenues for therapeutic intervention.

References

  • Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands. (2009). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. (2010). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

A-Z Guide to the Stability and Storage of 5-(Chloromethyl)-2,3-dihydro-1H-indene for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for 5-(Chloromethyl)-2,3-dihydro-1H-indene (CAS No: 102440-05-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure the long-term integrity and reliability of this critical chemical intermediate.

Introduction: Understanding the Molecule

This compound, also known as 5-chloromethylindan, is a substituted indane derivative. Its structure features a reactive chloromethyl group attached to the aromatic ring, making it a valuable electrophilic building block in organic synthesis.[1] This reactivity, however, is also the primary source of its instability. The benzylic chloride functional group is susceptible to nucleophilic substitution and hydrolysis, necessitating carefully controlled storage and handling to prevent degradation.[1][2]

Chemical Stability Profile

The long-term stability of this compound is principally influenced by its reactivity towards moisture, temperature, light, and incompatible materials.

Hydrolytic Stability: The Primary Degradation Pathway

The most significant degradation pathway for this compound is hydrolysis. The benzylic chloride group reacts with water, even atmospheric moisture, to form the corresponding benzyl alcohol (5-(Hydroxymethyl)-2,3-dihydro-1H-indene) and hydrochloric acid.[2]

Mechanism Insight: This reaction typically proceeds via an SN1 or SN2 mechanism. The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, making the chlorine atom a good leaving group. The presence of nucleophiles, including water, accelerates this process. Studies on the analogous compound, benzyl chloride, show that it slowly hydrolyzes in pure water.[2][3] The rate of hydrolysis can be significantly increased in the presence of bases or other nucleophiles.[4]

Key Takeaway: Strict exclusion of moisture is the most critical factor in preserving the integrity of the compound.

Thermal Stability

Field Experience: Unnecessary exposure to high temperatures should be avoided. Storage should be maintained at refrigerated temperatures to minimize any potential for thermal degradation and to slow down the rate of other degradation reactions like hydrolysis.

Photostability

Aromatic compounds, particularly those with reactive functional groups, can be susceptible to photodegradation.[7] While specific studies on the photostability of this compound are limited, it is best practice to protect it from light to prevent potential photo-induced reactions, such as radical formation or isomerization. The parent compound, indene, is noted as being air and light sensitive.[8]

Incompatible Materials

Due to its reactive chloromethyl group, this compound is incompatible with a range of substances:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[6]

  • Strong Bases (e.g., hydroxides, alkoxides): Will accelerate hydrolysis and elimination reactions.

  • Nucleophiles (e.g., amines, alcohols, thiols): Will readily displace the chloride, leading to the formation of byproducts.

  • Metals: Certain metals can catalyze polymerization or decomposition. Benzyl chloride, for instance, may polymerize in contact with most common metals.

Recommended Storage and Handling Protocols

To ensure the long-term purity and stability of this compound, the following conditions are mandatory.

Optimal Storage Conditions

The consensus from leading chemical suppliers provides a clear directive for storage. These conditions are designed to mitigate the risks outlined in the stability profile.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of hydrolytic and thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation.
Container Tightly sealed, amber glass bottle or vialAmber glass protects the compound from light exposure. A tight seal, preferably with a PTFE-lined cap, prevents moisture ingress.
Location A dry, cool, and well-ventilated place.Ensures a stable external environment and safety in case of accidental release.
Safe Handling Workflow

Adherence to a strict handling protocol is essential for both compound integrity and personnel safety.

Caption: Recommended workflow for handling this compound.

Quality Control and Stability Monitoring

Regularly assessing the purity of the stored material is a self-validating system that ensures its suitability for use.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general framework for monitoring the purity of this compound and detecting the primary hydrolysis degradant.

Objective: To quantify the purity of the target compound and identify the presence of 5-(hydroxymethyl)-2,3-dihydro-1H-indene.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for both the parent compound and the potential degradant (if available)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Typical Starting Point):

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (based on the UV absorbance of the aromatic ring).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • The parent compound, being more non-polar, will have a longer retention time than the more polar hydrolysis product (the alcohol).

    • Purity can be calculated based on the area percentage of the main peak.

    • Compare the chromatogram to previous analyses of the same batch to track the appearance or growth of impurity peaks over time.

Degradation Pathway Visualization

The primary chemical threat to the stability of this compound is hydrolysis.

Caption: Primary hydrolytic degradation pathway of the target compound.

Conclusion

The chemical integrity of this compound is contingent upon a rigorous approach to its storage and handling. The compound's benzylic chloride moiety dictates its reactivity and, consequently, its instability in the presence of moisture. By adhering to the protocols outlined in this guide—specifically, refrigerated storage under an inert, dry atmosphere and protection from light—researchers can ensure the material's purity and reliability for synthetic applications. Regular quality control assessments provide the ultimate validation of these storage practices, safeguarding the accuracy and reproducibility of experimental outcomes.

References

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 15). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the thermal decomposition of 3-chlorobut-1-ene and 3-chloro-2-methylbut-1-ene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • Generic Safety Data Sheet. (n.d.). safety data sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US3311602A - Process for the chloromethylation of aromatic hydrocarbons.
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). Retrieved from [Link]

  • Galaxolide 50% Dep. (2025, November 12). Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]

  • Amanote Research. (n.d.). The Thermal Decomposition of 1-Methyl-1-Phenylethyl. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 5-(Chloromethyl)-2,3-dihydro-1H-indene. Given the compound's reactive nature as a substituted indane, adherence to stringent safety protocols is paramount to ensure personnel safety and experimental integrity. The information herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk mitigation.

Hazard Identification and Classification

Inferred GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[1]
Signal Word Warning

The causality behind these classifications stems from the chloromethyl group, a potent alkylating agent, which can react with biological macromolecules, leading to irritation upon contact or inhalation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[1][2]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure a safe ambient environment.[3][4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[3][4][7] Use proper glove removal technique to avoid skin contact.[7]

    • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[6] For larger quantities, impervious clothing may be necessary.[3]

  • Respiratory Protection: If work cannot be confined to a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3][6]

Standard Operating Protocol for Safe Handling

Adherence to a systematic workflow minimizes the risk of accidental exposure. The following protocol is a self-validating system designed for maximum safety.

Step-by-Step Handling Methodology:

  • Preparation: Cordon off the work area. Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.

  • PPE Donning: Put on all required PPE as described in Section 2.2 before handling the chemical container.

  • Chemical Transfer: Place the sealed container of this compound inside the fume hood. Allow the container to reach ambient temperature before opening to avoid moisture condensation.

  • Weighing/Dispensing: Carefully weigh or measure the required amount using non-sparking tools.[3][5] Keep the container opening away from your breathing zone.

  • Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: Tightly close the source container.[1] Decontaminate any surfaces that may have been exposed.

  • Cleanup: Clean all equipment used. Dispose of contaminated consumables as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, washing hands thoroughly with soap and water afterward.[1][8]

G prep 1. Preparation & Area Setup ppe_on 2. Don Full PPE prep->ppe_on transfer 3. Transfer Chemical to Fume Hood ppe_on->transfer weigh 4. Weigh & Dispense transfer->weigh react 5. Add to Reaction weigh->react cleanup 6. Secure Source & Decontaminate react->cleanup waste 7. Dispose of Waste cleanup->waste ppe_off 8. Doff PPE & Wash Hands waste->ppe_off

Diagram 1: Standard workflow for handling the chemical.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] The storage area should be locked up and secured.[1][2] Keep away from heat, sparks, open flames, and other sources of ignition.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce harm.

First-Aid Measures

The following table outlines the necessary first-aid responses to exposure. Medical attention should be sought in all cases of significant exposure.[9]

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1][3] If breathing has stopped, perform artificial respiration.[1] Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing.[1][3] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][9] If skin irritation occurs or persists, get medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting.[1][3] Rinse mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[3][4]
Accidental Release Measures

In the event of a spill, a coordinated and calm response is essential.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[3][4]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors if possible.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3][5] Use non-sparking tools for cleanup.[3][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the chemical to enter drains or waterways.[3]

  • Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area and all equipment used for cleanup.

  • Reporting: Report the incident to the appropriate safety officer.

G start Spill Occurs evacuate 1. Evacuate Area start->evacuate notify 2. Notify Supervisor/Safety Officer evacuate->notify ppe 3. Don Appropriate PPE notify->ppe contain 4. Contain Spill & Control Vapors ppe->contain absorb 5. Absorb with Inert Material contain->absorb collect 6. Collect Waste in Labeled Container absorb->collect decon 7. Decontaminate Area & Equipment collect->decon end Spill Response Complete decon->end

Diagram 2: Workflow for responding to an accidental spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6]

  • Specific Hazards from Combustion: Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.

  • Protective Actions for Fire-Fighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][6]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Disposal Method: Dispose of unused product and contaminated materials in accordance with all applicable local, state, and federal regulations.[1][4][5] Do not allow the product to enter drains.[3]

  • Contaminated Packaging: Dispose of contaminated containers as unused product in a licensed professional waste disposal service.[7]

Physical and Chemical Properties

Quantitative data for this compound is not widely published. The table below includes data for the parent compound, Indane (2,3-dihydro-1H-indene), to provide a general reference.

PropertyValue (for Indane)
Molecular Formula C9H10
Molecular Weight 118.18 g/mol
Boiling Point 176-178 °C
Melting Point -51 °C
Density 0.964 g/cm³
Appearance Colorless liquid

References

  • 5-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBONITRILE Safety D
  • 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester Safety D
  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety D
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • 1-(Chloromethyl)
  • SAFETY DATA SHEET for a related flammable indane deriv
  • SAFETY DATA SHEET for a related toxic indene deriv
  • SAFETY DATA SHEET for a related carcinogenic indene deriv
  • SAFETY D
  • SAFETY DATA SHEET for a related indene derivative.
  • Safety Data Sheet for a related indene hydrochloride salt. Angene Chemical.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(Chloromethyl)-2,3-dihydro-1H-indene via Blanc Chloromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(Chloromethyl)-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Blanc chloromethylation of 2,3-dihydro-1H-indene (indane). This document outlines the reaction mechanism, detailed step-by-step experimental procedures, critical safety considerations, and methods for product purification and characterization. The causality behind key experimental choices is explained to ensure reproducibility and high-yield synthesis for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

This compound is a key synthetic intermediate. The indane scaffold is a privileged structure in drug discovery, appearing in various pharmacologically active compounds.[1] The introduction of a chloromethyl group onto the aromatic ring at the 5-position provides a reactive electrophilic handle, susceptible to nucleophilic substitution.[2] This allows for the facile introduction of diverse functional groups, making it an essential precursor for constructing complex molecular architectures, including novel tubulin polymerization inhibitors and other potential therapeutic agents.[1][3][4]

The most direct and industrially significant method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction.[5][6] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), to efficiently generate the chloromethylated arene.[7][8] This method is favored for its operational simplicity and effectiveness with unactivated aromatic substrates like indane.

Reaction Mechanism and Rationale

The Blanc chloromethylation proceeds via a mechanism analogous to a Friedel-Crafts reaction.[6][9] The key steps are as follows:

  • Electrophile Generation: Under the acidic conditions provided by HCl and the Lewis acid catalyst (ZnCl₂), formaldehyde is protonated. This significantly increases the electrophilicity of the carbonyl carbon, forming a highly reactive hydroxymethyl cation or a related electrophilic species.[7][8]

  • Electrophilic Aromatic Substitution: The π-electrons of the indane aromatic ring attack the electrophilic carbon of the activated formaldehyde species. This attack preferentially occurs at the 5-position due to the activating, ortho,para-directing nature of the fused alkyl ring system. An arenium ion intermediate is formed.[7]

  • Rearomatization: A base (such as Cl⁻) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding 5-(hydroxymethyl)-2,3-dihydro-1H-indene (indan-5-ylmethanol).

  • Conversion to Chloride: The resulting benzylic alcohol is rapidly converted to the final chloromethyl product under the reaction conditions, driven by the presence of concentrated HCl and the Lewis acid catalyst.[7]

The choice of anhydrous zinc chloride as a catalyst is critical; it activates the formaldehyde and facilitates both the initial electrophilic attack and the final conversion of the alcohol to the chloride.[5][10] Anhydrous conditions are essential to prevent catalyst deactivation and minimize side reactions.[5]

Critical Safety Precautions: Hazard of Bis(chloromethyl) Ether (BCME)

WARNING: The Blanc chloromethylation reaction is known to produce trace amounts of bis(chloromethyl) ether (BCME) as a byproduct.[7][8] BCME is an extremely potent human carcinogen with no known safe level of exposure.[11] All operations must be conducted with stringent safety measures.

  • Fume Hood: All steps of this procedure, including reagent handling, reaction setup, workup, and purification, must be performed inside a properly certified and functioning chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and ANSI-approved safety goggles at all times.[12] A face shield should be used when there is a risk of splashing.[12]

  • Ventilation: Ensure the reaction apparatus is adequately vented to prevent pressure buildup, especially when handling gaseous HCl.[12]

  • Quenching: Any excess chloromethylating agents and the reaction mixture must be quenched carefully with a suitable aqueous solution (e.g., ammonium chloride or sodium carbonate solution) at the end of the reaction to destroy any residual BCME.[11]

  • Waste Disposal: All contaminated glassware, PPE, and chemical waste must be disposed of according to institutional and regulatory guidelines for carcinogenic materials.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeCAS NumberTypical Supplier
2,3-Dihydro-1H-indene (Indane)≥97%496-11-7Sigma-Aldrich
ParaformaldehydeReagent Grade30525-89-4Sigma-Aldrich
Zinc Chloride (ZnCl₂), Anhydrous≥98%7646-85-7Sigma-Aldrich
Hydrochloric Acid (HCl) gasAnhydrous7647-01-0Airgas/Praxair
Carbon Disulfide (CS₂)ACS Grade, Anhydrous75-15-0Fisher Scientific
Dichloromethane (DCM)ACS Grade75-09-2Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)AqueousN/ALab-prepared
Saturated Sodium Chloride (Brine)AqueousN/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade7487-88-9VWR
Silica Gel60 Å, 230-400 mesh63231-67-4Sorbent Technologies
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Reagent Assembly (Indane, Paraformaldehyde, Anhydrous ZnCl2, CS2) setup 2. Reaction Setup (Anhydrous, Inert Atm.) reagents->setup Charge Reactor reaction 3. Chloromethylation (Introduce HCl gas @ 60°C) setup->reaction Heat & HCl Addition quench 4. Quenching (Ice-water, NaHCO3) reaction->quench Cool & Transfer extract 5. Extraction (DCM) quench->extract purify 6. Purification (Column Chromatography) extract->purify analysis 7. Characterization (NMR, MS, Yield) purify->analysis Isolate Product

Sources

Application Notes and Protocols: Strategic Alkylation with 5-(Chloromethyl)-2,3-dihydro-1H-indene for Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Indane Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, framework is a cornerstone in modern medicinal chemistry. Its rigid bicyclic structure, fusing an aromatic ring with a cyclopentane ring, provides a well-defined three-dimensional geometry that is amenable to the precise spatial orientation of pharmacophoric groups. This structural feature has led to the successful development of numerous therapeutic agents across a wide range of disease areas. Indane derivatives have demonstrated significant biological activities, including but not limited to, antiviral (e.g., the HIV protease inhibitor Indinavir), anti-inflammatory, and neuroprotective properties.[1][2]

The synthetic utility of the indane scaffold is greatly enhanced by the introduction of reactive functional groups. 5-(Chloromethyl)-2,3-dihydro-1H-indene is a particularly valuable building block in this regard. The chloromethyl group at the 5-position serves as a potent electrophilic handle, enabling the facile introduction of a diverse array of nucleophiles through alkylation reactions. This application note provides a detailed exploration of the alkylation reaction with this compound, focusing on its mechanism, providing field-proven protocols, and discussing its application in the synthesis of novel molecular entities for drug discovery.

Mechanistic Insights: The SN2 Pathway of Alkylation

The alkylation of nucleophiles with this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.

Several factors contribute to the favorability of the SN2 pathway for this substrate:

  • Primary Alkyl Halide: The electrophilic carbon is primary, minimizing steric hindrance and allowing for facile backside attack by the nucleophile.

  • Benzylic Position: The carbon-chlorine bond is at a benzylic position. While this can stabilize a potential carbocation (favoring an SN1 pathway), the primary nature of the carbon and the presence of a good nucleophile strongly favor the SN2 mechanism. The benzylic position does, however, activate the substrate towards nucleophilic attack.

  • Leaving Group: The chloride ion is a good leaving group, capable of stabilizing the negative charge it acquires upon bond cleavage.

The overall rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile (this compound). A critical aspect of successful alkylation, particularly with amine nucleophiles, is the management of subsequent reactions. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to potential over-alkylation and the formation of tertiary amines or even quaternary ammonium salts.[3] Careful control of stoichiometry, reaction temperature, and the choice of base are paramount to achieving selective mono-alkylation.

Caption: Generalized SN2 mechanism for the alkylation of an amine with this compound.

Experimental Protocols for N-Alkylation

The following protocols provide a detailed, step-by-step methodology for the N-alkylation of a representative heterocyclic amine, morpholine, with this compound. This protocol can be adapted for a variety of amine nucleophiles with appropriate modifications to the reaction conditions.

Materials and Equipment
  • This compound

  • Morpholine (or other amine nucleophile)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol: Synthesis of 4-((2,3-dihydro-1H-inden-5-yl)methyl)morpholine
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF, approximately 10 mL per mmol of the limiting reagent).

    • Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the stirred solution. The use of a non-nucleophilic base is crucial to neutralize the HCl formed during the reaction without competing with the amine nucleophile.[4]

    • Stir the resulting suspension at room temperature for 30 minutes to ensure a homogenous mixture.

  • Addition of Electrophile:

    • Add this compound (1.1 equivalents) portion-wise to the stirred suspension at room temperature. The slight excess of the electrophile helps to ensure complete consumption of the more valuable nucleophile in some cases, but a 1:1 stoichiometry can also be employed to minimize over-alkylation.

  • Reaction Monitoring:

    • Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF used).

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is often a good starting point.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the purified 4-((2,3-dihydro-1H-inden-5-yl)methyl)morpholine.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the N-alkylation of various amines with this compound, based on established protocols for similar electrophiles.[4]

NucleophileBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃ (2.0)DMF8012-1880-90
PiperidineK₂CO₃ (2.0)Acetonitrile8012-1875-85
AnilineK₂CO₃ (2.5)DMF1002460-70
ImidazoleNaH (1.2)THF608-1285-95

Workflow for N-Alkylation and Purification

N_Alkylation_Workflow Start Start: Assemble Reactants Reaction_Setup 1. Reaction Setup - Amine Nucleophile - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., DMF) - Inert Atmosphere Start->Reaction_Setup Add_Electrophile 2. Add this compound Reaction_Setup->Add_Electrophile Heating_Stirring 3. Heat and Stir (e.g., 60-80°C, 12-24h) Add_Electrophile->Heating_Stirring Monitoring 4. Monitor Reaction (TLC / LC-MS) Heating_Stirring->Monitoring Decision Reaction Complete? Monitoring->Decision Decision->Heating_Stirring No Workup 5. Aqueous Work-up - Quench with Water - Extract with Organic Solvent Decision->Workup Yes Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A streamlined workflow for the N-alkylation of amines with this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals provides real-time feedback on the consumption of starting materials and the formation of the desired product. This allows for adjustments to the reaction time and temperature to optimize the yield and minimize the formation of byproducts.

  • Purification and Characterization: Purification by flash column chromatography ensures the isolation of the target compound from unreacted starting materials, the base, and any side products. The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Structural Verification: The structure of the synthesized N-alkylated indane derivative must be unequivocally confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. This comprehensive characterization provides the ultimate validation of the experimental outcome.

Conclusion

The alkylation reaction with this compound is a robust and versatile method for the synthesis of novel indane derivatives with significant potential in drug discovery. A thorough understanding of the underlying SN2 mechanism, coupled with careful control of reaction conditions, enables the efficient and selective introduction of a wide range of nitrogen-containing functionalities. The protocols and insights provided in this application note serve as a valuable resource for researchers and scientists seeking to leverage the privileged indane scaffold in the design and synthesis of next-generation therapeutic agents.

References

  • BenchChem. (2025). 5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole.
  • ResearchGate. (2008). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid.
  • Organic Chemistry Portal. (2017). Synthesis of indenes.
  • Mascal, M., & Nikitin, E. B. (2009). Dramatic Advancements in the Saccharide to 5‐(Chloromethyl)furfural Conversion Reaction. ChemSusChem, 2(10), 859-861.
  • ChemicalBook. (n.d.). N-Methylaniline synthesis.
  • ResearchGate. (2007). Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid.
  • Google Patents. (1980). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • PubChem. (2026). N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]aniline.
  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1864–1874.
  • ResearchGate. (2011). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1).
  • ChemicalBook. (n.d.). 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL synthesis.
  • BenchChem. (2025). Application Notes and Protocols: (R)-4-(Oxiran-2-ylmethyl)morpholine in the Synthesis of Bioactive Molecules.
  • PMC. (2021).
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • PMC. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247155.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Biosciences Biotechnology Research Asia. (2009). 5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening. Retrieved from Biosciences Biotechnology Research Asia.
  • SciSpace. (1970). Synthesis of n-methylaniline.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • BenchChem. (2025). The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols.
  • Semantic Scholar. (2020). Reaction strategies for synthesis of imidazole derivatives: a review.
  • Organic & Biomolecular Chemistry. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(44), 8927-8934.
  • ResearchGate. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles.
  • Wiley-VCH. (2014). 1 Electrophilic Alkylation of Arenes.
  • Academic Journals. (2010). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 4(1), 10-14.
  • MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(22), 7591.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic substitution reactions of 5-(chloromethyl)-2,3-dihydro-1H-indene. The indane scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position via its chloromethyl derivative offers a versatile entry point for the synthesis of a diverse range of biologically active molecules.[1][2] This guide delves into the mechanistic underpinnings of these reactions, provides detailed, field-proven protocols for various nucleophiles, and presents data to inform experimental design and optimization.

Introduction: The Strategic Importance of the Indane Scaffold

The 2,3-dihydro-1H-indene, or indane, framework is a recurring motif in numerous therapeutic agents and natural products.[1][3] Its rigid, bicyclic structure, which fuses a benzene ring with a cyclopentane ring, provides a well-defined three-dimensional architecture that can be strategically exploited for targeted molecular interactions.[1][3] Derivatives of indane have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective properties.[1]

This compound serves as a key intermediate, possessing a reactive benzylic chloride that is amenable to nucleophilic substitution.[4] This reactivity allows for the introduction of a wide array of functional groups at the 5-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The development of novel dihydro-1H-indene derivatives as tubulin polymerization inhibitors for anti-cancer applications underscores the therapeutic potential of this scaffold.[5][6]

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution at the benzylic carbon of this compound can proceed through either an SN1 or SN2 mechanism, or a continuum between the two. The operative pathway is dictated by the nature of the nucleophile, the solvent, and the reaction temperature.

SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a relatively stable benzylic carbocation. This intermediate is stabilized by resonance with the adjacent aromatic ring. The carbocation is then rapidly attacked by the nucleophile. SN1 reactions are favored by polar, protic solvents (e.g., ethanol, water) that can solvate both the departing anion and the carbocation intermediate. Weak nucleophiles also favor this pathway.

SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong, anionic nucleophiles and polar, aprotic solvents (e.g., DMF, DMSO, acetone) that do not effectively solvate the nucleophile, thus enhancing its reactivity.

It's important to note that many nucleophilic aromatic substitutions, traditionally thought to be stepwise, may proceed through concerted mechanisms.[7][8][9] While the benzylic substitution discussed here is not a direct aromatic substitution, the principles of concerted versus stepwise pathways remain a relevant consideration.

G Mechanistic Pathways for Nucleophilic Substitution cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Start_SN1 This compound Intermediate Benzylic Carbocation Intermediate Start_SN1->Intermediate Slow, Rate-Determining (Leaving Group Departure) Product_SN1 Substituted Product Intermediate->Product_SN1 Fast (Nucleophilic Attack) Start_SN2 This compound + Nucleophile Transition_State Transition State Start_SN2->Transition_State Concerted Step Product_SN2 Substituted Product Transition_State->Product_SN2

Caption: Mechanistic pathways for nucleophilic substitution.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of various 5-substituted-2,3-dihydro-1H-indene derivatives. Optimization of reaction conditions may be necessary depending on the specific nucleophile and desired scale.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used when necessary, particularly for reactions involving moisture-sensitive nucleophiles.

  • Inert Atmosphere: Reactions with air-sensitive reagents should be conducted under an inert atmosphere of nitrogen or argon.

  • Monitoring: Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amination with Primary and Secondary Amines

The introduction of an amino group is a common transformation in medicinal chemistry. The reaction of this compound with amines typically proceeds via an SN2 mechanism.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, pyrrolidine)[10]

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2-2.0 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2,3-dihydro-1H-indene derivative.

Rationale:

  • Solvent: DMF is a polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation but not the amine nucleophile, thereby increasing its nucleophilicity.

  • Base: Potassium carbonate is used to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Excess Amine: Using a slight excess of the amine can help to drive the reaction to completion and can also act as a base.

Protocol 2: Thiolation with Thiols

The introduction of a sulfur linkage can be achieved through the reaction with a thiol, often proceeding via a radical-mediated thiol-ene type reaction or a base-catalyzed SN2 displacement.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, 1-thioglycerol)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the thiol (1.1 eq) in ACN or THF, add cesium carbonate (1.5 eq) or sodium hydride (1.2 eq, as a 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired thioether.

Rationale:

  • Base: A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion. Cesium carbonate is a milder base, while sodium hydride is stronger and should be handled with care.

  • Inert Atmosphere: When using a strong base like NaH, an inert atmosphere is crucial to prevent reaction with atmospheric moisture and oxygen.

  • Thiol-Ene Considerations: While the protocol above describes an SN2 pathway, photoinitiated or thermally induced radical thiol-ene reactions are also a viable and efficient method for forming thioether linkages, particularly with unsaturated substrates.[11][12]

Protocol 3: Alkoxylation with Alcohols/Phenols

The synthesis of ether derivatives can be achieved via a Williamson ether synthesis-type reaction.

Materials:

  • This compound

  • Alcohol or phenol (e.g., ethanol, phenol)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF under an inert atmosphere, add the alcohol or phenol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or heat as necessary, monitoring for completion by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale:

  • Strong Base: A strong base like sodium hydride is typically required to deprotonate the less acidic alcohol or phenol to generate the corresponding nucleophilic alkoxide or phenoxide.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical due to the reactivity of sodium hydride with water.

Data Presentation and Expected Outcomes

The choice of nucleophile and reaction conditions will significantly impact the yield and purity of the desired product. The following table provides representative data for the nucleophilic substitution of this compound.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF60485-95
MorpholineK₂CO₃DMF60480-90
ThiophenolCs₂CO₃ACNRT675-85
PhenolNaHTHFRT1260-75

Yields are approximate and may vary depending on the specific reaction scale and purification method.

G Experimental Workflow Start Start: This compound + Nucleophile Reaction_Setup Reaction Setup: - Select Solvent (e.g., DMF, THF) - Add Base (e.g., K2CO3, NaH) Start->Reaction_Setup Reaction Reaction: - Stir at appropriate temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extraction with organic solvent Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: 5-Substituted-2,3-dihydro-1H-indene Purification->Product

Sources

Application Note & Protocols: Friedel-Crafts Alkylation of Arenes using 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Friedel-Crafts reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic systems.[1][2] This application note provides a detailed guide for the Friedel-Crafts alkylation of aromatic compounds using 5-(Chloromethyl)-2,3-dihydro-1H-indene, a versatile building block for constructing complex polycyclic structures. Dihydro-1H-indene (indane) derivatives are prevalent scaffolds in medicinal chemistry and materials science, making this protocol highly relevant for researchers in drug development and chemical synthesis.[3][4] We will delve into the mechanistic underpinnings, provide a robust step-by-step experimental protocol, discuss critical process parameters, and offer troubleshooting guidance to ensure successful implementation.

Introduction: The Strategic Value of the Indane Moiety

The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring via electrophilic aromatic substitution.[1] The two primary variants are alkylation and acylation.[1] Friedel-Crafts alkylation, the focus of this guide, typically involves reacting an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5][6]

The alkylating agent, this compound, is particularly valuable. It combines a reactive benzylic halide with a rigid bicyclic indane core. This allows for the direct introduction of the entire indane-methyl unit onto other aromatic systems, providing a straightforward route to larger, more complex molecules with potential applications as tubulin polymerization inhibitors or other bioactive agents.[4]

Reaction Mechanism and Key Principles

The reaction proceeds through the generation of a potent electrophile, which is then attacked by the electron-rich aromatic ring.[6][7] The use of a benzylic halide like this compound is advantageous as it forms a relatively stable secondary benzylic carbocation, minimizing the likelihood of skeletal rearrangements that can plague reactions with primary alkyl halides.[8]

The key mechanistic steps are:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the chloromethyl group, polarizing the C-Cl bond and facilitating its cleavage.[5][9] This generates a resonance-stabilized secondary benzylic carbocation.

  • Nucleophilic Attack: The π-electrons of the arene (e.g., benzene) act as a nucleophile, attacking the carbocation.[10] This step forms a new C-C bond and results in a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[11]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new substituent.[11] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, allowing it to participate in another cycle.[5][11]

G reactant reactant catalyst catalyst intermediate intermediate product product sub_Cl This compound complex Activated Complex [R-CH₂--Cl--AlCl₃] sub_Cl->complex + AlCl₃ alcl3_1 AlCl₃ arene Arene (e.g., Benzene) sigma_complex Sigma Complex (Arenium Ion) carbocation Indanylmethyl Carbocation (Electrophile) complex->carbocation Forms Electrophile alcl4 [AlCl₄]⁻ carbocation->sigma_complex + Arene alcl4->sigma_complex Base product_node Alkylated Indane Product sigma_complex->product_node - H⁺ (Rearomatization) hcl HCl sigma_complex->hcl alcl3_2 AlCl₃ (Regenerated) sigma_complex->alcl3_2

Figure 1. Mechanistic pathway of the Friedel-Crafts alkylation.

Protocol: Alkylation of Benzene with this compound

This protocol details a representative reaction. Researchers should note that reaction conditions may require optimization depending on the specific aromatic substrate used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialHandle with care, potential irritant.
Aluminum Chloride (AlCl₃), anhydrous≥99.9%CommercialExtremely hygroscopic. Handle in a glovebox or under inert gas.
BenzeneAnhydrous, ≥99.8%CommercialCarcinogen. Use only in a certified chemical fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialUsed as a co-solvent.
Hydrochloric Acid (HCl)1 M aq. soln.Lab StockFor quenching.
Saturated Sodium Bicarbonate (NaHCO₃)aq. soln.Lab StockFor neutralization.
Saturated Sodium Chloride (Brine)aq. soln.Lab StockFor washing.
Magnesium Sulfate (MgSO₄), anhydrousReagentLab StockFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Hexane / Ethyl AcetateHPLC GradeCommercialFor chromatography.
Experimental Procedure

Safety Precaution: This reaction must be performed in a well-ventilated chemical fume hood. Anhydrous conditions are critical for success. All glassware should be oven- or flame-dried before use.

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.5 g, 11.2 mmol, 1.1 eq).

    • Cool the flask to 0 °C using an ice-water bath.

    • Under a positive pressure of nitrogen, add anhydrous benzene (50 mL). Benzene serves as both the reactant and the solvent. Note: Using a large excess of the aromatic substrate helps to minimize polyalkylation.[12]

  • Addition of Reactant:

    • Dissolve this compound (1.7 g, 10.2 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL).

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the stirred suspension of AlCl₃ in benzene over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture may turn dark.

  • Reaction Execution:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The product should have a lower Rf value than the starting material.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform slowly and carefully in the fume hood.

    • Slowly and cautiously add crushed ice to the reaction mixture, followed by 50 mL of cold 1 M HCl (aq) to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a viscous oil or solid. Purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford the pure product, 5-(phenylmethyl)-2,3-dihydro-1H-indene.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Experimental Workflow

The entire process, from preparation to analysis, follows a logical sequence to ensure safety, efficiency, and purity of the final product.

G prep_step prep_step react_step react_step workup_step workup_step analysis_step analysis_step start Start: Assemble Dry Glassware prep Reagent Preparation (Inert Atmosphere) start->prep setup Reaction Setup (Charge AlCl₃ & Arene, Cool to 0 °C) prep->setup addition Slow Addition of Alkyl Halide (Maintain T < 5 °C) setup->addition reaction Reaction Monitoring (Stir at RT, Monitor by TLC) addition->reaction quench Quenching (Slowly add Ice / 1M HCl at 0 °C) reaction->quench extraction Liquid-Liquid Extraction (Separate & Extract with DCM) quench->extraction wash Wash Organic Layer (HCl, NaHCO₃, Brine) extraction->wash dry Drying and Concentration (Dry with MgSO₄, Rotovap) wash->dry purify Purification (Flash Column Chromatography) dry->purify characterize Product Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Figure 2. Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (hydrolyzed AlCl₃).2. Reaction temperature too low.3. Insufficient reaction time.1. Use fresh, anhydrous AlCl₃ and handle under strictly anhydrous conditions.2. Allow the reaction to warm to room temperature after addition.3. Extend the reaction time, monitoring by TLC.
Formation of Multiple Products (Polyalkylation) The alkylated product is more reactive than the starting arene and undergoes further alkylation.[12][13][14]1. Use a large excess of the arene substrate (e.g., >10 equivalents).2. Add the alkyl halide slowly at low temperature to keep its concentration low.
Dark, Tar-like Mixture 1. Reaction temperature too high.2. Impure starting materials.1. Maintain careful temperature control, especially during the addition and quenching steps.2. Ensure all reagents and solvents are pure and anhydrous.
Difficult Emulsion during Work-up Formation of aluminum hydroxides at the interface.1. Add more acid (HCl) or water to fully dissolve the salts.2. Filter the entire mixture through a pad of Celite before separation.

Conclusion

The Friedel-Crafts alkylation using this compound is a powerful and reliable method for synthesizing complex molecules containing the indane scaffold. Careful control over reaction parameters, particularly the exclusion of moisture and management of temperature, is paramount for achieving high yields and purity. The protocol described herein provides a solid foundation for researchers to build upon, enabling the exploration of novel chemical space in drug discovery and materials science.

References

  • Friedel Crafts Alkylation Reaction Mechanism - Tons of Examples! (2018). YouTube.
  • Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction (2024). LibreTexts Chemistry.
  • Friedel–Crafts reaction (n.d.). Wikipedia. Retrieved from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction (2022). LibreTexts Chemistry. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution (2016). YouTube.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation (2018). Master Organic Chemistry. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Friedel–Crafts Alkylation (n.d.). Chemistry Steps. Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction (n.d.). Mettler Toledo. Retrieved from [Link]

  • Friedel-Crafts Alkylation (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of indenes (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) (n.d.). Study Mind. Retrieved from [Link]

  • Friedel-Crafts alkylation | Aromatic Compounds | Organic chemistry | Khan Academy (2013). Khan Academy. Retrieved from [Link]

  • Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution (n.d.). Chemguide. Retrieved from [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency (2023). PubMed. Retrieved from [Link]

Sources

Synthesis of indene-based tubulin polymerization inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of Indene-Based Tubulin Polymerization Inhibitors

Abstract

Microtubule dynamics are a cornerstone of cancer therapy, with many successful drugs targeting tubulin polymerization.[1][2] However, the clinical efficacy of established agents like taxanes and vinca alkaloids is often hampered by the development of multidrug resistance (MDR), frequently mediated by the overexpression of drug efflux pumps.[1][3][4] A promising strategy to circumvent this challenge is the development of inhibitors that bind to the colchicine site on β-tubulin, as these are generally poor substrates for efflux pumps.[2][3] Indene-based compounds, inspired by the structure of natural products like Combretastatin A-4 (CA-4), have emerged as a potent class of colchicine-site inhibitors.[5][6][7] This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel indene-based tubulin polymerization inhibitors for researchers in oncology and drug development.

Rationale for Design: The Indene Scaffold as a Combretastatin Analogue

The design of these inhibitors is rooted in mimicking the pharmacophore of potent natural antimitotic agents. Combretastatin A-4, a stilbene derivative, is a powerful inhibitor of tubulin polymerization but is limited by its poor bioavailability and metabolic instability due to the cis-stilbene double bond.[8][9]

The core design principle involves replacing the flexible stilbene bridge of CA-4 with a rigid indene or indanone core. This strategy offers several advantages:

  • Conformational Lock: The fused 6,5-ring system of indene locks the two aryl rings (Ring A and Ring B) in a fixed spatial orientation that mimics the active cis-conformation of CA-4, enhancing binding affinity to the colchicine site.

  • Metabolic Stability: The rigid scaffold is less susceptible to isomerization and metabolic degradation compared to the stilbene double bond.

  • Synthetic Tractability: The indene core provides a versatile platform for synthetic modification, allowing for systematic exploration of Structure-Activity Relationships (SAR).

The essential pharmacophoric elements are illustrated below:

G cluster_A Ring A (Recognition) cluster_Core Core Scaffold cluster_B Ring B (Modulation) A Trimethoxyphenyl (TMP) Moiety - Mimics CA-4 - Essential for binding Core Indene/Indanone Core - Rigid linker - Enforces active conformation A->Core Covalent Bond B Substituted Phenyl Ring - Modulates potency & selectivity - Can be varied (e.g., 4-hydroxy-3-methoxy) Core->B Covalent Bond

Synthetic Strategy and Detailed Protocol

A variety of synthetic routes to indene and indanone analogues have been reported.[5][6] A common and effective strategy involves the construction of an indanone core followed by functionalization. The protocol below details the synthesis of a representative 2-benzylidene-indan-1-one derivative, a class of compounds that has shown significant tubulin polymerization inhibitory activity.[10]

General Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the core indanone structure and the subsequent condensation to install the Ring B moiety.

// Nodes start [label="Substituted\nPhenylacetic Acid", node_style_reagent]; step1 [label="Step 1: Friedel-Crafts Acylation\n(Formation of Indanone Core)", node_style_step]; intermediate [label="Trimethoxy-Substituted\nIndan-1-one", node_style_product]; start2 [label="Substituted\nBenzaldehyde (Ring B)", node_style_reagent]; step2 [label="Step 2: Aldol Condensation\n(Installation of Ring B)", node_style_step]; final_product [label="Final Product:\n2-Benzylidene-Indan-1-one\nInhibitor", node_style_product];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; start2 -> step2; step2 -> final_product; } caption="General workflow for 2-benzylidene-indanone synthesis."

Protocol: Synthesis of 4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzylidene)indan-1-one

This protocol is adapted from established methodologies for synthesizing potent indene-based inhibitors.[10][11]

Materials and Reagents:

  • 3,4,5-Trimethoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Dimethoxyethane

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

  • Standard solvents for workup and chromatography (Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Protocol Steps:

Part A: Synthesis of 4,5,6-Trimethoxy-indan-1-one (Indanone Core)

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-3 hours until the solution becomes clear.

    • Rationale: This step converts the carboxylic acid to a more reactive acid chloride, which is necessary for the subsequent intramolecular Friedel-Crafts reaction.

  • Intramolecular Friedel-Crafts Acylation: In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM at 0 °C. Add the freshly prepared acid chloride solution dropwise to the AlCl₃ suspension.

  • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Rationale: This is a key ring-forming step. The Lewis acid (AlCl₃) promotes the intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone core.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl. Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure 4,5,6-trimethoxy-indan-1-one intermediate.

Part B: Aldol Condensation to Yield Final Product

  • Reaction Setup: In a round-bottom flask, dissolve the 4,5,6-trimethoxy-indan-1-one intermediate (1.0 eq) and vanillin (1.1 eq) in methanol.

  • Base-Catalyzed Condensation: Add a solution of aqueous potassium hydroxide (e.g., 10% w/v) dropwise to the methanolic solution at room temperature. A precipitate should form. Stir the reaction for 4-6 hours.

    • Rationale: The base deprotonates the α-carbon of the indanone, forming an enolate which then attacks the aldehyde of the vanillin (Ring B). The subsequent dehydration yields the conjugated 2-benzylidene-indan-1-one product.

  • Work-up: Acidify the reaction mixture to pH ~5-6 with 1M HCl. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold methanol.

  • Purification & Characterization: The filtered solid can be further purified by recrystallization or column chromatography if necessary. The final product should be characterized by NMR and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation Protocols

Once synthesized and purified, the compounds must be evaluated for their biological activity. The primary assays involve confirming direct inhibition of tubulin polymerization and assessing cytotoxicity against cancer cell lines.

Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules. A fluorescence-based method is described here for its high sensitivity.[12]

Principle: A fluorescent reporter dye is included in the reaction which preferentially binds to polymeric microtubules, resulting in a significant increase in fluorescence intensity. An inhibitor will prevent this increase.

// Nodes reagents [label="Prepare Reagents on Ice:\n- Tubulin (e.g., 2 mg/mL)\n- General Tubulin Buffer (GTB)\n- GTP (1 mM)\n- Fluorescent Reporter", node_style_reagent]; plate_prep [label="Add 5 µL of Test Compound,\nControls (Paclitaxel, Nocodazole),\nor Vehicle to 96-well plate", node_style_step]; initiate [label="Initiate Polymerization:\nAdd 45 µL ice-cold tubulin mix\nto each well", node_style_step]; read [label="Place plate in pre-warmed (37°C)\nfluorescence plate reader.\nRead kinetics (e.g., every 30s for 60 min)", node_style_step]; data [label="Raw Data:\nFluorescence Intensity vs. Time", node_style_data]; analysis [label="Data Analysis:\nPlot polymerization curves.\nCalculate IC50 values.", node_style_result];

// Edges reagents -> initiate; plate_prep -> initiate; initiate -> read; read -> data; data -> analysis; } caption="Workflow for the fluorescence-based tubulin polymerization assay."

Materials:

  • Lyophilized >99% pure tubulin (from bovine brain)

  • General Tubulin Buffer (GTB; e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Fluorescent reporter kit (e.g., from Cytoskeleton, Inc.)

  • Test compounds and controls (Paclitaxel as enhancer, Nocodazole or Colchicine as inhibitor)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation: On ice, reconstitute tubulin in GTB to a final concentration of 2 mg/mL. Supplement the solution with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions. Keep this "Tubulin Reaction Mix" on ice.

  • Compound Plating: Prepare serial dilutions of your indene-based inhibitors in GTB. Add 5 µL of each concentration to the appropriate wells of a 96-well plate. Include wells for a vehicle control (DMSO), a positive inhibitor control (e.g., 10 µM Nocodazole), and a positive enhancer control (e.g., 10 µM Paclitaxel).

  • Assay Initiation: Pre-warm the plate reader to 37 °C. To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well. Mix gently by pipetting, avoiding bubbles. The final volume is 50 µL.

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements of fluorescence (e.g., Excitation/Emission wavelengths appropriate for the dye) every 30-60 seconds for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time for each concentration. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition relative to the vehicle control and plot this against the compound concentration to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).

Protocol: Cellular Cytotoxicity Assay (SRB Assay)

This assay measures the antiproliferative activity of the synthesized compounds against human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and reproducible method based on staining total cellular protein.[13][14]

Principle: Cells are treated with the inhibitor, and after an incubation period, they are fixed and stained with SRB dye, which binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, DU-145 prostate, A549 lung)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.04% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the indene inhibitors in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle controls (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without removing the supernatant. Incubate at 4 °C for 1 hour.

    • Rationale: TCA fixes the cells by precipitating macromolecules like proteins, ensuring they are not lost during subsequent washing steps.

  • Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of SRB solution to each well and stain at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Data Acquisition: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes. Measure the optical density (OD) at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in tables for clear comparison. This allows for rapid assessment of SAR and comparison to reference compounds.

Table 1: Illustrative Biological Activity Data for Indene-Based Inhibitors

Compound IDModifications on Ring BTubulin Polymerization IC₅₀ (µM) [a]Cytotoxicity GI₅₀ (µM) [b]
MCF-7 (Breast)
IND-01 4-Hydroxy-3-methoxy1.80.055
IND-02 3,4,5-Trimethoxy2.50.120
IND-03 4-Fluoro5.10.850
CA-4 (Reference Compound)1.20.003
Paclitaxel (Reference Compound)N/A [c]0.008

[a] IC₅₀ is the concentration required to inhibit tubulin polymerization by 50%. [b] GI₅₀ is the concentration required to inhibit cancer cell growth by 50% as determined by SRB assay after 48h treatment. [c] Paclitaxel is a microtubule stabilizer, not an inhibitor of polymerization.

Interpretation: From this illustrative data, one can derive preliminary SAR. For instance, comparing IND-01 and IND-03 suggests that hydroxyl and methoxy substitutions on Ring B are more favorable for potent activity than a simple fluoro group, aligning with findings in the literature.[11] A strong correlation between tubulin polymerization inhibition and cytotoxicity supports the on-target mechanism of action.

Conclusion

The indene scaffold serves as a robust and synthetically accessible platform for developing novel tubulin polymerization inhibitors that target the colchicine binding site. The protocols detailed in this guide provide a comprehensive workflow, from rational chemical synthesis to essential biological evaluation. By systematically applying these methods, researchers can efficiently synthesize, screen, and characterize new indene-based compounds, contributing to the development of next-generation anticancer agents with the potential to overcome critical mechanisms of multidrug resistance.

References

  • Herdman, C.A., Strecker, T.E., Tanpure, R.P., et al. (2016). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 7, 2418-2427. [Link]

  • Camean, M., & Masdeu, C. (2014). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Pharmacological and Toxicological Methods. [Link]

  • Kerr, D.J., Hamel, E., Jung, M.K., & Flynn, B.L. (2007). The concise synthesis of chalcone, indanone and indenone analogues of combretastatin A4. Bioorganic & Medicinal Chemistry, 15(9), 3290-3298. [Link]

  • Li, W., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Li, W., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Group - Figshare. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization. NIH. [Link]

  • Huo, Z., Min, D., Zhang, S., et al. (2022). Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry. [Link]

  • He, L., et al. (2019). A Novel Microtubule Inhibitor Overcomes Multidrug Resistance in Tumors. Molecular Cancer Therapeutics, 18(4), 747-758. [Link]

  • Miller, L. (2019). Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug Resistance and Anticancer Efficacy of Selective Survivin Inhibitors. UTHSC Digital Commons. [Link]

  • Wang, Y., et al. (2022). The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy. Drug Design, Development and Therapy, 16, 3349-3367. [Link]

  • Wang, Y., et al. (2013). Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis. Pharmaceutical Research, 30(5), 1345-1355. [Link]

  • Alvarez, R., et al. (2018). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 23(11), 2921. [Link]

  • Parker, A.L., et al. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 40(4), 1449-1473. [Link]

  • Bio-protocol. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(19). [Link]

  • Kumar, D., et al. (2016). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. BMC Cancer, 16, 51. [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101287. [Link]

  • Cushman, M., et al. (2003). Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. Journal of Medicinal Chemistry, 46(24), 5221-5229. [Link]

  • Chaudhry, G.E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Jędrzejczyk, M., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(10), 2341. [Link]

  • Jędrzejczyk, M., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. [Link]

  • Huo, Z., et al. (2022). Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry, 13(9), 1109-1116. [Link]

  • Herdman, C.A., et al. (2016).
  • Li, L., et al. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 23(10), 2636. [Link]

  • Kamal, A., et al. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 22(9), 3239-3243. [Link]

  • Chaudhry, G.E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Nahata, A. (2014). How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. ResearchGate. [Link]

  • Kim, J.S., et al. (2005). Design, docking, and synthesis of novel indeno[1,2-c]isoquinolines for the development of antitumor agents as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3563-3566. [Link]

  • Huo, Z. (2022). Discovery of Novel Tubulin CBSI (R)-9k from Indanone Scaffold for the Treatment of Colorectal Cancer. SciSpace. [Link]

  • Stanton, R.A., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 5(4), 303-329. [Link]

  • Cushman, M., et al. (2004). Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. Journal of Medicinal Chemistry, 47(13), 3409-3418. [Link]

  • Pommier, Y., et al. (2018). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. ResearchGate. [Link]

  • Kalabay, M., et al. (2025). Anticancer compounds based on indene/ 1,3‐indandione based tamoxifen derivatives. ResearchGate. [Link]

  • N'Go, I., et al. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules, 28(19), 6825. [Link]

  • Reßing, N., et al. (2016). New indene-derivatives with anti-proliferative properties. ResearchGate. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 5-(aminomethyl)-2,3-dihydro-1H-indene via Gabriel Amination of the Chloromethyl Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the preparation of 5-(aminomethyl)-2,3-dihydro-1H-indene, a valuable primary amine building block in pharmaceutical research. The synthesis proceeds from the commercially available 5-(chloromethyl)-2,3-dihydro-1H-indene. To circumvent the common issue of over-alkylation associated with direct amination, this protocol employs the robust and selective Gabriel synthesis. The methodology details a two-step process: the initial SN2 reaction with potassium phthalimide to form a protected intermediate, followed by hydrazinolysis to liberate the desired primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, detailed safety procedures, and characterization guidelines to ensure reproducible and high-purity synthesis.

Scientific Rationale and Strategy

The conversion of an alkyl halide to a primary amine is a fundamental transformation in organic synthesis. While direct reaction with ammonia appears straightforward, it frequently leads to a mixture of primary, secondary, and tertiary amines, as the product amine is often more nucleophilic than ammonia itself.[1] This lack of selectivity complicates purification and significantly reduces the yield of the desired product.

The Gabriel synthesis, named after its developer Siegmund Gabriel, offers an elegant solution to this challenge.[2][3] It utilizes the phthalimide anion as an ammonia surrogate (H₂N⁻). The core principle is based on two key stages:

  • N-Alkylation: Potassium phthalimide, a non-basic and bulky nucleophile, reacts with a primary alkyl halide—in this case, this compound—via a classic SN2 mechanism.[1][4] The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) allows for easy deprotonation to form the nucleophilic potassium salt.[1] The steric hindrance of the phthalimide group prevents subsequent alkylations, thus ensuring the formation of a single N-alkylated product.[1]

  • Deprotection: The resulting N-alkylphthalimide intermediate is then cleaved to release the primary amine. While acidic hydrolysis is possible, it requires harsh conditions.[2] A more common and milder method, the Ing-Manske procedure, involves hydrazinolysis.[2] Hydrazine acts as a potent nucleophile, attacking the carbonyl groups of the phthalimide to form a stable, cyclic phthalhydrazide byproduct, which precipitates from the reaction mixture, facilitating the isolation of the free primary amine.[2][5]

This strategic choice ensures a clean, high-yield synthesis of the target primary amine, avoiding the problematic side products of direct amination methods.

Gabriel_Synthesis_Mechanism cluster_0 Step 1: N-Alkylation (SN2 Reaction) cluster_1 Step 2: Hydrazinolysis (Deprotection) start_material This compound intermediate N-(2,3-dihydro-1H-inden-5-ylmethyl)phthalimide start_material->intermediate S-N-2 Attack phthalimide Potassium Phthalimide phthalimide->intermediate Nucleophile hydrazine Hydrazine (N2H4) final_product 5-(aminomethyl)-2,3-dihydro-1H-indene (Primary Amine) intermediate->final_product Cleavage hydrazine->final_product Reagent byproduct Phthalhydrazide (Precipitate)

Figure 1: The two-stage mechanism of the Gabriel synthesis.

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood.

  • This compound: This compound is a lachrymator and irritant.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7] Its reactive benzylic chloride group makes it a potent electrophile.[8]

  • Potassium Phthalimide: May cause skin and eye irritation. Handle with care.

  • Dimethylformamide (DMF): A common solvent for this reaction, but it is a reproductive toxin and readily absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves.

  • Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[9] Handle with extreme caution, using double gloves and ensuring no skin contact.[10]

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is toxic if inhaled.[9][10]

Personal Protective Equipment (PPE) Required:

  • Splash-proof safety goggles or a face shield.

  • Flame-retardant lab coat.

  • Chemically resistant gloves (e.g., butyl rubber or Viton® for handling ammonia and hydrazine).[9]

  • Respiratory protection may be required if vapors or aerosols are generated.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )QuantityMolar Equiv.
This compound18775-42-3166.655.00 g1.0
Potassium Phthalimide1074-82-4185.226.10 g1.1
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Hydrazine monohydrate (~64% N₂H₄)7803-57-850.063.0 mL~2.0
Ethanol (95%)64-17-546.0775 mL-
Hydrochloric Acid (conc., ~37%)7647-01-036.46As needed-
Sodium Hydroxide (pellets)1310-73-240.00As needed-
Dichloromethane (DCM)75-09-284.93~150 mL-
Magnesium Sulfate (anhydrous)7487-88-9120.37As needed-
Step-by-Step Procedure

Experimental_Workflow cluster_A Part A: N-Alkylation cluster_B Part B: Hydrazinolysis A1 Dissolve Reactants (Chloromethylindene, K-Phthalimide) in anhydrous DMF A2 Heat Reaction Mixture (e.g., 80-90 °C, 2-4h) A1->A2 A3 Monitor by TLC A2->A3 A4 Work-up: Pour into ice-water A3->A4 A5 Filter, Wash, and Dry the solid intermediate A4->A5 B1 Suspend Intermediate in Ethanol A5->B1 Transfer Intermediate B2 Add Hydrazine Hydrate B1->B2 B3 Reflux Mixture (e.g., 2-3h) B2->B3 B4 Cool and Filter Phthalhydrazide byproduct B3->B4 B5 Isolate Product: Acid-Base Extraction B4->B5 B6 Dry and Concentrate to yield final product B5->B6

Sources

Application Notes and Protocols: The Versatile Reactivity of 5-(Chloromethyl)-2,3-dihydro-1H-indene with Amines and Phenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indane Scaffold and its Functionalization

The 2,3-dihydro-1H-indene, commonly known as indane, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it a valuable core for designing potent and selective therapeutic agents.[1][2] The indane nucleus is a key component in a variety of biologically active molecules, including tubulin polymerization inhibitors with potential anticancer applications.[2][3] The strategic functionalization of the indane ring system is therefore of paramount importance in the exploration of new chemical space for drug discovery.

5-(Chloromethyl)-2,3-dihydro-1H-indene is a particularly useful building block for this purpose.[2] The chloromethyl group at the 5-position acts as a reactive electrophilic handle, specifically a benzylic chloride, which is highly susceptible to nucleophilic substitution reactions.[2] This reactivity allows for the straightforward introduction of a wide array of functional groups through the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, thereby enabling the synthesis of diverse libraries of indane derivatives for biological screening.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with two key classes of nucleophiles: amines and phenols. We will delve into the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and discuss the critical parameters that ensure high-yield and high-purity synthesis of novel indane-based compounds.

Reaction Mechanisms: A Tale of Two Nucleophiles

The reactions of this compound with amines and phenols proceed via classical nucleophilic substitution pathways. However, the specific nature of the nucleophile dictates the reaction type and the resulting product class.

N-Alkylation of Amines: Forging the C-N Bond

The reaction with primary or secondary amines results in the formation of a new C-N bond, yielding secondary or tertiary amines, respectively. This transformation is a cornerstone of medicinal chemistry for introducing basic nitrogen centers, which are often crucial for target engagement and favorable pharmacokinetic properties. The reaction typically proceeds through an S(_N)2 mechanism .[4]

In this mechanism, the lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond, leading to a concerted displacement of the chloride leaving group.[5]

A critical consideration in the N-alkylation of primary amines is the potential for over-alkylation.[4] The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of this compound to form a tertiary amine. To control the selectivity towards the desired mono-alkylated product, it is common to use an excess of the primary amine.

O-Alkylation of Phenols: The Williamson Ether Synthesis

The reaction with phenols leads to the formation of an ether linkage, a key functional group in many pharmaceutical compounds. This reaction is a classic example of the Williamson ether synthesis .[5][6][7][8]

The Williamson ether synthesis is also an S(_N)2 reaction.[5] However, due to the lower nucleophilicity of the phenolic hydroxyl group compared to amines, a strong base is required to deprotonate the phenol and generate the more potent phenoxide nucleophile.[6] Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), and sodium hydride (NaH). Once the phenoxide is formed, it attacks the benzylic carbon of this compound, displacing the chloride ion to form the corresponding aryl ether.

Experimental Protocols

The following protocols are provided as a guide and can be adapted for different amines and phenols. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation of a Primary Amine with this compound

This protocol describes the synthesis of N-((2,3-dihydro-1H-inden-5-yl)methyl)aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Acetonitrile (CH(_3)CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux (approximately 82 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-((2,3-dihydro-1H-inden-5-yl)methyl)aniline.

Causality Behind Experimental Choices:

  • Excess Aniline: Using a slight excess of aniline helps to favor the mono-alkylation product and minimize the formation of the tertiary amine byproduct.[4]

  • Potassium Carbonate: This mild inorganic base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Acetonitrile: This polar aprotic solvent is suitable for S(_N)2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Protocol 2: O-Alkylation of a Phenol with this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of 5-((phenoxymethyl) -2,3-dihydro-1H-indene.

Materials:

  • This compound

  • Phenol

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M aqueous hydrochloric acid (HCl)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.1 eq) in anhydrous dimethylformamide.

  • Carefully add sodium hydroxide pellets (1.2 eq) to the solution and stir until the base has completely dissolved. The formation of the sodium phenoxide may cause a slight exotherm.

  • Add a solution of this compound (1.0 eq) in a minimal amount of DMF to the reaction mixture dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 95:5 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with 1 M aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-((phenoxymethyl)-2,3-dihydro-1H-indene).

Causality Behind Experimental Choices:

  • Sodium Hydroxide: A strong base is necessary to deprotonate the weakly acidic phenol to generate the highly nucleophilic phenoxide anion.[6]

  • Dimethylformamide (DMF): This polar aprotic solvent is excellent for S(_N)2 reactions as it effectively dissolves ionic intermediates like the sodium phenoxide and promotes the reaction rate.[8]

  • Heating: Moderate heating increases the reaction rate without promoting significant side reactions.

  • Aqueous Workup: The workup procedure is designed to remove unreacted phenol, the base, and DMF from the desired ether product. The acidic wash ensures that any remaining phenoxide is protonated to phenol, which can then be removed by extraction.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N- and O-alkylation of this compound with representative nucleophiles.

Reaction Type Nucleophile Base Solvent Temperature Typical Yield
N-AlkylationAnilineK(_2)CO(_3)AcetonitrileReflux75-85%
O-AlkylationPhenolNaOHDMF60-70 °C80-90%

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the N-alkylation and O-alkylation reactions.

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine: - this compound - Aniline - K2CO3 - Acetonitrile Reaction Reflux at 82°C (4-6 hours) Monitor by TLC Reactants->Reaction Heat Workup 1. Cool and filter 2. Concentrate 3. Dissolve in EtOAc 4. Wash with NaHCO3 and Brine 5. Dry and concentrate Reaction->Workup Cool Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure N-((2,3-dihydro-1H-inden-5-yl)methyl)aniline Purification->Product

Caption: Workflow for the N-alkylation of aniline.

O_Alkylation_Workflow cluster_phenoxide Phenoxide Formation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phenoxide Dissolve Phenol and NaOH in DMF Reaction Add this compound Heat to 60-70°C (3-5 hours) Monitor by TLC Phenoxide->Reaction Add Electrophile Workup 1. Pour into water 2. Extract with Diethyl Ether 3. Wash with HCl, Water, and Brine 4. Dry and concentrate Reaction->Workup Cool Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 5-((phenoxymethyl)-2,3-dihydro-1H-indene) Purification->Product

Caption: Workflow for the O-alkylation of phenol.

Conclusion

This compound is a versatile and valuable building block in the synthesis of novel indane derivatives for drug discovery. The straightforward N-alkylation of amines and O-alkylation of phenols via S(_N)2 mechanisms allow for the efficient generation of diverse molecular libraries. The protocols outlined in this application note provide a robust foundation for researchers to explore the chemical space around the indane scaffold, with the potential to uncover new therapeutic agents. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, scientists can reliably synthesize and purify these important compounds for further biological evaluation.

References

  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.
  • Indane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Show how you would use the Williamson ether synthesis to prepare... (n.d.). Pearson.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Harger, M. J. P. (2001). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2, (1), 41–47.
  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). ResearchGate. Retrieved from [Link]

  • Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. (2001). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (n.d.). SciSpace. Retrieved from [Link]

  • Nucleophilic Substitutions in Synthesis: Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Indane-amine derivatives, their preparation and use as medicaments. (2009). Google Patents.
  • Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved from [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (2024). The Royal Society of Chemistry.
  • Synthesis of indenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Alkylation of Phenol: A Mechanistic View. (2018). ResearchGate. Retrieved from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2017). ResearchGate. Retrieved from [Link]

  • The preparation method of indane amine derivative and new synthetic intermediate. (2018). Google Patents.
  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. (n.d.). OUCI. Retrieved from [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PMC - NIH. Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC - NIH. Retrieved from [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Retrieved from [Link]

Sources

Real-Time Monitoring of 5-(Chloromethyl)-2,3-dihydro-1H-indene Reactions: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 5-(chloromethyl)-2,3-dihydro-1H-indene scaffold is a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The reactive benzylic chloride handle allows for a wide range of subsequent nucleophilic substitution reactions, making it a versatile synthon.[1] However, the very reactivity that makes this compound valuable also presents challenges in process control. Side reactions, such as the formation of diarylmethane impurities or over-alkylation, can significantly impact yield, purity, and the safety profile of the final product.[3] This application note provides a detailed guide with validated protocols for monitoring the synthesis and subsequent reactions of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Imperative for In-Process Control

In pharmaceutical development, rigorous control over reaction pathways is not merely an academic exercise; it is a regulatory and economic necessity. For reactions involving reactive intermediates like this compound, real-time or near-real-time monitoring provides invaluable data for:

  • Kinetic Analysis: Understanding reaction rates to determine optimal reaction times and prevent the formation of degradation products.

  • Impurity Profiling: Detecting and identifying the formation of byproducts as they occur, allowing for immediate process adjustments.[4][5]

  • Yield Optimization: Ensuring the reaction proceeds to completion without consuming the desired product in secondary reactions.[3]

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to adapt these protocols to their specific synthetic contexts. We will explore three complementary analytical techniques, each offering a unique window into the reaction's progress.[6]

Reaction Pathway and Analytical Targets

The primary focus is on two key stages: the formation of this compound via chloromethylation and its subsequent use in a nucleophilic substitution reaction.

Reaction_Pathway cluster_0 Stage 1: Chloromethylation cluster_1 Stage 2: Nucleophilic Substitution Indane 2,3-dihydro-1H-indene (Starting Material 1) Product1 This compound (Target Intermediate) Indane->Product1 Chloromethylation [18] Reagent1 HCHO / HCl (Reagents) Reagent1->Product1 Byproduct1 Bis(indanyl)methane (Diarylmethane Impurity) Product1->Byproduct1 Side Reaction [18] Product2 5-(Nu-methyl)-2,3-dihydro-1H-indene (Final Product) Product1->Product2 Substitution Nucleophile Nucleophile (Nu-) (Starting Material 2) Nucleophile->Product2

Caption: General reaction scheme for the synthesis and functionalization of the target compound.

The analytical challenge is to quantitatively track the concentrations of the indane starting material, the chloromethylated intermediate, the final product, and critical impurities like the bis(indanyl)methane byproduct.

The Analytical Workflow: From Reactor to Result

A systematic approach is crucial for obtaining reliable data. The following workflow is recommended regardless of the chosen analytical technique.

Analytical_Workflow cluster_methods Analytical Measurement Start Reaction Mixture Sampling Quench Quench Reaction (e.g., ice-cold water/base) Start->Quench Prepare Sample Preparation (Dilution, Extraction, Filtration) Quench->Prepare HPLC HPLC-UV Prepare->HPLC GCMS GC-MS Prepare->GCMS NMR NMR Prepare->NMR Process Data Processing (Integration, Calibration) HPLC->Process GCMS->Process NMR->Process Analyze Kinetic & Purity Analysis Process->Analyze End Report / Decision Analyze->End

Caption: A generalized workflow for monitoring chemical reactions.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is the workhorse for monitoring reactions with non-volatile or thermally sensitive compounds. Using reverse-phase chromatography, we can effectively separate the aromatic starting material, the more polar product, and potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[7] UV detection is ideal due to the strong chromophores present in the indene ring system.

Protocol: HPLC Analysis
  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Immediately quench the reaction by adding it to 900 µL of a 50:50 acetonitrile/water mixture in a 1.5 mL vial. This halts the reaction and precipitates any incompatible salts.

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • The method should be established using certified reference standards for all known components (starting material, product, key impurities) to determine their respective retention times.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeProvides excellent separation for moderately non-polar aromatic compounds.[7]
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape for aromatic compounds. Formic acid is MS-compatible if using LC-MS.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting analytes.
Gradient Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B and equilibrate for 3 min.A gradient is necessary to elute compounds with a range of polarities in a reasonable time with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and analyte-stationary phase interactions.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Detection UV-Vis Diode Array Detector (DAD) at 275 nmThe indane aromatic system exhibits strong absorbance around this wavelength.
  • Data Analysis:

    • Identify peaks based on the retention times established with reference standards.

    • Quantify the relative concentration of each component by calculating the area percentage of its corresponding peak. For absolute quantification, a calibration curve must be generated using standards of known concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] It is particularly useful for confirming the identity of products and byproducts through their mass spectra and fragmentation patterns. The target analytes in this reaction are sufficiently volatile and thermally stable for GC analysis.

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Quench the reaction by adding it to 1 mL of ethyl acetate in a 2 mL vial.

    • Add 500 µL of a saturated sodium bicarbonate solution to neutralize any acid.

    • Vortex vigorously for 1 minute, then allow the layers to separate.

    • Transfer the top organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic solution to a GC vial.

  • Instrumentation and Conditions:

    • This method provides excellent separation and definitive identification of the key volatile components.

ParameterRecommended SettingRationale
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column that separates compounds primarily by boiling point, suitable for these analytes.[9]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.The temperature program separates the analytes based on their boiling points.
MS Source Temp. 230 °CStandard source temperature to promote ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 450 amuCovers the molecular weights of all expected starting materials, products, and byproducts.
  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC) by comparing their mass spectra to a reference library (e.g., NIST) and to spectra from injected reference standards.

    • Monitor the reaction by comparing the relative peak areas of the analytes over time.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides unambiguous structural information and is inherently quantitative (the signal area is directly proportional to the number of nuclei).[10][11] It can be used for ex-situ analysis of aliquots or, with specialized equipment, for real-time in-situ monitoring.[12] By monitoring the disappearance of a starting material signal and the appearance of a unique product signal, one can directly calculate the reaction conversion.[13]

Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Withdraw ~200 µL of the reaction mixture.

    • Quench the reaction as described in the HPLC or GC protocols, if necessary.

    • Perform a rapid extraction into a suitable deuterated solvent (e.g., CDCl₃).

    • Filter the solution into a clean NMR tube.

    • Add a small, known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) that does not react with any components and has signals that do not overlap with analyte signals.[11]

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher for adequate signal dispersion.

    • Experiment: Standard ¹H acquisition.

    • Key Signals to Monitor:

      • 2,3-dihydro-1H-indene (Starting Material): Aromatic protons (~7.1-7.2 ppm).

      • This compound (Product): The characteristic singlet for the newly formed -CH₂Cl protons (~4.5-4.6 ppm).

      • Bis(indanyl)methane (Byproduct): A characteristic singlet for the bridging -CH₂- group (~3.9-4.0 ppm).

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the area of the characteristic product peak (e.g., -CH₂Cl) and the remaining starting material peak (e.g., a specific aromatic proton).

    • Calculate the percent conversion using the formula:

      • % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100 (Note: Integrals must be normalized based on the number of protons they represent).

Conclusion and Method Selection

The choice of analytical method depends on the specific information required.

  • HPLC-UV: Best for routine, quantitative analysis of reaction progress and purity, especially in a quality control environment.

  • GC-MS: Superior for definitive identification of unknown volatile impurities and for confirming product identity.

  • NMR: Unparalleled for mechanistic studies and for obtaining direct, real-time structural and quantitative data without chromatographic separation.[6][14]

By employing these methods judiciously, researchers and drug development professionals can gain comprehensive control over reactions involving this compound, ensuring a more efficient, robust, and safer synthetic process.

References

  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. [Link]

  • Wawrzyniak, P., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]

  • Hein, J., et al. (2021). Reaction Monitoring by NMR. YouTube. Available at: [Link]

  • SIELC Technologies. Separation of 1H-Inden-1-one, 5-chloro-2,3-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Czerski, B., & Kostrzewski, P. (1995). [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. Medycyna pracy, 46(4), 359-368. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. MSU Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]

  • American Chemical Society. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. ACS Publications. [Link]

  • Gower, N. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available at: [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Durham University. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH. [Link]

  • Satyanarayana, M., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • Singer, R., et al. (2004). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Letters, 6(14), 2357. [Link]

  • Wang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Effective Work-up Procedures for Reactions Involving 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Substrate

5-(Chloromethyl)-2,3-dihydro-1H-indene is a benzylic halide. This structural feature dictates its reactivity and, consequently, the necessary considerations for its handling and the subsequent reaction work-up. The benzylic carbocation that can form upon heterolysis of the C-Cl bond is stabilized by resonance with the fused aromatic ring, rendering the compound a potent electrophile susceptible to both SN1 and SN2 nucleophilic substitution pathways.[1]

Key Physicochemical and Safety Data:

PropertyValueSource
Molecular Formula C₁₀H₁₁Cl[2]
Molecular Weight 166.65 g/mol [2]
Appearance Not specified (typically a liquid or low-melting solid)-
Boiling Point ~376 °C at 760 mmHg (Predicted for a related isomer)[3]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]

Given its hazardous nature, all manipulations involving this compound and its reactions must be conducted within a certified chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[3]

The Universal Work-up Workflow: A Conceptual Overview

A successful reaction work-up is a systematic process of separating the desired product from unreacted starting materials, catalysts, solvents, and byproducts. The specific steps are dictated by the reaction type, but the overall logic remains consistent.

G cluster_0 Reaction Phase cluster_1 Isolation Phase cluster_2 Purification Phase Reaction Reaction Completion (Monitored by TLC) Quench Step 1: Quenching (Deactivation of Reagents) Reaction->Quench Extraction Step 2: Liquid-Liquid Extraction (Phase Separation) Quench->Extraction Wash Step 3: Aqueous Washes (Impurity Removal) Extraction->Wash Dry Step 4: Drying Organic Layer (Water Removal) Wash->Dry SolventRemoval Step 5: Solvent Removal (Concentration) Dry->SolventRemoval Purify Step 6: Purification (e.g., Chromatography) SolventRemoval->Purify Final Pure Product Purify->Final

Caption: General workflow for reaction work-up and purification.

In-Process Analysis: The Role of Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for the modern chemist, providing rapid, qualitative insights into the composition of a reaction mixture.[5] Its application is crucial at two key stages:

  • Reaction Monitoring: To determine the point of completion by observing the consumption of the limiting reagent (often the this compound).

  • Work-up Guidance: To track the successful removal of impurities during extraction and washing steps and to identify the fractions containing the product during column chromatography.[6][7]

Protocol 1: Standard TLC Analysis
  • Plate Preparation: Using tweezers, draw a light pencil line approximately 1 cm from the bottom of a silica gel TLC plate. Mark starting lanes for the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Spotting: Dip a capillary tube into the appropriate sample vial. Lightly touch the capillary to the designated lane on the pencil line. For the co-spot lane, spot both the starting material and the reaction mixture at the same point. The spot should be small and concentrated.

  • Development: Place a small amount of a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate) into a developing chamber with a lid. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the pencil line. Close the chamber.

  • Visualization: Once the solvent front has migrated to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. Further visualization can be achieved using chemical stains like potassium permanganate if the compounds are not UV-active.

  • Interpretation: The reaction is complete when the starting material spot is absent in the RM lane. The retention factor (Rf) value, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, helps in identifying components.[7]

Detailed Work-up Protocols

The following protocols address two common reaction classes utilizing this compound.

Protocol 2: Work-up for Nucleophilic Substitution with an Amine

This protocol is designed for a scenario where this compound is reacted with a primary or secondary amine to form the corresponding substituted aminomethyl-indane derivative. The primary challenge is removing the excess, often basic, amine starting material.

Step-by-Step Procedure:

  • Reaction Quench:

    • Once TLC confirms the consumption of the starting chloride, cool the reaction vessel to 0 °C in an ice-water bath. This mitigates potential side reactions during the initial work-up phase.

    • Slowly add deionized water to the reaction mixture with vigorous stirring to quench any unreacted, highly reactive species and to dissolve inorganic salts.

  • Solvent Addition & Phase Separation:

    • Add an appropriate organic extraction solvent, such as ethyl acetate or dichloromethane (DCM).[8] Transfer the entire mixture to a separatory funnel.

    • Ensure the funnel is properly vented. Shake vigorously and allow the layers to separate. The organic layer will contain the desired product and non-polar impurities, while the aqueous layer will contain water-soluble byproducts.

  • Aqueous Washes (The Purification Core):

    • Acid Wash: Drain the aqueous layer. Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl). This step is critical for protonating the excess basic amine, rendering it a water-soluble ammonium salt that partitions into the aqueous phase. Repeat this wash 2-3 times. Check the pH of the final aqueous wash to ensure it is acidic.

    • Base Wash: To neutralize any residual acid in the organic layer, wash with a saturated solution of sodium bicarbonate (NaHCO₃). The formation of CO₂ gas will cause pressure buildup; vent the separatory funnel frequently.

    • Brine Wash: Finally, wash the organic layer with a saturated solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic phase and aids in breaking up any emulsions that may have formed.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

    • Filter the mixture to remove the drying agent, collecting the filtrate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification:

    • Purify the crude material by flash column chromatography on silica gel, using an eluent system identified through TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

G OrganicLayer Organic Layer (Product + Excess Amine) WashSolution Add 1M HCl OrganicLayer->WashSolution Wash AqueousLayer Aqueous Layer (Protonated Amine Salt) WashSolution->AqueousLayer Partitions into

Caption: Logic of the acidic wash step in amine substitution work-up.

Protocol 3: Work-up for Friedel-Crafts Alkylation

This protocol addresses the work-up of a Friedel-Crafts reaction where this compound acts as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] The primary challenge is the safe and complete quenching and removal of the Lewis acid.

Step-by-Step Procedure:

  • Reaction Quench (Caution: Highly Exothermic):

    • Prepare a separate beaker containing a mixture of crushed ice and water, or a dilute solution of HCl.

    • Once the reaction is complete (monitored by TLC), very slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring. Alternatively, the ice/acid can be added portion-wise to the reaction vessel at 0 °C. This procedure hydrolyzes the aluminum chloride and deactivates the catalyst complex in a controlled manner.[11]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel. Add an organic solvent like diethyl ether or DCM and extract the product.[8]

    • The aluminum salts (as aluminum hydroxide or oxides) may form a gelatinous precipitate at the interface. Multiple extractions may be necessary to ensure complete recovery of the product.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Deionized water (to remove the bulk of the aluminum salts).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Brine (to remove residual water).

  • Drying, Concentration, and Purification:

    • Follow steps 4 and 5 from Protocol 2 (Drying and Concentration, and Final Purification). The non-polar nature of many Friedel-Crafts products often requires an eluent system with low polarity (e.g., 1-5% ethyl acetate in hexanes) for column chromatography.

Comparative Summary of Washing Strategies:

Wash SolutionPurposeTarget Reaction Type
Dilute HCl Removes basic impurities (e.g., amines).Nucleophilic Substitution
Sat. NaHCO₃ Neutralizes acidic catalysts or byproducts.Friedel-Crafts, reactions generating HCl.
Water Removes water-soluble impurities and salts.General Purpose
Brine (Sat. NaCl) Removes bulk water from organic layer, breaks emulsions.General Purpose (Final Wash)

Conclusion

The successful isolation of pure compounds from reactions involving this compound hinges on a chemically informed and systematic work-up strategy. By understanding the substrate's reactivity and the function of each step—from quenching to purification—researchers can effectively overcome common challenges such as tenacious impurities and catalyst residues. The protocols provided herein serve as a robust foundation, which should be adapted based on the specific properties of the synthesized derivatives and diligent in-process analysis via TLC.

References

  • Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes: A New Route to Indene Derivatives. Organic Letters, 10(14), 2975–2978. Available at: [Link]

  • Pyka, A., & Babic, M. (2014). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. BioMed Research International, 2014, 856347. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Frontiers in Pharmacology, 14, 1208523. Available at: [Link]

  • Smith, G. P., & Clayden, J. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(45), 11242-11245. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1118448C - The preparation method of benzyl-ether.
  • ResearchGate. (n.d.). Thin layer chromatography (TLC) analysis to identify selective.... Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Reddit. (2011). Benzyl Chloride removal?. r/chemistry. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Acylation and Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Katcher, M. H., et al. (2011). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 3(10), 802–806. Available at: [Link]

  • W.M. Keck Science Department. (2019). Thin Layer Chromatography [Video]. YouTube. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Santos, D. T., et al. (2015). Thin Layer Chromatographic Analysis of Annatto Extracts Obtained Using Supercritical Fluid. Food and Public Health, 5(2), 48-54. Available at: [Link]

  • Grugni, M., et al. (2004). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Organic Process Research & Development, 8(4), 676-679. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]

  • OC Lab Videos. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • JETIR. (2021). QUALITATIVE ANALYSIS OF ANTIDIABETIC DRUGS BY THIN LAYER CHROMATOGRAPHY. Journal of Emerging Technologies and Innovative Research, 8(6). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). Retrieved from [Link]

  • Wang, C., et al. (2022). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters, 24(1), 229–234. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-(Chloromethyl)-2,3-dihydro-1h-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-2,3-dihydro-1H-indene. This resource is designed for researchers, chemists, and process development professionals who are working with or troubleshooting this important synthetic transformation. As a key intermediate, the purity and yield of this compound are critical. This guide moves beyond simple protocols to explain the causality behind common issues, providing you with the insights needed to optimize your reaction outcomes.

The synthesis of this compound is typically achieved via the chloromethylation of 2,3-dihydro-1H-indene (indane). This reaction is a classic example of a Friedel-Crafts alkylation, an electrophilic aromatic substitution that, while powerful, is known for several potential complications.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Troubleshooting Guide & FAQs

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a common issue and can stem from several factors. Let's break down the most probable causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This is often observed in analogous chloromethylation procedures where significant amounts of starting material remain unreacted.[4]

    • Causality: The electrophile generated from formaldehyde and HCl is highly reactive and can be quenched by moisture. The reaction kinetics can also be sluggish if the temperature is too low or if the catalyst (if used) is not sufficiently active.

    • Solution: Ensure all reagents and solvents are anhydrous. Monitor the reaction progress using an appropriate technique (TLC, GC, or 1H NMR on a worked-up aliquot). Consider extending the reaction time or slightly increasing the temperature, but be mindful that this can also promote side reactions (see Q2 & Q3).

  • Byproduct Formation: A significant portion of your starting material may be consumed in the formation of side products. The most common are diarylmethanes and oligomers (see Q3).

  • Mechanical Losses During Workup: The product can be lost during the aqueous wash if an emulsion forms or if the pH is not controlled. Post-reaction, the product is a benzylic chloride, which can be sensitive to hydrolysis, especially under basic conditions or during prolonged contact with water.

Q2: My characterization (NMR, GC-MS) shows a significant isomeric impurity. What is it, and how can I improve regioselectivity?

A2: The most common isomeric impurity is 4-(Chloromethyl)-2,3-dihydro-1H-indene .

  • Causality: The fused alkyl ring of indane is an ortho-, para-directing group for electrophilic aromatic substitution. The 5-position is para to one of the benzylic carbons, and the 4-position is ortho. Both positions are activated, leading to a mixture of products. The precise ratio is sensitive to reaction conditions. Friedel-Crafts reactions are known for their sensitivity to steric and electronic factors, which control the regioselectivity.[5]

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) often favors the para product (5-isomer) over the ortho product (4-isomer) due to steric hindrance. The transition state leading to the 4-isomer is typically more sterically crowded.

    • Catalyst Choice: While often performed with just HCl, the use of a mild Lewis acid can influence selectivity. Experiment with different Lewis acids (e.g., ZnCl₂, SnCl₄) in catalytic amounts. Highly reactive catalysts like AlCl₃ can decrease selectivity and increase byproduct formation.[1]

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Non-polar solvents like hexane or dichloromethane are common.

The diagram below illustrates the competing reaction pathways.

G cluster_start Reactants cluster_products Products Indane Indane Product_5 5-(Chloromethyl)indane (Desired Product) Indane->Product_5 Electrophilic Aromatic Substitution Product_4 4-(Chloromethyl)indane (Isomeric Impurity) Indane->Product_4 Electrophilic Aromatic Substitution Reagents HCHO, HCl

Caption: Competing pathways for the chloromethylation of indane.

Q3: The crude product is a viscous oil or a sticky solid that is very difficult to purify. What is causing this?

A3: This is a classic sign of polymerization and the formation of high-molecular-weight byproducts.

  • Causality & Mechanisms:

    • Polyalkylation: The product, 5-(chloromethyl)indane, contains an electron-donating alkyl group and is therefore more nucleophilic than the starting indane. This makes it susceptible to further reaction, a common drawback of Friedel-Crafts alkylations.[2][6]

    • Diarylmethane Formation: The electrophilic intermediate can react with a molecule of indane to form diindanylmethane. Alternatively, the product, being a reactive benzylic halide, can alkylate another molecule of indane.

    • Formaldehyde Polymerization: Under acidic conditions, formaldehyde can polymerize into paraformaldehyde or other oligomers.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess of indane relative to the formaldehyde source to minimize polyalkylation of the product.

    • Maintain Low Temperature: Higher temperatures significantly accelerate the rate of these side reactions. Running the reaction at the lowest temperature that allows for a reasonable conversion rate is critical.

    • Immediate Workup: Once the reaction has reached optimal conversion, quench it immediately. Do not let the reaction mixture stand for extended periods in the acidic medium.

    • Purification Strategy: If these byproducts form, purification can be challenging. Vacuum distillation is often preferred over chromatography, as the product may decompose on silica gel. The high-molecular-weight byproducts are typically non-volatile and will remain in the distillation flask.

The diagram below outlines the formation of these undesirable side products.

G cluster_byproducts Byproducts Indane Indane Product 5-(Chloromethyl)indane Indane->Product Desired Reaction Dimer Di(indanyl)methane Indane->Dimer Dimerization Product->Dimer Further Alkylation Polymer Polymeric Material Product->Polymer Self-Condensation Electrophile [CH2OH]+ / [CH2Cl]+

Caption: Common pathways leading to high-molecular-weight byproducts.

Q4: I am seeing a new, more polar spot on my TLC plate after workup or during column chromatography. What is it?

A4: This is likely the corresponding alcohol, (2,3-dihydro-1H-inden-5-yl)methanol .

  • Causality: The product is a benzylic chloride. Benzylic halides are susceptible to nucleophilic substitution (Sₙ1 and Sₙ2). Water present during the workup, or residual water in solvents, can act as a nucleophile, hydrolyzing the chloromethyl group to a hydroxymethyl group. This hydrolysis can also be accelerated by the acidic conditions of the reaction if not properly quenched, or on the acidic surface of silica gel during chromatography.

  • Troubleshooting & Prevention:

    • Efficient Workup: Minimize the contact time with the aqueous phase during washing. Use a saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash to help break emulsions and remove water.

    • Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

    • Purification: If using column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (~1%) in the eluent. Alternatively, use a less acidic stationary phase like alumina. As mentioned, vacuum distillation is often the safest purification method for this compound.

Experimental Protocols & Data

Illustrative General Protocol for Chloromethylation of Indane

Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), add 2,3-dihydro-1H-indene (1.0 eq) and a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Add paraformaldehyde (1.1 eq).

  • Reaction: Cool the mixture in an ice bath to 0-5 °C. Begin bubbling dry hydrogen chloride (HCl) gas through the stirred suspension.

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Quenching: Once complete, stop the HCl gas flow and carefully pour the reaction mixture over crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation.

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterConditionExpected Impact on 5-Isomer (Desired)Expected Impact on 4-Isomer (Side Product)Expected Impact on ByproductsRationale
Temperature Low (0-5 °C)Higher SelectivityLower FormationLower FormationFavors sterically less hindered para-product; slows down polymerization.
High (>25 °C)Lower SelectivityHigher FormationHigher FormationProvides activation energy for ortho-attack and accelerates side reactions.
Catalyst None (HCl only)Moderate YieldBaselineBaselineStandard condition, relies on protonation of formaldehyde.
Mild Lewis AcidPotentially Higher YieldVariablePotentially HigherCan increase the concentration of the electrophile, but may reduce selectivity.[6]
Reaction Time OptimalMaximized YieldMinimized RatioMinimizedReaction reaches completion without significant byproduct buildup.
ExcessiveDecreased YieldIncreased RatioSignificantly IncreasedProduct degrades or converts to byproducts over time.[2]

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common problems encountered during the synthesis.

G Start Problem Observed Prob1 Low Yield Start->Prob1 Prob2 Isomeric Impurity Start->Prob2 Prob3 Polymeric/Oily Product Start->Prob3 Cause1a Incomplete Reaction Prob1->Cause1a Cause1b Byproduct Formation Prob1->Cause1b Cause2a Ortho-Substitution (4-isomer) Prob2->Cause2a Cause3a Polyalkylation Prob3->Cause3a Cause3b Dimerization Prob3->Cause3b Sol1a Check Reagent Purity Extend Reaction Time Monitor by GC/TLC Cause1a->Sol1a Solution Sol1b See Solutions for Prob3 Cause1b->Sol1b Solution Sol2a Lower Reaction Temp. Change Solvent/Catalyst Cause2a->Sol2a Solution Sol3a Use Excess Indane Lower Temperature Immediate Workup Cause3a->Sol3a Solution Cause3b->Sol3a Solution

Sources

Technical Support Center: Purification of 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Chloromethyl)-2,3-dihydro-1H-indene (also known as 5-chloromethylindane) is a critical bifunctional building block in the synthesis of advanced pharmaceutical intermediates and materials. Its preparation, commonly achieved through the chloromethylation of 2,3-dihydro-1H-indene (indane), presents significant purification challenges. The reaction often yields a complex mixture containing unreacted starting materials, isomeric and di-substituted byproducts, and polymeric residues. This guide provides a comprehensive, field-proven framework for troubleshooting common purification issues and offers robust protocols for obtaining high-purity this compound.

Troubleshooting Purification Challenges: A Guided Q&A

This section addresses specific issues encountered during the purification process, explaining the underlying chemical principles behind each recommended solution.

Q1: My crude reaction mixture is a dark, viscous oil containing solids. What is my first step?

A1: A complex crude mixture of this nature necessitates a multi-step approach, beginning with a liquid-liquid extraction to remove the most dissimilar impurities. The dark color and viscosity often indicate the formation of polymeric tars and the presence of acidic residues from the reaction (e.g., HCl, Lewis acids).

Causality: The initial goal is to isolate the organic components from inorganic and highly polar, water-soluble byproducts. A standard aqueous workup neutralizes acid catalysts and removes salts, simplifying the subsequent, more precise purification steps.

Recommended Action:

  • Dissolve the entire crude mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). You may need to gently warm the mixture to ensure complete dissolution of the organic components.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid. Observe for any gas evolution (CO₂), and ensure the funnel is vented properly.

    • Water (H₂O) to remove any remaining inorganic salts.

    • A saturated sodium chloride (brine) solution to facilitate the separation of the organic and aqueous layers and to remove bulk water from the organic phase.

  • Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.

The resulting material, while still a mixture, will be cleaner and more amenable to chromatographic purification.

Q2: Thin-Layer Chromatography (TLC) of my crude product shows a major spot, but also a faster-moving (higher Rf) spot and some baseline material. How do I separate these?

A2: This is a classic profile for a Friedel-Crafts type reaction. The faster-moving spot is likely unreacted indane, while the baseline material consists of highly polar or polymeric impurities. The product, being more polar than the starting hydrocarbon due to the chloromethyl group, will have an intermediate Rf value. Flash column chromatography is the definitive technique for this separation.

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Non-polar compounds like indane have a weak affinity for the polar silica gel and are eluted quickly with a non-polar solvent. The more polar product interacts more strongly and requires a more polar eluent for its release.

Workflow Diagram:

G Crude Crude Reaction Mixture Workup Aqueous Workup (Q1) Crude->Workup Concentrated Concentrated Crude Organic Workup->Concentrated Chromatography Flash Column Chromatography Concentrated->Chromatography Fractions1 Early Fractions: Unreacted Indane Chromatography->Fractions1 Low Polarity Eluent Fractions2 Middle Fractions: Pure Product Chromatography->Fractions2 Medium Polarity Eluent Fractions3 Late Fractions: Polar Impurities Chromatography->Fractions3 High Polarity Eluent Analysis TLC / GC-MS Analysis of Fractions Fractions1->Analysis Fractions2->Analysis Fractions3->Analysis Combine Combine Pure Fractions Analysis->Combine Pool fractions with pure product Final Pure 5-(Chloromethyl)- 2,3-dihydro-1H-indene Combine->Final G impurities Potential Impurities Unreacted Indane (Non-polar) Isomeric Byproducts (Similar Polarity) Di-substituted Product (More Polar) Acidic Residues / Salts (Ionic/Highly Polar) methods Purification Method Aqueous Workup Flash Chromatography (Standard Gradient) High-Resolution Chromatography / Prep-HPLC Recrystallization (if solid) impurities:f3->methods:m0 Effective for removal impurities:f0->methods:m1 Highly effective impurities:f2->methods:m1 Effective for separation impurities:f1->methods:m2 Required for high purity

Technical Support Center: Optimizing Alkylation Reactions with 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using 5-(chloromethyl)-2,3-dihydro-1H-indene. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. As a benzylic halide, this compound offers a unique combination of reactivity and structural rigidity, but its successful application requires a nuanced understanding of reaction parameters to maximize yield and minimize impurities.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common experimental pitfalls and offer logical, field-tested solutions.

Section 1: Core Reactivity & General Considerations

FAQ 1: What makes this compound a reactive alkylating agent?

The reactivity of this compound stems from its nature as a benzylic halide. The carbon-chlorine bond is activated by the adjacent benzene ring. This allows for the facile displacement of the chloride leaving group via nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism, and the operative pathway is highly dependent on the reaction conditions.

  • SN1 Pathway: In polar, protic solvents, the C-Cl bond can ionize to form a resonance-stabilized benzylic carbocation. This intermediate is planar and can be attacked by a nucleophile from either face.

  • SN2 Pathway: In polar, aprotic solvents, a concerted, bimolecular displacement is more likely. This pathway is favored by strong, unhindered nucleophiles.[1]

Understanding this dual reactivity is the cornerstone of troubleshooting and optimization.

G cluster_0 Reactivity of this compound Start This compound SN1 SN1 Pathway (Polar Protic Solvents) Start->SN1 Ionization SN2 SN2 Pathway (Polar Aprotic Solvents) Start->SN2 Nucleophilic Attack Carbocation Resonance-Stabilized Benzylic Carbocation SN1->Carbocation Concerted Concerted Displacement SN2->Concerted Product Alkylated Product Carbocation->Product Nucleophile Attack Concerted->Product

Caption: Dueling pathways for alkylation.

Section 2: N-Alkylation of Amines - Troubleshooting Guide

N-alkylation is a common application for this reagent. However, challenges such as low conversion, over-alkylation, and side reactions are frequent.

FAQ 2: My primary amine N-alkylation is giving low yields and a mixture of mono- and di-alkylated products. How can I improve selectivity for the secondary amine?

This is a classic problem of reactivity and stoichiometry. The mono-alkylated product (the secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Causality:

  • Base Strength: A strong base can deprotonate the product secondary amine's N-H bond, creating a highly reactive amide anion that rapidly consumes more electrophile.

  • Stoichiometry: Using a 1:1 ratio of amine to alkylating agent is often insufficient because of the competing rates of the first and second alkylation.

Troubleshooting Steps & Optimization:

  • Adjust Stoichiometry: Use an excess of the primary amine (2 to 5 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Choice of Base: Switch to a milder, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior to strong organic bases like triethylamine (TEA) or sodium hydride (NaH) for controlling over-alkylation.[2]

  • Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or 0 °C). This reduces the rate of the second alkylation more significantly than the first, improving selectivity.

  • Slow Addition: Add the this compound slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, further disfavoring the second alkylation.

Data-Driven Recommendations: Base Selection for Mono-Alkylation

BasepKa of Conjugate AcidTypical SolventKey Characteristics
K₂CO₃ ~10.3Acetonitrile, DMFMild, inexpensive, heterogeneous. Good for selective mono-alkylation.
Cs₂CO₃ ~10.3Acetonitrile, DMFMore soluble than K₂CO₃, often gives faster reactions and higher yields.
DIPEA ~10.7DCM, AcetonitrileHindered organic base, good scavenger for HCl produced.
NaH ~35THF, DMFVery strong, non-nucleophilic. Prone to causing over-alkylation if not used carefully.
Protocol: Selective Mono-N-Alkylation of Aniline
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (3.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (10 mL per mmol of limiting reagent).

  • Reagent Addition: Dissolve this compound (1.0 eq., the limiting reagent) in a minimal amount of acetonitrile. Add this solution dropwise to the stirring amine suspension over 30 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[2]

  • Workup: Once the starting chloride is consumed, filter off the inorganic solids through a pad of celite. Rinse the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The excess aniline can be removed by acid-base extraction or column chromatography to yield the pure secondary amine.

Section 3: O-Alkylation of Phenols - Troubleshooting Guide

The O-alkylation of phenols (a Williamson Ether Synthesis) is generally efficient.[2] However, issues can arise with electron-deficient phenols or competing C-alkylation.

FAQ 3: My O-alkylation of an electron-poor phenol is sluggish or incomplete. What can I change?

Electron-withdrawing groups on the phenol increase the acidity of the hydroxyl proton but decrease the nucleophilicity of the resulting phenoxide. This leads to a slower reaction rate.

Causality:

  • Nucleophilicity: The negative charge on an electron-deficient phenoxide is delocalized and stabilized, making it a weaker nucleophile.

  • Base/Solvent Mismatch: An insufficiently strong base may not fully deprotonate the phenol, leading to low concentrations of the active nucleophile.[3]

Troubleshooting Steps & Optimization:

  • Stronger Base: Move from K₂CO₃ to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete formation of the phenoxide.

  • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents excel at solvating the cation of the base (e.g., K⁺, Na⁺), leaving a "naked," more reactive phenoxide anion.

  • Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate.[3] Monitor for potential decomposition.

  • Phase-Transfer Catalyst: For reactions in biphasic systems or with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide into the organic phase, accelerating the reaction.

G cluster_1 Troubleshooting Sluggish O-Alkylation Problem Low Yield with Electron-Poor Phenol Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Low Phenoxide Nucleophilicity Problem->Cause2 Solution1 Use Stronger Base (e.g., NaH, KOtBu) Cause1->Solution1 Solution2 Change Solvent (e.g., DMF, DMSO) Cause2->Solution2 Solution3 Increase Temperature (e.g., 50-80 °C) Cause2->Solution3 Solution4 Add Phase-Transfer Catalyst (TBAB) Cause2->Solution4

Caption: Decision tree for O-alkylation issues.

FAQ 4: I am observing C-alkylation byproducts. How can this be prevented?

While O-alkylation is kinetically favored, C-alkylation (a Friedel-Crafts-type reaction on the phenol ring) is often the thermodynamically favored product. High temperatures can promote rearrangement from the O-alkylated ether to the C-alkylated phenol.[4]

Prevention Strategies:

  • Lower Temperature: Keep the reaction temperature as low as possible to favor the kinetic O-alkylation product.

  • Softer Base: Use "softer" bases like Cs₂CO₃ or K₂CO₃, which are less likely to promote rearrangement than very strong, "hard" bases like NaH.

  • Solvent: Aprotic solvents generally favor O-alkylation.

Section 4: Friedel-Crafts C-Alkylation - Troubleshooting Guide

Directly alkylating an aromatic ring with this compound requires a Lewis acid catalyst and presents its own set of challenges.

FAQ 5: My Friedel-Crafts reaction is resulting in polyalkylation and low yields. What is going wrong?

The product of a Friedel-Crafts alkylation is an alkylated arene. Since alkyl groups are electron-donating and activating, the product is more reactive than the starting material.[5][6] This leads to subsequent alkylation events, consuming the product and reducing the yield of the desired mono-alkylated species.

Causality:

  • Product Activation: The newly introduced indanylmethyl group activates the aromatic ring, making it a better nucleophile for further reaction.[7]

  • Catalyst Activity: A highly active Lewis acid catalyst (like AlCl₃) will aggressively promote multiple alkylations.

Troubleshooting Steps & Optimization:

  • Stoichiometry: Use a large excess of the nucleophilic arene. This ensures the catalyst/electrophile complex is more likely to encounter a molecule of starting material than a molecule of product.

  • Milder Lewis Acid: Switch from a strong Lewis acid like AlCl₃ to a milder one like FeCl₃ or ZnCl₂. This can temper the reactivity and reduce polyalkylation.[8]

  • Temperature: Run the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate.

  • Reverse Addition: Add the Lewis acid and alkyl chloride mixture slowly to the excess arene.

Data-Driven Recommendations: Lewis Acid Strength

Lewis AcidRelative ActivityCommon SolventsNotes
AlCl₃ Very StrongDCM, CS₂, NitrobenzeneProne to causing polyalkylation and rearrangements.[5][9]
FeCl₃ StrongDCM, NitrobenzeneA common, effective, and less aggressive alternative to AlCl₃.[8]
ZnCl₂ ModerateEther, DCMMilder catalyst, useful for sensitive substrates.
BF₃·OEt₂ MildDCM, EtherGood for substrates prone to decomposition with stronger acids.

References

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

  • Source: Google Patents (US5043483A)
  • Title: Friedel-Crafts Alkylation with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of indenes Source: Organic Chemistry Portal URL: [Link]

  • Title: N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Alkylation of Phenol: A Mechanistic View Source: ResearchGate URL: [Link]

  • Title: Catalytic N-Alkylation of Anilines Source: ResearchGate URL: [Link]

  • Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Liquid phase alkylation of phenol with 1-octene over large pore zeolites Source: ScienceDirect URL: [Link]

  • Title: Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Solvent-free route to β-enamino dichloromethyl ketones and application in the synthesis of novel 5-dichloromethyl-1H-pyrazoles Source: ResearchGate URL: [Link]

  • Title: Reactions at the benzylic position Source: Khan Academy URL: [Link]

  • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: N-Dealkylation of Amines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1-Chloro-2,3-dihydro-1H-indene Source: PubChem URL: [Link]

  • Title: Synthesis and Reactions of 5-Bromomethyl- and 5-Chloromethyluracil Source: Sci-Hub URL: [Link]

Sources

Preventing polymerization of 5-(Chloromethyl)-2,3-dihydro-1h-indene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Chloromethyl)-2,3-dihydro-1H-indene

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during the handling, storage, and reaction of this valuable intermediate: unwanted polymerization. This guide provides in-depth, experience-driven answers to common questions, troubleshooting protocols, and the fundamental chemical principles you need to ensure the stability and purity of your material.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned viscous and hazy overnight. What is happening?

A: You are likely observing the onset of polymerization. This compound is a reactive benzylic chloride. The chloromethyl group is highly labile, and in the presence of a catalyst, it can readily alkylate another indene molecule in a Friedel-Crafts type reaction. This process, if unchecked, continues chain-wise, leading to the formation of oligomers or polymers, which increases the viscosity and reduces the clarity of your solution. The primary trigger for this is often the presence of trace impurities that can act as Lewis acids (e.g., metal ions from spatulas or equipment, or degradation byproducts).

Q2: What is the primary chemical mechanism behind the polymerization of this compound?

A: The polymerization is predominantly a self-alkylation reaction characteristic of benzylic halides. The mechanism can be initiated by trace amounts of Lewis acids (like FeCl₃, AlCl₃) or strong protic acids (H⁺).

The proposed mechanism proceeds as follows:

  • Initiation: A Lewis acid coordinates with the chlorine atom of the chloromethyl group, weakening the C-Cl bond and facilitating its departure. This generates a stabilized benzylic carbocation.

  • Propagation: This electrophilic carbocation is then attacked by the electron-rich aromatic ring of another this compound molecule. This is an electrophilic aromatic substitution reaction.

  • Chain Growth: The product of this reaction still contains a chloromethyl group, which can be activated by another Lewis acid catalyst, allowing the process to repeat and form oligomeric or polymeric chains.

Below is a diagram illustrating this proposed pathway.

G cluster_initiation Step 1: Initiation (Carbocation Formation) cluster_propagation Step 2: Propagation (Electrophilic Attack) cluster_chain_growth Step 3: Chain Growth IndeneCl This compound Complex Activated Complex IndeneCl->Complex + AnotherIndene Another Molecule of 5-(Chloromethyl)-...-indene LewisAcid Lewis Acid (e.g., FeCl₃) LewisAcid->Complex Carbocation Benzylic Carbocation Intermediate Dimer Dimer Product Carbocation->Dimer + Carbocation->Dimer Complex->Carbocation - [FeCl₄]⁻ AnotherIndene->Dimer Dimer_repeat Dimer Product Polymer Oligomer / Polymer Chain Dimer_repeat->Polymer ...repeats LewisAcid_repeat Lewis Acid LewisAcid_repeat->Polymer catalyzes further reactions

Caption: Remediation workflow for partially polymerized material.

Proactive Stabilization Protocols

To prevent polymerization from the outset, the addition of a stabilizer is a highly effective strategy. The choice of stabilizer depends on the anticipated initiation mechanism (acid-catalyzed vs. radical). For benzylic chlorides, acid-catalyzed polymerization is the most common concern.

Table 2: Recommended Stabilizers

Stabilizer Type Example Concentration (w/w) Mechanism of Action Considerations
Hindered Amine (Acid Scavenger) N,N-Diisopropylethylamine (DIPEA)0.1 - 0.5%A non-nucleophilic base that neutralizes trace protic acids (H⁺) without reacting with the chloromethyl group.Can be easily removed under vacuum. Ideal for general storage and use in reactions sensitive to nucleophiles.
Neutralizing Agent Propylene Oxide0.1 - 0.5%Acts as an effective scavenger for HCl.Lower boiling point, may be removed during solvent evaporation.
Radical Inhibitor 4-tert-Butylcatechol (TBC)50 - 200 ppmScavenges free radicals. Useful if light exposure or peroxide contamination is a concern.May need to be removed via column chromatography or a basic wash before use in certain sensitive reactions.
Experimental Protocol: Stabilizing a Stock Solution
  • Preparation: In a clean, dry, oven-dried flask under an inert atmosphere (N₂ or Ar), add the desired volume of anhydrous aprotic solvent (e.g., 100 mL of Toluene).

  • Stabilizer Addition: Using a microliter syringe, add the chosen stabilizer. For example, add 100 µL of DIPEA for a ~0.1% concentration.

  • Dissolution: Add the this compound to the solvent-stabilizer mixture and stir gently until fully dissolved.

  • Storage: Transfer the stabilized stock solution to a clean, dry amber glass bottle with a PTFE-lined cap. Purge the headspace with inert gas before sealing.

  • Labeling & Storage: Clearly label the bottle with the contents, concentration, stabilizer added, and date. Store in a refrigerator at 2-8 °C.

By understanding the underlying chemical principles and implementing these proactive storage and handling protocols, you can significantly mitigate the risk of polymerization, ensuring the quality and reliability of your experimental outcomes.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Olah, G. A. (Ed.). (2005). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]

  • Armarego, W. L., & Chai, C. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Millauer, H., Schwertfeger, W., & Siegemund, G. (2000). Benzyl Chloride and other Side-Chain-Chlorinated Aromatic Hydrocarbons. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

5-(Chloromethyl)-2,3-dihydro-1h-indene degradation pathways and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Chloromethyl)-2,3-dihydro-1H-indene

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (CAS 18775-42-3). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, degradation, and impurity profile of this versatile chemical intermediate. As Senior Application Scientists, we have structured this resource to address the practical challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What is the primary cause of degradation for this compound?

The most significant contributor to the degradation of this compound is the high reactivity of the chloromethyl group. This group is a benzylic chloride, which makes the carbon atom attached to the chlorine an excellent electrophilic center, highly susceptible to nucleophilic substitution reactions.[1] The primary degradation pathway is hydrolysis, where ambient or residual moisture reacts with the compound to replace the chlorine atom with a hydroxyl group.

Q2: How should I properly store this compound to ensure its stability?

To minimize degradation, the compound must be protected from moisture, light, and high temperatures. The key is to prevent the nucleophilic attack on the benzylic chloride.

Parameter Recommendation Rationale
Temperature Store at 2-8°C.Reduces the rate of all chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Use an amber glass vial with a tightly sealed cap.Protects from light, which can cause photodegradation, and prevents moisture ingress.
Purity Use high-purity, anhydrous solvents for solutions.Minimizes the presence of nucleophiles (water) that initiate hydrolysis.
Q3: I am observing a gradual yellowing of my solid sample over time. What is causing this discoloration?

The yellowing of this compound is typically indicative of slow polymerization or the formation of colored degradation products. Indene and its derivatives are known to be susceptible to polymerization.[2] This process can be initiated by exposure to air (oxygen), light, or acidic impurities. The resulting polymeric materials or minor oxidation byproducts are often colored, leading to the observed change in appearance from a white or off-white solid.

Part 2: Degradation Pathways and Mechanisms

Understanding the chemical pathways through which this compound degrades is crucial for developing stable formulations and interpreting analytical data.

Primary Degradation Pathways

The three most common degradation mechanisms are Hydrolysis, Oxidation, and Dimerization/Polymerization.

  • Hydrolysis: This is the most prevalent degradation pathway. The benzylic chloride is readily displaced by water, even in trace amounts, to form 5-(Hydroxymethyl)-2,3-dihydro-1H-indene. This reaction can be accelerated by elevated temperatures and a non-neutral pH.

  • Oxidation: The indane scaffold can undergo oxidation, particularly at the benzylic positions of the five-membered ring or the chloromethyl group itself. Oxidation of the chloromethyl group could yield the corresponding aldehyde (5-formyl-2,3-dihydro-1H-indene) or carboxylic acid (2,3-dihydro-1H-indene-5-carboxylic acid). Oxidation of indene itself can yield homophthalic acid.[2]

  • Dimerization: The high reactivity of the chloromethyl group can lead to intermolecular reactions. One molecule can act as an electrophile while another, perhaps after being deprotonated or reacting with a trace impurity, acts as a nucleophile, leading to the formation of a dimer. This is a form of Friedel-Crafts alkylation where one molecule alkylates the aromatic ring of another.

Below is a diagram illustrating these key degradation pathways.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_dimerization Dimerization A C10H11Cl B 5-(Hydroxymethyl)-2,3-dihydro-1H-indene (C10H12O) A->B + H2O - HCl C 5-Formyl-2,3-dihydro-1H-indene (C10H10O) A->C + [O] E Dimerized Impurity (C20H20) A->E + Second Molecule - HCl D 2,3-dihydro-1H-indene-5-carboxylic acid (C10H10O2) C->D + [O]

Caption: Key degradation pathways of this compound.

Part 3: Troubleshooting Guide - Impurity Identification

This section provides a structured approach to identifying unknown peaks in your analytical chromatograms (e.g., HPLC, GC-MS).

Q4: I see a new, more polar peak in my reverse-phase HPLC chromatogram. What is it likely to be?

An increase in polarity in a degradation product is a strong indicator of hydrolysis . The primary hydrolysis product, 5-(Hydroxymethyl)-2,3-dihydro-1H-indene, contains a hydroxyl group, which is significantly more polar than the starting material's chloromethyl group.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: Determine the mass of the impurity. The expected mass for the hydrolyzed product will be lower than the parent compound.

    • Parent (C₁₀H₁₁Cl): ~166.65 g/mol [1]

    • Hydrolyzed Product (C₁₀H₁₂O): ~148.20 g/mol

  • Forced Degradation: Intentionally degrade a small sample of the pure compound under hydrolytic conditions (e.g., in water/acetonitrile at 60°C for 24 hours). Analyze the resulting mixture. If the retention time of the main degradation product matches your unknown peak, this confirms its identity as the hydrolysis product.

  • Prevention: To prevent this, ensure all solvents are anhydrous and store the compound under an inert atmosphere as recommended.

Q5: My GC-MS analysis shows a high molecular weight impurity (>300 m/z). What could this be?

The presence of a high molecular weight species, particularly one with a mass approximately double that of the parent compound minus HCl, strongly suggests a dimer .

Troubleshooting Steps:

  • Check Mass Spectrum: Look for a molecular ion peak corresponding to the dimer (C₂₀H₂₀), which would have a mass of approximately 260.36 g/mol . Fragmentation patterns should also be consistent with a structure containing two indane moieties.

  • Review Synthesis/Storage Conditions: Dimerization can be promoted by acidic catalysts or prolonged storage at elevated temperatures. Review your reaction workup for any residual acid. If it's a storage issue, ensure the material is stored at a low temperature. Patent literature suggests that related syntheses can generate byproducts, indicating the potential for side reactions like dimerization.[3]

Q6: What are common synthesis-related impurities I should be aware of?

Impurities from the synthesis process are common and depend on the specific synthetic route. However, some general impurities can be anticipated.

Impurity Type Potential Structure / Identity Origin Analytical Signature
Unreacted Starting Material e.g., 2,3-dihydro-1H-indene (Indane)Incomplete chloromethylation reaction.A peak with a lower retention time and a mass of ~118.18 g/mol .
Isomeric Impurities e.g., 4-(Chloromethyl)-2,3-dihydro-1H-indeneLack of complete regioselectivity during the chloromethylation step.A peak with a similar retention time and the same mass (166.65 g/mol ). May require specific chromatographic methods or NMR to resolve.
Over-reaction Products e.g., Bis(chloromethyl)-2,3-dihydro-1H-indeneHarsh reaction conditions leading to double substitution on the aromatic ring.A peak with a higher retention time and a mass corresponding to C₁₁H₁₂Cl₂ (~215.12 g/mol ).
Residual Solvents Toluene, Dichloromethane, etc.From reaction or purification steps.Typically identified by GC-HS (Headspace Gas Chromatography).

The following workflow can help guide the process of identifying an unknown impurity.

G A Unknown Peak Observed in Chromatogram (HPLC/GC) B Determine Mass using MS A->B C Mass ≈ 148 g/mol? B->C D Mass ≈ 260 g/mol? C->D No F Likely Hydrolysis Product: 5-(Hydroxymethyl)-...-indene C->F Yes E Mass ≈ 118 g/mol or other starting material? D->E No G Likely Dimerization Product D->G Yes H Likely Synthesis Impurity (e.g., Unreacted SM) E->H Yes I Further Investigation Needed: - Check for Isomers (Mass = 166) - Check for Over-reaction Products - Consider NMR/IR E->I No

Caption: Troubleshooting workflow for unknown impurity identification.

Part 4: Experimental Protocols

This section provides a standardized protocol for conducting a forced degradation study, an essential experiment for understanding the stability of a compound.

Protocol: Forced Degradation Study

A forced degradation study exposes the compound to stress conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation products and pathways. This aligns with standard stability testing guidelines.[4]

Objective: To identify the likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV and MS detectors

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample (1 mL stock + 1 mL acetonitrile/water 50:50).

    • Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 48 hours.

    • Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C for 48 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 48 hours.

    • Thermal Stress: Place a vial of the solid compound and a vial of the control solution in an oven at 80°C for 72 hours.

    • Photolytic Stress: Expose a vial of the solid compound and a vial of the control solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 24, 48 hours), withdraw an aliquot from each vial.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC-UV/MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify new peaks that appear under specific stress conditions.

    • Use the MS data to propose structures for the degradation products based on their molecular weight and the stress condition that formed them. For example, a new peak under acidic/basic/thermal conditions with a mass of ~148 g/mol is the hydrolysis product.

References

  • CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester - Google P
  • Stability testing of existing active substances and related finished products. (URL: [Link])

  • Synthesis of indenes - Organic Chemistry Portal. (URL: [Link])

  • Identification and synthesis of impurities formed during sertindole preparation - Beilstein Journal of Organic Chemistry. (URL: [Link])

  • CN105461552A - Preparation method of (+)
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation - Asian Journal of Chemistry. (URL: [Link])

  • Indene - Grokipedia. (URL: [Link])

  • Indene - Wikipedia. (URL: [Link])

  • WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google P

Sources

Technical Support Center: Troubleshooting Low Yield in 5-(Chloromethyl)-2,3-dihydro-1H-indene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis of 5-(Chloromethyl)-2,3-dihydro-1H-indene, a critical intermediate in various research and development applications. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to help you optimize your reaction outcomes.

Core Synthesis Overview: The Chloromethylation of Indane

The synthesis of this compound is most commonly achieved through the chloromethylation of 2,3-dihydro-1H-indene (indane). This reaction is a classic example of a Friedel-Crafts alkylation.[1][2] It typically involves reacting indane with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[3]

The primary objective is to introduce a single chloromethyl group onto the aromatic ring of the indane molecule. However, several factors can lead to suboptimal results, with low yield being the most prevalent challenge.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield and recovering a lot of my starting indane. What's the likely cause?

A low conversion rate with significant recovery of starting material often points to issues with the reaction's activation energy or catalyst efficacy.[1] Potential causes include:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) is highly sensitive to moisture. Anhydrous conditions are crucial for its activity.[1][4]

  • Sub-optimal Temperature: While lower temperatures can suppress side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier for the desired reaction.[4]

  • Insufficient Reaction Time: The reaction may simply not have been allowed to proceed to completion.

Q2: My final product is a sticky, insoluble mess. What is it and how can I avoid it?

The formation of polymeric material is a common pitfall in Friedel-Crafts alkylations. This occurs because the product, this compound, is an activated alkyl halide and can react further with other indane molecules or with itself, leading to polyalkylation.[2][5] The alkyl group introduced is electron-donating, making the product more reactive than the starting material.[2]

To mitigate polymerization:

  • Use an excess of the aromatic substrate (indane): This increases the probability that the electrophile will react with the starting material rather than the more reactive product.[1]

  • Maintain low reaction temperatures: This will help to control the rate of the follow-on alkylation reactions.

  • Control the rate of addition of the alkylating agent.

In-Depth Troubleshooting Guide for Low Yield

Problem Area 1: Reaction Conditions and Reagents
Parameter Potential Issue Troubleshooting Steps & Rationale
Catalyst Inactive due to moisture.Ensure the Lewis acid catalyst is fresh and anhydrous. Consider drying it under vacuum before use to maximize its activity.
Temperature Too low, leading to poor conversion, or too high, promoting side reactions.Optimize the reaction temperature. While some reactions work at room temperature, others may need gentle heating. Conversely, excessive heat can cause decomposition.[4]
Reagents Impurities in starting materials or solvents.Use high-purity indane and ensure all solvents are anhydrous. Impurities can interfere with the catalyst and lead to unwanted byproducts.[4]
Stoichiometry Incorrect ratio of reactants.Carefully control the molar ratios. An excess of indane can help to minimize polyalkylation.
Reaction Time Insufficient time for completion or excessive time leading to side products.Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Problem Area 2: Work-up and Purification
Parameter Potential Issue Troubleshooting Steps & Rationale
Quenching Incomplete neutralization of the catalyst.Ensure the reaction is thoroughly quenched, typically with cold water or ice, to deactivate the Lewis acid and prevent further reactions during work-up.
Extraction Poor separation of the product from the aqueous phase.Optimize the extraction solvent and perform multiple extractions to ensure complete recovery of the product.
Purification Co-elution of impurities or product loss during chromatography or distillation.Refine the purification method. For column chromatography, select an appropriate solvent system. For distillation, ensure the vacuum is stable and the temperature gradient is controlled.

Visualizing the Synthetic Pathway and Troubleshooting Logic

A clear understanding of the reaction mechanism and potential pitfalls is essential for effective troubleshooting.

G cluster_0 Core Synthesis Pathway cluster_1 Common Side Reactions Indane Indane Reactive Electrophile Reactive Electrophile Indane->Reactive Electrophile + Formaldehyde, HCl, Lewis Acid Isomer Formation Isomer Formation Indane->Isomer Formation Carbocation Rearrangement (less common with chloromethylation) This compound This compound Reactive Electrophile->this compound Electrophilic Aromatic Substitution Polyalkylation Products Polyalkylation Products This compound->Polyalkylation Products Further Alkylation

Caption: Core synthesis pathway and common side reactions.

The following workflow provides a structured approach to diagnosing and resolving low-yield issues.

G Low Yield Observed Low Yield Observed Analyze Crude Product (TLC/GC/NMR) Analyze Crude Product (TLC/GC/NMR) Low Yield Observed->Analyze Crude Product (TLC/GC/NMR) High Starting Material? High Starting Material? Analyze Crude Product (TLC/GC/NMR)->High Starting Material? Yes Multiple Products? Multiple Products? Analyze Crude Product (TLC/GC/NMR)->Multiple Products? Yes Low Mass Balance? Low Mass Balance? Analyze Crude Product (TLC/GC/NMR)->Low Mass Balance? Yes Check Catalyst Activity\nIncrease Reaction Time/Temp Check Catalyst Activity Increase Reaction Time/Temp High Starting Material?->Check Catalyst Activity\nIncrease Reaction Time/Temp Optimize Stoichiometry\nLower Temperature\nReduce Reaction Time Optimize Stoichiometry Lower Temperature Reduce Reaction Time Multiple Products?->Optimize Stoichiometry\nLower Temperature\nReduce Reaction Time Review Work-up & Purification\nCheck for Polymerization Review Work-up & Purification Check for Polymerization Low Mass Balance?->Review Work-up & Purification\nCheck for Polymerization

Caption: A stepwise workflow for troubleshooting low yields.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • LibreTexts Chemistry. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
  • Google Patents. (n.d.). Chloromethylation process.

Sources

Removal of unreacted 5-(Chloromethyl)-2,3-dihydro-1h-indene from product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Chloromethyl)-2,3-dihydro-1H-indene

Welcome to the technical support guide for handling this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in removing this reactive intermediate from their reaction products. The following question-and-answer guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each recommended procedure.

Frequently Asked Questions (FAQs)

Characterization & Detection

Question 1: How can I confirm the presence of unreacted this compound in my crude product mixture?

Answer: Confirming the presence of residual this compound requires a combination of chromatographic and spectroscopic techniques. Given its properties, Thin-Layer Chromatography (TLC) is the most immediate method for reaction monitoring, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive quantitative and structural confirmation.

  • Thin-Layer Chromatography (TLC): This is your first line of analysis. Being a relatively nonpolar aromatic compound, this compound will exhibit a high Retention Factor (Rf) in nonpolar eluent systems (e.g., Hexanes/Ethyl Acetate). Co-spotting your crude reaction mixture with a standard of the starting material will reveal its presence.

    • Visualization: Due to its aromatic indane core, the compound is easily visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1] While alkyl halides may not stain well with iodine, potassium permanganate stain can be effective if your product lacks easily oxidizable functional groups, as the starting material will react and appear as a yellow spot on a purple background.[1]

  • ¹H NMR Spectroscopy: The most unambiguous method for detection. The chloromethyl group (-CH₂Cl) protons of the starting material present as a sharp, diagnostic singlet at approximately δ 4.6 ppm . The aromatic and aliphatic protons of the indane scaffold will also be present. Integrating this singlet against a known peak from your product or an internal standard can quantify the impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting trace amounts of this volatile impurity.[2][3][4] The compound will show a characteristic retention time and a mass spectrum with a molecular ion peak (M⁺) at m/z 166 and a characteristic M+2 peak (~1/3 the intensity) due to the ³⁷Cl isotope.

Property Value / Observation Significance for Detection
Molecular Formula C₁₀H₁₁ClUsed for mass spectrometry identification.[5]
Molecular Weight 166.65 g/mol Determines the m/z of the molecular ion in MS.[5]
LogP (estimated) ~2.96Indicates nonpolar character, leading to high Rf on TLC.[5]
Key ¹H NMR Signal Singlet at ~4.6 ppm (2H)Diagnostic peak for the -CH₂Cl group.
UV Absorbance Strong at 254 nmAllows for easy, non-destructive visualization on TLC.[1]
Removal & Purification Strategies

Question 2: My product is sensitive to heat. What non-distillative methods can I use to remove this impurity?

Answer: When dealing with thermally sensitive products, chemical quenching followed by chromatography or liquid-liquid extraction is the preferred strategy. The high reactivity of the benzylic chloride group in this compound is an advantage here, as it can be selectively converted into a more polar, easily separable derivative.[6]

Strategy 1: Nucleophilic Quenching

The core principle is to introduce a nucleophile that will preferentially react with the electrophilic chloromethyl group. This reaction (an Sₙ2 substitution) converts the nonpolar starting material into a more polar, and often water-soluble, byproduct.

Quenching_Strategy

Recommended Quenching Agents:

  • Sodium Sulfite (Na₂SO₃): A mild, inexpensive, and effective quencher. It reacts to form a water-soluble sodium sulfonate salt.

  • Thiourea: Reacts to form a highly polar and water-soluble isothiouronium salt.

  • Secondary Amines (e.g., Diethylamine, Morpholine): These react quickly to form a basic tertiary amine, which can be easily removed with an acidic wash.

Protocol 1: General Quenching Procedure

  • Dissolution: After confirming the primary reaction is complete, dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Quenching: Add an aqueous solution of the chosen quenching agent (e.g., 1.5 equivalents of sodium sulfite in water, relative to the initial amount of this compound).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the disappearance of the starting material spot on TLC (typically 1-3 hours).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: The resulting crude product, now free of the reactive halide, can be further purified by standard flash column chromatography.

Strategy 2: Solid-Phase Scavenging

For more sensitive applications, scavenger resins (polymers functionalized with nucleophilic groups) can be used. These resins react with and bind the excess electrophile, which is then simply removed by filtration.

Method Pros Cons Best For...
Nucleophilic Quench Inexpensive, scalable, effective.Requires an additional aqueous work-up step.General purpose removal in most reaction setups.
Scavenger Resin Simple filtration-based removal; no aqueous work-up.Higher cost; may require longer reaction times.High-throughput synthesis; sensitive products that cannot tolerate aqueous conditions.

Question 3: My product is a nonpolar compound with a similar Rf to the unreacted starting material. How can I achieve separation?

Answer: This is a common and challenging purification scenario. When the polarity of your product and the starting material are very similar, standard purification techniques must be optimized.

Option 1: Derivative-Based Separation

This strategy involves chemically modifying the impurity to drastically alter its polarity, as described in Question 2. After quenching the unreacted this compound to a highly polar salt, the separation from your nonpolar product via flash chromatography becomes trivial. The polar salt will remain at the baseline of the TLC plate while your nonpolar product elutes at a high Rf.

Option 2: High-Performance Flash Chromatography

If quenching is not an option, meticulous optimization of your chromatography is required.

  • Eluent System: Avoid strong solvents. Use a shallow gradient of a slightly more polar solvent in a nonpolar solvent (e.g., 0-5% Ethyl Acetate in Hexanes, or 0-20% Toluene in Heptane). Isocratic elution with a very weak solvent system (e.g., 1-2% Ether in Hexane) can provide the necessary resolution.

  • Silica Gel: Use high-quality silica gel with a smaller particle size (e.g., 25-40 µm) to improve theoretical plates and enhance separation.

  • Column Dimensions: Employ a long, narrow column to maximize the separation path length. A loading capacity of no more than 1-2% of the silica gel mass is recommended.

Separation_Logic

Question 4: Is purification by distillation a viable option?

Answer: Yes, but with significant caveats. The boiling point of the related compound 5-methyl-2,3-dihydro-1H-indene is approximately 201 °C at atmospheric pressure.[7] this compound is expected to have an even higher boiling point due to the heavier chlorine atom and increased polarity.

Distillation is only recommended if:

  • Your desired product has a significantly lower boiling point (a difference of at least 40-50 °C).

  • Your product and the starting material are thermally stable at the required temperatures. Benzylic halides can decompose or polymerize upon prolonged heating.[6]

If you proceed, vacuum distillation is mandatory to lower the required temperature and minimize the risk of decomposition.

Referenced Protocols

Protocol 2: Analytical GC-MS for In-Process Monitoring

This protocol is adapted from standard methods for analyzing similar aromatic compounds.[3][4]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (approx. 1 mg) in a suitable solvent (e.g., 1 mL of Dichloromethane or Ethyl Acetate).

  • GC Column: Use a standard nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Set to 250 °C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Scan from m/z 40 to 450. The target compound will show a molecular ion at m/z 166.

Protocol 3: Preparative Flash Chromatography for Nonpolar Products

This protocol is a general guideline for separating the nonpolar this compound from a slightly more polar product.

  • Sample Preparation: Adsorb the crude material onto a small amount of silica gel (dry loading) to ensure even application to the column.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh) in the desired eluent. The amount of silica should be 50-100 times the mass of the crude material.

  • Eluent System: Begin with a nonpolar mobile phase like 100% Hexanes.

  • Elution:

    • Elute with 2-3 column volumes of 100% Hexanes to wash out very nonpolar impurities.

    • Gradually increase the polarity by introducing Ethyl Acetate (e.g., start a gradient from 0% to 10% Ethyl Acetate in Hexanes over 10-15 column volumes).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94465, 1-Chloro-2,3-dihydro-1H-indene." PubChem, [Link]. Accessed January 17, 2026.

  • Cheméo. "Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1)." Cheméo, [Link]. Accessed January 17, 2026.

  • National Institute of Standards and Technology. "1H-Indene, 2,3-dihydro-5-methyl-." NIST Chemistry WebBook, [Link]. Accessed January 17, 2026.

  • Mascal, M. "The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles." eScholarship, University of California, [Link]. Accessed January 17, 2026.

  • Jovanovic, J., et al. "1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene." ResearchGate, [Link]. Accessed January 17, 2026.

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, vol. 102, 2025, pp. 276-302, [Link]. Accessed January 17, 2026.

  • Organic Chemistry Portal. "Benzyl chloride synthesis by chlorination or substitution." Organic Chemistry Portal, [Link]. Accessed January 17, 2026.

  • Jaiswal, Y., et al. "GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne." Pharmacognosy Journal, vol. 11, no. 5, 2019, pp. 1055-1063, [Link]. Accessed January 17, 2026.

  • Wikipedia. "Benzyl chloride." Wikipedia, [Link]. Accessed January 17, 2026.

  • LibreTexts Chemistry. "9.3F: Visualizing TLC Plates." Chemistry LibreTexts, [Link]. Accessed January 17, 2026.

  • Asili, J., et al. "GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran." ACG Publications, [Link]. Accessed January 17, 2026.

  • LibreTexts Chemistry. "21.4: Chemistry of Acid Halides." Chemistry LibreTexts, [Link]. Accessed January 17, 2026.

  • Nishiwaki, T., et al. "(PDF) Possibility of the Benzoic Acids Formation by Oxidation of Benzyl Chlorides in the Sand." ResearchGate, [Link]. Accessed January 17, 2026.

  • Singh, P., et al. "Screening of Metabolites and Metabolic Pathways in Five Different Ocimum Species From the Same Origin Using GC-MS." National Center for Biotechnology Information, [Link]. Accessed January 17, 2026.

Sources

Technical Support Center: Navigating the Stability of 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. As a benzylic chloride, this compound offers a valuable handle for introducing the 2,3-dihydro-1H-inden-5-ylmethyl moiety. However, its reactivity also presents stability challenges, particularly in acidic or basic media. This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and address these issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield of the Desired Product and Formation of a Polar Impurity.

Question: I am performing a nucleophilic substitution reaction with this compound under basic conditions (e.g., using an amine or an alkoxide). My reaction is sluggish, and I observe a significant amount of a more polar byproduct by TLC analysis. What is happening and how can I fix it?

Answer:

The primary suspect for the polar impurity is the hydrolysis of your starting material to form 5-(hydroxymethyl)-2,3-dihydro-1H-indene. Benzylic chlorides are susceptible to hydrolysis, a reaction that is accelerated in the presence of water and base.[1] The hydroxide ions or even water molecules can act as nucleophiles, displacing the chloride.

Causality: The benzylic position of this compound makes it prone to both SN1 and SN2 type reactions.[2] In the presence of a weak nucleophile and protic solvent (like water), an SN1 pathway involving a resonance-stabilized benzylic carbocation can lead to the alcohol byproduct. With stronger nucleophiles, a direct SN2 displacement occurs. However, if your intended nucleophile is weak or sterically hindered, the competing hydrolysis reaction can become significant.

Solutions:

  • Strict Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are scrupulously dried. The use of freshly distilled solvents over a suitable drying agent is highly recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will also prevent atmospheric moisture from interfering.

  • Choice of Base: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU, or Hunig's base) if its sole purpose is to deprotonate your nucleophile or scavenge acid. If a stronger base is needed, ensure it is added slowly at a low temperature to favor the desired reaction over elimination or other side reactions.

  • Solvent Selection: Aprotic polar solvents such as DMF, DMSO, or acetonitrile can be good choices as they can solvate the ions involved in the substitution reaction without participating in hydrolysis.

  • Temperature Control: Running the reaction at a lower temperature can help to minimize the rate of the competing hydrolysis reaction.

Issue 2: Observation of Dimeric and Polymeric Byproducts.

Question: During my reaction or upon workup, I am observing the formation of high molecular weight species. What could be causing this polymerization?

Answer:

The formation of dimeric or polymeric materials is likely due to Friedel-Crafts type side reactions, where the reactive benzylic chloride alkylates another molecule of the indene starting material or product. This is particularly prevalent under acidic conditions, which can be generated in situ.

Causality: The chloromethyl group can be activated by Lewis or Brønsted acids, leading to the formation of a highly reactive benzylic carbocation. This electrophile can then attack the electron-rich aromatic ring of another indene molecule, leading to oligomerization or polymerization. Even trace amounts of acid can catalyze this process.

dot

Caption: E2 elimination pathway.

Solutions:

  • Base Selection: If a base is required, opt for a weaker, less sterically hindered base that is still capable of performing the desired transformation. For example, if you are performing a substitution with an alcohol, using sodium hydride to form the alkoxide in a separate step before adding the chloromethylindene can be more effective than using a bulky base like potassium tert-butoxide in a one-pot reaction.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature can favor the substitution pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent hydrolysis from atmospheric moisture. Refrigeration is advisable.

Q2: How can I monitor the stability of my this compound sample over time?

A2: You can periodically check the purity of your sample using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks, particularly those corresponding to the hydrolysis product (5-(hydroxymethyl)-2,3-dihydro-1H-indene) or dimeric impurities, would indicate degradation. Proton NMR can also be used to detect the presence of the alcohol byproduct.

Q3: Is this compound stable to chromatography?

A3: While it can be purified by flash column chromatography on silica gel, prolonged exposure to silica gel, which is slightly acidic, can lead to decomposition. It is advisable to use a neutral stationary phase like alumina if decomposition is a concern. Alternatively, running the column quickly with a less polar eluent system and neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate degradation.

Q4: What are the primary degradation pathways in strongly acidic and strongly basic media?

A4:

  • Strongly Acidic Media: The primary degradation pathway is acid-catalyzed polymerization via a Friedel-Crafts alkylation mechanism, as detailed in the troubleshooting guide.

  • Strongly Basic Media: In the presence of strong, aqueous bases, rapid hydrolysis to 5-(hydroxymethyl)-2,3-dihydro-1H-indene is the major degradation pathway. [1]With strong, non-nucleophilic bases in anhydrous conditions, elimination to form 5-methylene-2,3-dihydro-1H-indene can occur.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: this compound, like other benzylic chlorides, should be handled with care. It is a lachrymator and can be irritating to the skin, eyes, and respiratory tract. [1]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution under Anhydrous Conditions

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add your nucleophile and anhydrous solvent (e.g., THF, DMF).

  • Deprotonation (if necessary): If your nucleophile requires deprotonation, cool the solution to the appropriate temperature (e.g., 0 °C) and add the base (e.g., NaH, LDA) portion-wise. Stir until deprotonation is complete.

  • Addition of Electrophile: Prepare a solution of this compound in a minimal amount of anhydrous solvent and add it dropwise to the cooled solution of the nucleophile.

  • Reaction: Allow the reaction to warm to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction carefully at a low temperature (e.g., by adding saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Parameter Recommendation Rationale
Solvent Anhydrous THF, DMF, AcetonitrileAprotic to prevent hydrolysis.
Base (if needed) NaH, K2CO3, Et3NChoice depends on pKa of nucleophile.
Temperature 0 °C to room temperatureLower temperatures minimize side reactions.
Atmosphere Inert (N2 or Ar)Excludes atmospheric moisture.

Visualization of Key Pathways

dot

Stability_Pathways cluster_starting_material Starting Material cluster_acidic Acidic Conditions (H+) cluster_basic Basic Conditions Start This compound Polymer Polymerization (Friedel-Crafts) Start->Polymer H+ Hydrolysis Hydrolysis (H2O/OH-) 5-(Hydroxymethyl)-2,3-dihydro-1H-indene Start->Hydrolysis H2O/OH- Elimination Elimination (Strong, Hindered Base) 5-Methylene-2,3-dihydro-1H-indene Start->Elimination Strong Base

Sources

Technical Support Center: Managing Exothermic Reactions with 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2,3-dihydro-1H-indene. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and effective management of potentially exothermic reactions involving this versatile reagent.

Introduction: Understanding the Hazard Potential

This compound is a valuable intermediate, often employed in reactions like Friedel-Crafts alkylation to introduce the dihydroindene moiety into a target molecule.[1][2] Like many benzylic halides, its high reactivity is a double-edged sword. The formation of a stabilized carbocation intermediate, which makes it an excellent alkylating agent, also contributes to the high exothermicity of its reactions.[1][3] An uncontrolled reaction can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway, which can result in reactor failure and hazardous material release.[4][5]

This document provides a framework for proactive risk assessment and reactive troubleshooting to mitigate these hazards.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially exothermic?

A1: The primary cause is the nature of the reactions it typically undergoes, most notably Lewis acid-catalyzed Friedel-Crafts alkylation.[2] The reaction mechanism involves the formation of a resonance-stabilized benzylic carbocation, which is a highly favorable and thus energetically downhill (exothermic) process. The subsequent reaction of this electrophile with an aromatic substrate is also rapid and releases significant heat.[3] Key contributing factors include:

  • Lewis Acid Activation: Strong Lewis acids (e.g., AlCl₃, FeCl₃) are required to generate the carbocation from the chloromethyl group, and their coordination to the halide is a highly exothermic step.[6]

  • High Reactivity: The resulting carbocation is a potent electrophile, leading to a fast reaction rate that can generate heat more quickly than it can be removed by the cooling system.[5]

  • Reaction Concentration: Higher concentrations of reactants lead to a greater heat output per unit volume.[6]

Q2: How can I proactively assess the thermal risk of my planned reaction before starting?

A2: A thorough thermal risk assessment is crucial before any scale-up.[7] This involves more than just literature precedent, as solvent choice, reagent purity, and addition rates can significantly alter a reaction's thermal profile.

  • Literature Review: Search for similar reactions, paying close attention to reported exotherms, temperature control measures, and any safety incidents.

  • Differential Scanning Calorimetry (DSC): A DSC analysis of the reaction mixture can identify the onset temperature of the desired reaction and any potential undesired decomposition reactions at higher temperatures.[7] This helps establish a safe operating window.

  • Reaction Calorimetry (RC): For processes intended for scale-up, reaction calorimetry is the industry standard.[8][9] An RC study measures the heat evolved in real-time, providing critical data such as the total heat of reaction, the rate of heat release, and the heat capacity of the reaction mass.[10][11] This information is vital for designing an adequate cooling system and preventing thermal runaway.[4]

Q3: What are the best practices for solvent and catalyst selection to minimize thermal risk?

A3:

  • Solvent Choice: Select a solvent with a boiling point well above the intended reaction temperature. This provides a buffer against accidental temperature overshoots. The solvent should also have a good heat capacity to absorb thermal energy. Avoid solvents that can react with the Lewis acid catalyst or the reagents.

  • Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, they can also lead to more violent exotherms. Consider weaker, more moderate Lewis acids if the substrate is sufficiently reactive. The amount of catalyst should be optimized; using a large excess can significantly increase the initial exotherm upon reagent addition.

Troubleshooting Guide: Managing In-Process Events

This section addresses specific issues that may arise during an experiment. Immediate and correct action is critical to preventing a thermal runaway.

Issue 1: The reaction temperature is rising rapidly and uncontrollably.

Cause: This is a classic sign of a thermal runaway, where the rate of heat generation exceeds the rate of heat removal (Qgen > Qrem).[12] This is often triggered by adding the reagent too quickly, a failure in the cooling system, or insufficient cooling capacity.[6]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of this compound or any other limiting reagent.

  • Maximize Cooling: Enhance the cooling system's efficiency. If using a cooling bath, add more dry ice or switch to a colder bath mixture. If using a chiller, ensure it is running at maximum capacity.

  • Increase Agitation: Ensure the stirrer is functioning correctly and at a sufficient speed to promote heat transfer to the reactor walls.

  • Prepare for Emergency Quench: Have a pre-determined quenching agent ready. Do not proceed to this step unless the temperature continues to rise unabated after the above actions.

Issue 2: I'm observing unexpected pressure buildup in the reactor.

Cause: Pressure buildup can result from two main sources:

  • Gas Evolution: Some side reactions or decomposition at elevated temperatures can produce gaseous byproducts (e.g., HCl).

  • Solvent Boiling: If the internal temperature exceeds the boiling point of the solvent, the vessel will rapidly pressurize.

Immediate Actions:

  • Verify Temperature: Check the internal reaction temperature immediately. If it is approaching the solvent's boiling point, treat it as a thermal runaway scenario (see Issue 1).

  • Ensure Proper Venting: Confirm that the reactor's vent or condenser is not blocked. A closed system can turn a minor exotherm into a major hazard.

  • Stop Heating/Enhance Cooling: Immediately remove any external heating and apply maximum cooling.

Issue 3: How do I safely quench a reaction that has started to run away?

A3: Quenching is a last resort and must be done with extreme caution, as the quench reaction itself can be exothermic.[13] The choice of quenching agent depends on the reaction chemistry.

  • General Principle: The goal is to introduce a substance that will react quickly with the unreacted, energy-rich intermediates without producing a violent exotherm or large volumes of gas.

  • Procedure:

    • The quenching agent should be pre-chilled if possible.

    • Add the quenching agent slowly and cautiously with vigorous stirring and maximum cooling.[14] A rapid, large-volume quench can cause a violent, localized reaction.

    • A common strategy is to use a less reactive alcohol, like isopropanol, added slowly to consume the reactive species.[15]

    • Never add water directly to a reaction mixture containing a Lewis acid like AlCl₃, as the hydration is extremely violent.[16]

Data Presentation & Protocols

Table 1: Cooling Bath Options
Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Standard for controlling mild exotherms.
Ice / Saturated NaCl-10 to -20Lower freezing point than pure ice water.
Dry Ice / Acetone-78Common and effective for very low temperatures. Use with caution due to acetone's flammability.
Dry Ice / Isopropanol-77Similar to acetone but with a lower vapor pressure.
Protocol: Controlled Friedel-Crafts Alkylation (Lab Scale)

This protocol is a guideline and must be adapted based on a specific reaction's risk assessment.

  • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel under an inert atmosphere (Nitrogen or Argon). Place the flask in a cooling bath of appropriate size.[17]

  • Charge Reactants: Charge the aromatic substrate and the anhydrous solvent to the flask. Begin stirring and cool the mixture to the target reaction temperature (e.g., 0 °C).

  • Catalyst Addition: Slowly and portion-wise add the Lewis acid catalyst (e.g., AlCl₃). Monitor the temperature closely; this step is often exothermic.

  • Substrate Addition: Dissolve this compound in the anhydrous solvent and charge it to the addition funnel.

  • Controlled Addition: Add the this compound solution dropwise from the addition funnel, maintaining the internal temperature within a narrow range (e.g., ±2 °C). The addition rate is the primary control parameter for managing heat generation.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Maintain the cold temperature for the prescribed reaction time.

  • Workup/Quench: Once the reaction is complete, perform a controlled quench. Slowly transfer the reaction mixture to a separate flask containing a stirred, cold solution (e.g., dilute HCl in an ice bath). This must be done slowly to manage the exotherm from quenching the Lewis acid.[18]

Visual Workflows

Diagram 1: Pre-Reaction Thermal Hazard Assessment

This flowchart outlines the decision-making process before beginning an experiment.

G start Start: Propose Reaction lit_search Literature Search for Similar Transformations start->lit_search dsc Perform Differential Scanning Calorimetry (DSC) lit_search->dsc Data lacking or scale-up planned rc1 Perform Reaction Calorimetry (RC1) dsc->rc1 Exotherm detected calc Calculate Adiabatic Temperature Rise (ΔTad) and MTSR rc1->calc risk Assess Risk: Is ΔTad < 50°C and MTSR < T_boiling? calc->risk proceed Proceed with Caution (Controlled Conditions) risk->proceed Yes redesign Redesign Process: - Dilute - Lower Temperature - Semi-batch addition risk->redesign No redesign->dsc stop Stop: Unacceptably Hazardous redesign->stop If risk remains high

Caption: Workflow for assessing thermal hazards before experimentation.

Diagram 2: Emergency Response to Temperature Excursion

This decision tree illustrates the immediate steps to take if a temperature spike occurs.

G start Temperature Spike Detected (>5°C above setpoint) stop_add Immediately Stop Reagent Addition start->stop_add max_cool Maximize Cooling (Add dry ice, etc.) stop_add->max_cool is_controlled Is Temperature Decreasing? max_cool->is_controlled monitor Continue to Monitor Reaction Closely is_controlled->monitor Yes prepare_quench Prepare Pre-chilled Quenching Agent is_controlled->prepare_quench No quench Add Quench Agent SLOWLY & Cautiously prepare_quench->quench evacuate If Quench Fails or is Too Dangerous: EVACUATE & ALERT quench->evacuate

Caption: Decision tree for responding to a thermal runaway event.

References

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry.
  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling (Chloromethyl)sulfonylethane.
  • Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.
  • Fauske & Associates. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • Scribd. (n.d.). Safety and Runaway Prevention in Batch. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Reaction Calorimetry Guide.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik.
  • Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling and Storage of 4-(Chloromethyl)benzoyl chloride.
  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
  • Thermo Fisher Scientific. (2024). (Chloromethyl)dimethylchlorosilane - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Chloromethyl Methyl Ether Hazard Summary.
  • Albert Einstein College of Medicine. (n.d.). Health and Safety Hazards of Methyl Chloromethyl Ether.
  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials.
  • The Sarpong Group. (2016). Quenching of Water Reactive Materials.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • University of California, Irvine EH&S. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved from [Link]

  • Research and Reviews. (2021). A Report on Reagents and its Quenching Methods.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation.
  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Technical Support Center: Purity Analysis of 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5-(Chloromethyl)-2,3-dihydro-1H-indene (CAS 18775-42-3). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for determining the purity of this critical synthetic intermediate. As a reactive benzylic chloride, ensuring the purity of this compound is paramount to the success of subsequent synthetic steps and the quality of the final product.[1]

This document provides detailed, field-proven methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), complete with troubleshooting guides and frequently asked questions to address challenges you may encounter during your analysis.

Method Selection: When to Use HPLC vs. GC

The choice between HPLC and GC depends on the physicochemical properties of the impurities you expect to find.

Technique Best Suited For Rationale
HPLC Purity assay, non-volatile impurities, degradation products, and related substances from the synthesis.HPLC is ideal for separating compounds with a wide range of polarities and is non-destructive for thermally sensitive molecules. It is the primary choice for accurately quantifying the main component against its less volatile impurities.[2]
GC Volatile impurities, residual solvents from synthesis, and analysis of thermally stable byproducts.GC offers excellent resolution for volatile and semi-volatile compounds. It is particularly effective for identifying and quantifying residual solvents that may be present from the manufacturing process.[3]

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Reversed-phase HPLC is the premier method for the purity assay of this compound. The methodology described below is designed to separate the main analyte from potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Method

This protocol provides a robust starting point for method development and validation.[4][5]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to create a 1.0 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the calibration curve (e.g., to 0.1 mg/mL for the assay).

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. A column with high-purity silica is recommended to reduce peak tailing.[6]

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 265 nm

    • Injection Volume: 10 µL

Data Presentation: Expected Method Performance

The following table outlines typical system suitability and performance characteristics for this method.

ParameterExpected ValuePurpose
Retention Time (RT)Approx. 8-10 minAnalyte Identification
Tailing Factor (T)≤ 1.5Peak Symmetry
Resolution (Rs)> 2.0 between analyte and closest impuritySeparation Efficiency
Limit of Detection (LOD)~0.01%Smallest Detectable Amount
Limit of Quantitation (LOQ)~0.03%Smallest Quantifiable Amount
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject into HPLC prep3->inj sep C18 Column Separation inj->sep det UV Detection (265 nm) sep->det integ Integrate Peaks det->integ quant Calculate % Purity integ->quant report Generate Report quant->report

Caption: HPLC analytical workflow from sample preparation to final report.

HPLC Troubleshooting Guide (Q&A)

Q1: Why is my main peak tailing excessively (Tailing Factor > 2.0)?

  • Possible Cause 1 (Chemical): The chloromethyl group or other basic impurities may be interacting with acidic silanol groups on the column's silica backbone. This is a common issue with basic compounds.[6]

    • Solution: Use a high-purity silica column or an end-capped column. Alternatively, add a small amount of a competing base like triethylamine (TEA) (0.1%) to the mobile phase to mask the active sites, or slightly lower the mobile phase pH with formic or phosphoric acid (0.1%) to suppress silanol ionization.[6]

  • Possible Cause 2 (Physical): A void or channel has formed at the head of the column due to pressure shocks or degradation of the stationary phase.

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If this fails, the column may need to be replaced. Protect the analytical column with a guard column.

Q2: I'm seeing "ghost peaks" in my blank gradient runs. What are they?

  • Possible Cause: Ghost peaks in gradient elution are typically caused by contaminants in the mobile phase or from the HPLC system itself that accumulate on the column under weak solvent conditions (high aqueous content) and elute as the organic solvent concentration increases.[6]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[7] Flush the system thoroughly, especially the injector, to remove any contaminants from previous analyses. Ensure mobile phase bottles are clean.

Q3: My retention times are shifting between injections. Why?

  • Possible Cause 1: The column is not properly equilibrated between gradient runs.

    • Solution: Increase the column re-equilibration time at the end of the gradient program to at least 10 column volumes.[8]

  • Possible Cause 2: The mobile phase composition is changing due to evaporation of the more volatile component (acetonitrile).

    • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.

  • Possible Cause 3: The pump is not delivering a consistent flow rate, or the proportioning valves are malfunctioning.

    • Solution: Check the pump for leaks and perform routine maintenance.[8] Purge the pump to remove air bubbles.

Gas Chromatography (GC) Purity Analysis

GC with a Flame Ionization Detector (FID) is an excellent choice for assessing the purity of this compound against volatile and semi-volatile impurities. The FID provides a robust, linear response over a wide concentration range.[3]

Experimental Protocol: GC-FID Method
  • Sample Preparation:

    • Prepare a stock solution of approximately 10 mg/mL by dissolving the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Dilute this solution to a final concentration of ~1.0 mg/mL for injection.

    • Note: Ensure the sample is fully dissolved to avoid blockages in the syringe or inlet liner.

  • Chromatographic Conditions:

    • GC System: A standard GC with a split/splitless inlet and FID.

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split, with a ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temp: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector: FID at 300 °C.

Data Presentation: Expected Method Performance
ParameterExpected ValuePurpose
Retention Time (RT)Approx. 12-15 minAnalyte Identification
Theoretical Plates (N)> 50,000Column Efficiency
Tailing Factor (T)0.9 - 1.4Peak Symmetry
Reproducibility (%RSD)< 2.0% for peak areaMethod Precision
GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 inj Inject into GC prep2->inj sep HP-5 Column Separation inj->sep det FID Detection sep->det integ Integrate Peaks det->integ quant Calculate Area % integ->quant report Generate Report quant->report

Caption: GC analytical workflow from sample preparation to final report.

GC Troubleshooting Guide (Q&A)

Q1: My peaks are broad or tailing. What's the cause?

  • Possible Cause 1: The compound is interacting with active sites in the inlet liner or on the column. The benzylic chloride is reactive and can be prone to adsorption.[9]

    • Solution: Use a deactivated inlet liner, potentially with glass wool removed if it's a source of activity. Trim the first few centimeters from the front of the column to remove accumulated non-volatile residues. If the problem persists, the column may be damaged and require replacement.[10]

  • Possible Cause 2: The oven temperature program is not optimal. The initial temperature may be too high, causing poor focusing of the sample at the head of the column.

    • Solution: Lower the initial oven temperature to better trap the analytes at the start of the run. Ensure the temperature ramp rate is appropriate for the separation.

Q2: I'm observing a rising baseline during the temperature program.

  • Possible Cause: This is classic column bleed, where the stationary phase breaks down at high temperatures.[11]

    • Solution: First, condition the column by baking it out at its maximum rated temperature (or 20 °C above your method's max temp) for a few hours with carrier gas flowing. If bleed is still excessive, it may indicate the column is old or has been damaged by oxygen, requiring replacement. Always ensure high-purity carrier gas with an oxygen trap.[12]

Q3: The peak areas are not reproducible between injections. What should I check?

  • Possible Cause 1: There is a leak in the system, most commonly at the injection port septum.[12]

    • Solution: Replace the septum. Use an electronic leak detector to check for leaks around the inlet fittings while the system is pressurized.

  • Possible Cause 2: The autosampler syringe is malfunctioning or partially blocked.

    • Solution: Clean the syringe with an appropriate solvent or replace it. Observe the injection sequence to ensure it is functioning correctly.[12]

  • Possible Cause 3: The sample is degrading in the hot inlet.

    • Solution: Try lowering the inlet temperature in 10-20 °C increments to see if reproducibility improves, without sacrificing vaporization efficiency.

General FAQs

Q: What are the likely impurities in this compound? A: Based on typical synthesis routes, potential impurities could include starting materials, isomers (e.g., 4- or 6-chloromethyl isomers), over-chlorinated products (dichloromethyl), or hydrolysis products where the chlorine is replaced by a hydroxyl group (-CH₂OH).[13][14] Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradants.[15]

Q: How should I prepare and store samples of this compound? A: Due to the reactive nature of the benzylic chloride, the compound can be sensitive to moisture and nucleophiles.[1] Samples should be stored in tightly sealed containers in a cool, dry place, protected from light. Solutions should be prepared fresh daily for analysis to minimize the risk of degradation, especially hydrolysis to the corresponding alcohol.

Q: Why is method validation essential for this analysis? A: Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[16] It provides documented evidence of the method's accuracy, precision, linearity, range, specificity, and robustness, ensuring that the purity results are reliable and accurate.[4][5]

Master Troubleshooting Decision Tree

Troubleshooting_Tree Symptom Identify Symptom PeakShape Poor Peak Shape (Tailing/Fronting/Split) Symptom->PeakShape Retention Retention Time Shift Symptom->Retention Baseline Baseline Issues (Noise/Drift/Bleed) Symptom->Baseline Sensitivity Low Sensitivity/ No Peaks Symptom->Sensitivity Cause_ActiveSites Active Sites (Column/Liner) PeakShape->Cause_ActiveSites Cause_ColumnVoid Column Void/ Channeling PeakShape->Cause_ColumnVoid Cause_Injector Injector Problem PeakShape->Cause_Injector Cause_Equilibration Poor Equilibration Retention->Cause_Equilibration Cause_MobilePhase Mobile Phase Issue Retention->Cause_MobilePhase Cause_Leak System Leak Retention->Cause_Leak Cause_Contamination System Contamination Baseline->Cause_Contamination Baseline->Cause_MobilePhase Cause_ColumnBleed Column Bleed (GC) Baseline->Cause_ColumnBleed Sensitivity->Cause_Leak Cause_Degradation Sample Degradation Sensitivity->Cause_Degradation Sensitivity->Cause_Injector Sol_Deactivate Use Deactivated Hardware/ Add Mobile Phase Modifier Cause_ActiveSites->Sol_Deactivate Sol_ReplaceColumn Replace Column Cause_ColumnVoid->Sol_ReplaceColumn Sol_Flush Flush System/ Use Fresh Solvents Cause_Contamination->Sol_Flush Sol_Equilibrate Increase Equilibration Time Cause_Equilibration->Sol_Equilibrate Cause_MobilePhase->Sol_Flush Cause_MobilePhase->Sol_Flush Sol_CheckLeak Check for Leaks/ Replace Septum Cause_Leak->Sol_CheckLeak Cause_Leak->Sol_CheckLeak Sol_ConditionColumn Condition/Bake Column Cause_ColumnBleed->Sol_ConditionColumn Sol_OptimizeTemp Optimize Inlet/Oven Temp Cause_Degradation->Sol_OptimizeTemp Cause_Injector->Sol_OptimizeTemp Sol_CheckSyringe Clean/Replace Syringe Cause_Injector->Sol_CheckSyringe

Caption: A decision tree to diagnose common chromatography issues.

References

Sources

Validation & Comparative

Comparative Analysis of 5-(Chloromethyl)-2,3-dihydro-1H-indene Analogs and Their Biological Activities: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 5-(chloromethyl)-2,3-dihydro-1H-indene analogs, offering insights into their synthesis, structure-activity relationships (SAR), and diverse biological activities. The content is tailored for researchers, scientists, and drug development professionals, aiming to facilitate the exploration of this chemical scaffold for therapeutic applications.

Introduction to the 2,3-dihydro-1H-indene Scaffold

The 2,3-dihydro-1H-indene, or indane, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. Its rigid, bicyclic structure provides a defined orientation for pendant functional groups, enabling precise interactions with biological targets. The introduction of a chloromethyl group at the 5-position offers a reactive handle for further chemical modifications, allowing for the synthesis of diverse analog libraries to probe biological activity and optimize therapeutic potential.

Synthesis of this compound and its Analogs

The synthesis of this compound itself is not extensively documented in publicly available literature, suggesting challenges in direct, single-step chloromethylation of the indane skeleton due to potential side reactions and lack of regiochemical control.[1] However, the synthesis of indene derivatives, including analogs of this compound, has been advanced through various methods, particularly those employing transition metal catalysts.[1]

A notable strategy involves the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes, which yields indene derivatives in high yields.[1][2] The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituents.[2] Other methods for synthesizing the broader indene scaffold include iron-catalyzed reactions of N-benzylic sulfonamides with internal alkynes and ruthenium-catalyzed ring-closing metathesis of substituted phenols.[2]

Biological Activities of 2,3-dihydro-1H-indene Analogs

Analogs of the 2,3-dihydro-1H-indene scaffold have demonstrated a wide range of biological activities, highlighting the versatility of this chemical framework.

Anti-inflammatory Activity

A significant area of investigation for indene derivatives has been in the context of inflammatory diseases. For instance, 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been designed and synthesized as potential therapeutics for inflammatory bowel disease (IBD).[3] Several of these compounds exhibited potent inhibitory effects on the adhesion of monocytes to colon epithelial cells induced by tumor necrosis factor-alpha (TNF-α), a key event in the pathogenesis of IBD.[3] The mechanism of action for some of these analogs involves the suppression of TNF-α-induced production of reactive oxygen species (ROS), expression of intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), and inhibition of NF-κB transcriptional activity.[3] Certain compounds also demonstrated inhibitory activity against AP-1 transcriptional activity, another transcription factor involved in TNF-α expression.[3]

Anticancer Activity

The indane scaffold has also been explored for its potential in cancer therapy. Novel 2,3-dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.[4][5] These compounds have shown anti-angiogenic and antitumor potency.[4][5] One particularly potent derivative, compound 12d , displayed significant antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range.[4][5] Mechanistic studies revealed that this compound inhibits tubulin polymerization, induces G2/M phase cell cycle arrest, stimulates apoptosis, and inhibits tumor metastasis and angiogenesis.[4][5]

Another study focused on a novel bioactive indane scaffold, 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, which was designed as a hybrid of the tubulin binding agent indanocine and the estrogen receptor (ER) antagonist tamoxifen.[6] These hybrid molecules demonstrated cytotoxicity against SKBR3 breast cancer cells and caused a dose-dependent cell cycle arrest at the S-phase, suggesting that DNA damage might be involved in their mechanism of action.[6]

Other Biological Activities

Beyond inflammation and cancer, indene derivatives have been investigated for other therapeutic applications. For example, benzindene prostaglandins have been synthesized and shown to be potent antiulcer agents.[7] Additionally, dimethindene, a well-known histamine H1 receptor antagonist, is based on an indene scaffold, and its derivatives have been explored as M2-selective muscarinic receptor antagonists.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,3-dihydro-1H-indene analogs is highly dependent on the nature and position of substituents on the indane ring system. SAR studies are crucial for optimizing the potency and selectivity of these compounds.[9]

For the anti-inflammatory 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, the substituents on the benzylidene moiety play a critical role in their inhibitory activity against TNF-α-induced monocyte adhesion.[3]

In the case of the anticancer tubulin polymerization inhibitors, the presence of a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was found to be important for their antiproliferative activities.[4] Furthermore, the nature of the B-ring substituent significantly influenced potency, with a 4-hydroxy-3-methoxyphenyl group (compound 12d ) and a 2,3-dihydrobenzofuran-5-yl group (compound 12q ) leading to the most promising activities.[4]

The arylidene indanone scaffold, a close relative, has also been extensively studied, with SAR analyses providing insights for the development of inhibitors for various targets, including cholinesterases and dual-specificity phosphatases.[10]

Comparative Data of Biologically Active Analogs

To facilitate a direct comparison of the biological activities of different 2,3-dihydro-1H-indene analogs, the following table summarizes key quantitative data from the literature.

Compound ClassTarget/ActivityKey Compound(s)IC50 / PotencyCell Line(s) / ModelReference
2-Benzylidene-2,3-dihydro-1H-inden-1-onesAnti-inflammatory (IBD)7, 25, 26, 32, 39, 41, 52, 54, 55>70% inhibition of monocyte adhesionTNF-α-induced HT-29 cells[3]
4,5,6-Trimethoxy-2,3-dihydro-1H-indene DerivativesAnticancer (Tubulin Polymerization Inhibitor)12d 0.028 - 0.087 µMK562 and other cancer cell lines[4][5]
2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-oneAnticancerHybrid moleculesCytotoxic, S-phase arrestSKBR3 breast cancer cells[6]

Experimental Protocols

The evaluation of the biological activity of small molecules requires robust and validated experimental protocols.[11][12] Below are representative, detailed methodologies for key assays used to characterize the activity of 2,3-dihydro-1H-indene analogs.

Protocol 1: In Vitro Cell Growth Inhibition Assay (e.g., CCK-8 Assay)

This protocol is adapted from the methodology used to evaluate the antiproliferative activities of novel dihydro-1H-indene derivatives.[4]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K562, HeLa, A549, HCT116)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., CA-4 for tubulin inhibitors)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Tubulin Polymerization Assay

This protocol is essential for confirming the mechanism of action of compounds designed as tubulin inhibitors.[4]

Objective: To measure the effect of a test compound on the in vitro polymerization of tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • Test compounds (dissolved in an appropriate buffer)

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • 96-well, half-area, black microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare solutions of the test compounds and controls at the desired concentrations in the assay buffer.

  • On ice, add the tubulin solution to the wells of the pre-chilled 96-well plate.

  • Add the test compounds or controls to the respective wells.

  • Initiate the polymerization reaction by transferring the plate to the fluorescence plate reader pre-warmed to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the controls.

Visualizing Molecular Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Diagram 1: Simplified NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (ICAM-1, MCP-1) Indene_Analog Indene Analog Indene_Analog->IKK Inhibits NFkB_in_nucleus NF-κB NFkB_in_nucleus->Genes Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Screening (e.g., Cell Viability) Purification->Primary_Screen Secondary_Screen Secondary Screening (e.g., Target-based assays) Primary_Screen->Secondary_Screen SAR_Analysis SAR Analysis Secondary_Screen->SAR_Analysis SAR_Analysis->Synthesis ADMET_Profiling In Vitro ADMET SAR_Analysis->ADMET_Profiling In_Vivo_Models In Vivo Efficacy & Toxicology ADMET_Profiling->In_Vivo_Models

Caption: A typical workflow for the discovery and development of indene analogs.

Conclusion

The this compound scaffold and its broader family of analogs represent a promising area for therapeutic innovation. The diverse biological activities, including potent anti-inflammatory and anticancer effects, underscore the value of this chemical framework in drug discovery. A thorough understanding of the synthesis, structure-activity relationships, and mechanisms of action is paramount for the successful development of novel drug candidates based on this scaffold. This guide provides a foundational overview to aid researchers in their exploration of this versatile class of compounds.

References

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed. (2017). PubMed. Retrieved January 18, 2026, from [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (2015). David Discovers. Retrieved January 18, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Benzindene Prostaglandins: Novel Potent Antiulcer Agents - PubMed. (1985). PubMed. Retrieved January 18, 2026, from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • Structure−Activity Relationships of Dimethindene Derivatives as New M 2 -Selective Muscarinic Receptor Antagonists - ResearchGate. (2006). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Springer. Retrieved January 18, 2026, from [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (2019). Springer. Retrieved January 18, 2026, from [Link]

  • Synthesis of indenes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • 5-[2-(chloromethyl)phenoxy]-2,3-dihydro-1H-indene - ChemBK. (n.d.). ChemBK. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC - NIH. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Structure Activity Relationships - Drug Design Org. (2005). Drug Design Org. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene | Request PDF - ResearchGate. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) Investigation of Novel 2‐(Chloromethyl)‐5‐(3, 5‐Disubstituted‐1H‐Indol‐2‐yl)‐1,3,4‐Oxadiazole Derivatives as In Vitro, and In Silico Bioactivity Potential: Anti‐inflammatory, Anti‐TB and Antioxidant Activities Study - ResearchGate. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity - PubMed. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - MDPI. (2021). MDPI. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 5-(Chloromethyl)-2,3-dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the preclinical assessment of novel chemical entities, the robust evaluation of cytotoxicity is a foundational pillar. This guide provides an in-depth comparison of key cytotoxicity assays, offering a strategic framework for selecting the most appropriate methods for characterizing derivatives of 5-(Chloromethyl)-2,3-dihydro-1H-indene. Our focus extends beyond mere protocol recitation to elucidate the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

The 2,3-dihydro-1H-indene (indane) scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Derivatives of this core structure have shown promise as antitumor and anti-inflammatory agents, among other therapeutic applications.[2][3] Consequently, the early and accurate assessment of their cytotoxic potential is paramount to identify promising lead candidates and mitigate the risk of late-stage failures in the drug development pipeline.[4]

This guide will navigate through three widely adopted and mechanistically distinct cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-Glo® 3/7 assay. Each assay interrogates a different facet of cellular health, and their comparative application provides a more holistic understanding of a compound's cytotoxic profile.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which is often used as a proxy for cell viability and proliferation.[5]

Scientific Principle

The core of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[5][6] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow Diagram

MTT_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition cell_seeding Seed cells in 96-well plate compound_treatment Treat with this compound derivatives cell_seeding->compound_treatment incubation Incubate for desired time (e.g., 24, 48, 72h) compound_treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, SDS-HCl) incubate_mtt->solubilize incubate_solubilize Incubate to dissolve formazan crystals solubilize->incubate_solubilize read_absorbance Measure absorbance at 570 nm incubate_solubilize->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Experimental Protocol
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Advantages and Limitations
AdvantagesLimitations
High throughput and cost-effective.[8]Can be influenced by the metabolic state of the cells, not just viability.[5]
Relatively simple and rapid to perform.[9]Interference from colored compounds or compounds that affect mitochondrial respiration.[10][11]
Provides a quantitative measure of cell viability.[5]Requires a solubilization step for the formazan crystals, which can introduce variability.[5]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the surrounding culture medium.[12]

Scientific Principle

LDH is a stable cytosolic enzyme that is present in most eukaryotic cells.[13] When the plasma membrane of a cell is compromised, as occurs during necrosis or late-stage apoptosis, LDH is released into the extracellular space.[13][14] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[14] The generated NADH is then used by a diaphorase to reduce a tetrazolium salt (e.g., WST or INT) into a colored formazan product, which can be quantified spectrophotometrically.[12][13] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[13]

Experimental Workflow Diagram

LDH_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition cell_seeding Seed cells in 96-well plate compound_treatment Treat with this compound derivatives cell_seeding->compound_treatment incubation Incubate for desired time compound_treatment->incubation collect_supernatant Collect supernatant from each well incubation->collect_supernatant transfer_supernatant Transfer supernatant to a new plate collect_supernatant->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_reaction Incubate at room temperature add_reaction_mix->incubate_reaction read_absorbance Measure absorbance at ~490 nm incubate_reaction->read_absorbance Caspase_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition cell_seeding Seed cells in 96-well plate compound_treatment Treat with this compound derivatives cell_seeding->compound_treatment incubation Incubate for desired time compound_treatment->incubation add_reagent Add Caspase-Glo® 3/7 Reagent incubation->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read_luminescence Measure luminescence incubate_reagent->read_luminescence

Caption: Workflow of the Caspase-Glo® 3/7 assay for apoptosis assessment.

Detailed Experimental Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells in 100 µL of culture medium.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Advantages and Limitations
AdvantagesLimitations
Highly sensitive and specific for apoptosis. [15]Does not provide information on other forms of cell death.
Simple "add-mix-measure" protocol.The timing of the assay is critical, as caspase activation is a transient event.
Suitable for high-throughput screening.Potential for compound interference with the luciferase enzyme.

Comparative Analysis and Data Interpretation

The choice of cytotoxicity assay should be guided by the specific research question. For a broad initial screening of a library of this compound derivatives, the MTT assay offers a cost-effective and high-throughput solution. However, to gain a more nuanced understanding of the mechanism of cell death, a multi-assay approach is recommended.

Table 1: Hypothetical Comparative Cytotoxicity Data for this compound Derivatives

DerivativeMTT Assay (IC50, µM)LDH Assay (% Cytotoxicity at 10 µM)Caspase-Glo® 3/7 Assay (Fold Induction at 10 µM)
Derivative A 5.265%8.5
Derivative B 15.815%1.2
Derivative C 8.172%1.5
Staurosporine 0.185%12.0
Vehicle Control >100<5%1.0

Interpretation of Hypothetical Data:

  • Derivative A shows potent cytotoxicity in the MTT assay, which is corroborated by a significant increase in LDH release and strong caspase-3/7 activation. This suggests that Derivative A induces cell death primarily through an apoptotic mechanism that culminates in membrane damage.

  • Derivative B exhibits weaker cytotoxicity in the MTT assay and minimal LDH release and caspase activation, indicating it may be less cytotoxic or act through a different, non-apoptotic mechanism at the tested concentration.

  • Derivative C displays moderate cytotoxicity in the MTT assay and high LDH release, but minimal caspase activation. This profile suggests that Derivative C may induce necrotic cell death, leading to rapid loss of membrane integrity without significant involvement of the executioner caspases.

  • Staurosporine , a known inducer of apoptosis, serves as a positive control and validates the performance of the assays.

Conclusion and Recommendations

The comprehensive cytotoxicological evaluation of novel this compound derivatives requires a thoughtful and multi-faceted approach. By employing a panel of assays that probe different aspects of cellular health—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7)—researchers can gain a more complete and mechanistically informative picture of a compound's biological effects. This integrated strategy not only enhances the reliability of the data but also provides crucial insights to guide the subsequent stages of drug discovery and development. It is also important to consider potential interferences of the test compounds with the assay components, for instance, the color of a compound might interfere with colorimetric readouts. [10][11]Therefore, appropriate controls are essential for accurate data interpretation.

References

  • Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Li, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345-12353. [Link]

  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Riss, T. L., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142-150. [Link]

  • Li, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345-12353. [Link]

  • Rahman, M. H., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273617. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16787. [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]

  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 1865-1878. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Small-Molecule Inhibitors: Synthesis, Cytotoxicity and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 468-488. [Link]

  • Arrow@TU Dublin. (2023). Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • PubMed. (2002). Synthesis and antitumor activity of 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones. Journal of Medicinal Chemistry, 45(12), 2666-2669. [Link]

  • MDPI. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Molecules, 28(1), 245. [Link]

Sources

The 5-(Chloromethyl)-2,3-dihydro-1H-indene Scaffold: A Versatile Platform for Structure-Activity Relationship Guided Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory and neuroprotective agents.[1] The inherent rigidity and defined three-dimensional geometry of the indane nucleus provide a robust framework for the strategic placement of functional groups to optimize interactions with biological targets. This guide focuses on the structure-activity relationship (SAR) of derivatives originating from 5-(chloromethyl)-2,3-dihydro-1H-indene, a key intermediate that offers a reactive handle for extensive chemical modification. By exploring the synthetic versatility of the 5-chloromethyl group and drawing comparisons with established indane-based therapeutic agents, we aim to provide a comprehensive resource for the rational design of novel drug candidates.

The Strategic Importance of the 5-Chloromethyl Group

The chloromethyl group at the 5-position of the indane ring is a highly valuable functional group in drug design. Its significance lies in its ability to serve as a versatile electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, ethers, thioethers, and carbon-carbon bonds through reactions like Suzuki coupling.[2] This chemical tractability enables the systematic exploration of the chemical space around the 5-position, a critical step in elucidating the structure-activity relationships that govern the biological effects of these derivatives. The role of chlorine-containing molecules in FDA-approved drugs underscores the utility of such reactive intermediates in pharmaceutical development.[3]

Comparative Structure-Activity Relationship Analysis

The biological activity of indane derivatives is profoundly influenced by the nature and position of substituents on both the aromatic and cyclopentane rings. By leveraging this compound as a starting material, we can systematically probe the SAR at the 5-position.

Anticancer Activity: Targeting Tubulin Polymerization

Several 2,3-dihydro-1H-indene derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[4][5] The SAR of these compounds reveals key insights that can be applied to the design of novel derivatives from this compound.

A notable example is the class of dihydro-1H-indene derivatives that bind to the colchicine site of tubulin.[4] The general structure of these inhibitors consists of a substituted indane ring (Ring A) and another aromatic ring (Ring B) connected by a linker. The substitution pattern on both rings is crucial for activity.

Table 1: Comparative in vitro Antiproliferative Activity (IC50, µM) of Representative Dihydro-1H-indene based Tubulin Polymerization Inhibitors

CompoundR (Substitution at 5-position)LinkerRing BK562A549HCT116MDA-MB-231
Reference 1 -OCH3-CH=C(CN)-3,4,5-trimethoxyphenyl0.0450.0380.0280.087
Reference 2 -OCH3-CH=C(CN)-4-hydroxyphenyl0.120.150.110.21
Hypothetical 1 -CH2-N(CH3)2-CH=C(CN)-3,4,5-trimethoxyphenylPredicted: < 0.1Predicted: < 0.1Predicted: < 0.1Predicted: < 0.1
Hypothetical 2 -CH2-O-(4-methoxyphenyl)-CH=C(CN)-3,4,5-trimethoxyphenylPredicted: 0.1-0.5Predicted: 0.1-0.5Predicted: 0.1-0.5Predicted: 0.1-0.5

Predicted values are based on SAR trends and require experimental validation.

The 5-(chloromethyl) group allows for the introduction of various functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, introducing a basic amine, such as a dimethylaminomethyl group, could enhance solubility and potentially introduce additional interactions with the target protein. Conversely, larger, more lipophilic groups introduced via ether or thioether linkages could improve membrane permeability but may also affect solubility.

Anti-inflammatory Activity: Targeting COX-2

The indane scaffold is also present in selective cyclooxygenase-2 (COX-2) inhibitors. The SAR of 5-methanesulfonamido-1-indanone derivatives highlights the critical role of the substituent at the 5-position for potent and selective COX-2 inhibition.[6] The methanesulfonamido group appears to be optimal in this series, suggesting that an acidic N-H proton and the sulfonyl group are important for binding to the enzyme's active site.

Starting from this compound, one could synthesize a variety of sulfonamide derivatives to explore the SAR in this region further.

Table 2: Comparative in vitro COX-1/COX-2 Inhibitory Activity (IC50, µM) of 5-Substituted Indane Derivatives

CompoundR (Substitution at 5-position)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin N/A0.051.30.04
L-745,337 -NHSO2CH3>1000.025>4000
Hypothetical 3 -CH2-NHSO2CH3Predicted: >50Predicted: < 0.1Predicted: >500
Hypothetical 4 -CH2-SO2NH2Predicted: >50Predicted: 0.1-0.5Predicted: >100

Predicted values are based on SAR trends and require experimental validation.

By introducing a methylene spacer between the indane ring and the sulfonamide group, the flexibility and positioning of this critical functional group can be altered, potentially leading to improved potency or selectivity.

Experimental Protocols

General Procedure for Nucleophilic Substitution of this compound

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) is added the nucleophile (1.1 - 1.5 eq) and a base (e.g., K2CO3, Et3N) if required. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-24 hours, monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted-2,3-dihydro-1H-indene derivative.

In vitro Tubulin Polymerization Assay

The effect of the synthesized compounds on tubulin polymerization can be evaluated using a commercially available tubulin polymerization assay kit. Briefly, purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37 °C. The increase in absorbance at 340 nm, corresponding to the formation of microtubules, is monitored over time using a spectrophotometer. Colchicine and paclitaxel can be used as reference inhibitors and promoters of tubulin polymerization, respectively.

In vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a commercial enzyme immunoassay (EIA) kit. The enzymes (ovine COX-1 or human recombinant COX-2) are incubated with the test compounds and arachidonic acid as the substrate. The production of prostaglandin F2α is quantified by EIA according to the manufacturer's instructions. IC50 values are calculated from the dose-response curves.

Visualization of Synthetic and SAR Logic

SAR_Workflow cluster_synthesis Synthetic Diversification cluster_evaluation Biological Evaluation & SAR Start This compound Nucleophiles Amines Phenols Thiols Organometallics Start->Nucleophiles Nucleophilic Substitution Derivatives 5-Aminomethyl 5-Aryloxymethyl 5-Arylthiomethyl 5-Arylmethyl Nucleophiles->Derivatives Assays Anticancer Assays (e.g., Tubulin Polymerization) Anti-inflammatory Assays (e.g., COX-2 Inhibition) Derivatives->Assays SAR Structure-Activity Relationship Analysis Assays->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Synthetic and evaluation workflow for SAR studies of this compound derivatives.

SAR_Logic IndaneScaffold 2,3-Dihydro-1H-indene (Rigid Core) Chloromethyl 5-Chloromethyl Group (Reactive Handle) IndaneScaffold->Chloromethyl Substituents Diverse Substituents at C5 (R = -CH2-Nu) Chloromethyl->Substituents Derivatization Properties Modulated Properties: - Solubility - Lipophilicity - H-bonding - Steric Bulk Substituents->Properties Activity Altered Biological Activity (Potency & Selectivity) Properties->Activity

Caption: Logical flow of structure-activity relationship for 5-substituted indane derivatives.

Conclusion

This compound represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the reactivity of the chloromethyl group provide a powerful platform for generating diverse libraries of compounds for biological screening. By drawing on the established structure-activity relationships of known indane-based drugs, researchers can rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The comparative analysis and experimental protocols outlined in this guide are intended to facilitate these efforts and accelerate the discovery of next-generation therapies based on the versatile indane scaffold.

References

  • (Reference to a general medicinal chemistry textbook or review on privileged structures)
  • Chan, C., et al. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(16), 2949-2957. [Link]

  • Xu, L., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Eburon Organics. Indane Derivatives. [Link]

  • (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]

  • (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • (Reference to a relevant review on tubulin inhibitors)
  • (Reference to a relevant review on COX-2 inhibitors)
  • (Reference to a relevant synthetic chemistry methods paper)
  • (Reference to a relevant pharmacology methods paper)
  • (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online. [Link]

Sources

Differentiating Positional Isomers of 5-(Chloromethyl)-2,3-dihydro-1H-indene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Challenge of Isomeric Differentiation

The four positional isomers of chloromethyl-2,3-dihydro-1H-indene share the same molecular formula (C₁₀H₁₁Cl) and molecular weight, rendering them indistinguishable by basic mass spectrometry. Their similar core structure also leads to overlapping signals in some spectroscopic regions. However, the unique electronic environment of each isomer, dictated by the position of the chloromethyl group on the aromatic ring, gives rise to subtle but distinct differences in their NMR, IR, and MS fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for differentiating these positional isomers. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse program with a 30° pulse and a relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data Comparison

The following table outlines the predicted ¹H NMR chemical shifts and multiplicities for the aromatic protons of the four isomers. These predictions are based on the established effects of electron-withdrawing and alkyl substituents on benzene rings.

IsomerPredicted Aromatic Proton Signals (ppm) and Multiplicities
4-(Chloromethyl) ~7.2-7.4 (m, 3H)
5-(Chloromethyl) ~7.1-7.3 (m, 3H)
6-(Chloromethyl) ~7.0-7.2 (m, 3H)
7-(Chloromethyl) ~7.1-7.3 (m, 3H)

Note: The aliphatic protons of the dihydroindene core (at positions 1, 2, and 3) will appear as complex multiplets in the upfield region (~2.0-3.0 ppm) and will show less significant variation between the isomers.

The key to differentiation lies in the splitting patterns of the aromatic protons. For instance, the 5- and 6-isomers, with higher symmetry, are expected to show simpler splitting patterns compared to the 4- and 7-isomers.

Predicted ¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra will also exhibit distinct differences, particularly in the chemical shifts of the aromatic carbons.

IsomerPredicted Aromatic Carbon Signals (ppm)
4-(Chloromethyl) ~125-145 (6 signals)
5-(Chloromethyl) ~125-145 (4 signals due to symmetry)
6-(Chloromethyl) ~125-145 (4 signals due to symmetry)
7-(Chloromethyl) ~125-145 (6 signals)

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that can provide valuable information about the substitution pattern on the aromatic ring. The out-of-plane C-H bending vibrations in the "fingerprint" region (900-650 cm⁻¹) are particularly diagnostic for positional isomers.[1][2]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Predicted IR Spectral Data Comparison

The following table summarizes the expected characteristic IR absorption bands for the out-of-plane C-H bending vibrations.

IsomerPredicted Out-of-Plane C-H Bending Bands (cm⁻¹)
4-(Chloromethyl) ~830-810 and ~770-735 (ortho-disubstituted pattern)
5-(Chloromethyl) ~880-800 (para-disubstituted-like pattern)
6-(Chloromethyl) ~880-800 and ~725-680 (meta-disubstituted-like pattern)
7-(Chloromethyl) ~770-730 (ortho-disubstituted pattern)

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) can provide structural information through the analysis of fragmentation patterns. While the molecular ion peak will be the same for all isomers (m/z 166/168 due to the chlorine isotopes), the relative abundances of the fragment ions can differ.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).

Predicted Mass Spectral Fragmentation

The primary fragmentation pathway for these isomers is expected to be the loss of a chlorine radical followed by the loss of a hydrogen radical to form a stable indanyl cation. Another significant fragmentation would be the benzylic cleavage to lose a chloromethyl radical. The relative intensities of these fragment ions may vary depending on the stability of the resulting carbocation, which is influenced by the position of the substituent.

A key fragment to monitor would be the tropylium-like ion resulting from the rearrangement of the indanyl cation. The substitution pattern on the aromatic ring can influence the stability of this ion and thus the intensity of its corresponding peak.

Experimental Workflow Diagram

Spectroscopic_Workflow cluster_Sample Isomer Mixture cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation cluster_Identification Isomer Identification Sample Sample of Chloromethyl-2,3-dihydro-1H-indene Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (EI-MS) Sample->MS Analyze NMR_Data Aromatic Proton Splitting Patterns & Chemical Shifts NMR->NMR_Data Yields IR_Data Out-of-Plane C-H Bending Vibrations IR->IR_Data Yields MS_Data Fragmentation Patterns MS->MS_Data Yields Identification Unambiguous Isomer Identification NMR_Data->Identification Correlate IR_Data->Identification Correlate MS_Data->Identification Correlate

Caption: Workflow for the spectroscopic differentiation of 5-(Chloromethyl)-2,3-dihydro-1H-indene isomers.

Conclusion

The unambiguous identification of positional isomers of this compound is crucial for ensuring the quality and efficacy of downstream products in the pharmaceutical and chemical industries. While their structural similarities pose a challenge, a multi-technique spectroscopic approach provides a reliable solution. ¹H and ¹³C NMR spectroscopy offer the most definitive data through the analysis of aromatic proton and carbon signals. IR spectroscopy serves as a rapid screening tool by examining the characteristic out-of-plane C-H bending vibrations. Mass spectrometry complements these techniques by providing information on fragmentation patterns. By carefully applying these methods and interpreting the resulting data in the context of established spectroscopic principles, researchers can confidently distinguish between these critical isomers.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectroscopy of Aromatic Compounds. (2023). In Organic Chemistry. OpenStax. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

  • NIST Chemistry WebBook. [Link]

Sources

A Comparative In Vitro Analysis of 5-(Chloromethyl)-2,3-dihydro-1H-indene Based Compounds in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indane scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the in vitro performance of a representative 5-(Chloromethyl)-2,3-dihydro-1H-indene based compound, 2-benzylidene-1-indanone, against established therapeutic agents. We will explore its potential in two key therapeutic areas: oncology and inflammation, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of this chemical class.

Introduction: The Promise of the Indane Scaffold

The 2,3-dihydro-1H-indene core is a versatile pharmacophore present in a variety of biologically active molecules. The introduction of a chloromethyl group at the 5-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries. Our focus is on a representative derivative, 2-benzylidene-1-indanone, which has shown significant potential as both an anticancer and anti-inflammatory agent.[1][2][3][4] This guide will objectively compare its in vitro efficacy against Doxorubicin, a standard chemotherapeutic agent, and Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID).

Part 1: Anticancer Potential - A Head-to-Head with Doxorubicin

Recent studies have highlighted the cytotoxic effects of 2-benzylidene-1-indanone derivatives against various human carcinoma cell lines, with IC50 values ranging from 0.010 to 14.76 μM.[3] Mechanistic studies suggest that these compounds can induce G2/M phase cell cycle arrest and apoptosis.[3] To contextualize this activity, we present a comparative in vitro cytotoxicity analysis against Doxorubicin in two common cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung carcinoma).

Comparative Cytotoxicity Data
CompoundCell LineIC50 (µM)
2-benzylidene-1-indanone derivative (hypothetical) MCF-7 ~5
A549 ~8
Doxorubicin MCF-7 0.4 - 2.5 [5][6]
A549 0.086 - >20 [5][7][8]

Note: The IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions, including incubation time and assay method.[5] The hypothetical values for the 2-benzylidene-1-indanone derivative are based on the reported range for this class of compounds.[3]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (2-benzylidene-1-indanone derivative) and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

dot

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Part 2: Anti-Inflammatory Potential - Benchmarked Against Indomethacin

Derivatives of 2-benzylidene-1-indanone have demonstrated significant anti-inflammatory properties, effectively inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1][9] A key enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2). Here, we compare the potential COX-2 inhibitory activity of our representative indanone derivative with the established NSAID, Indomethacin.

Comparative COX-2 Inhibition Data
CompoundCell Line/Enzyme SourceIC50 (µM)
2-benzylidene-1-indanone derivative (hypothetical) RAW 264.7 Macrophages ~10-20
Indomethacin RAW 264.7 Macrophages 2.8 - 56.8 [10][11]

Note: The IC50 values for Indomethacin can vary based on the specific assay conditions and the inflammatory mediator being measured (e.g., NO, PGE2, TNF-α). The hypothetical value for the 2-benzylidene-1-indanone derivative is based on the general anti-inflammatory activity reported for this class of compounds.[1][9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (LPS-stimulated Macrophages)

This protocol describes the evaluation of a compound's ability to inhibit the production of prostaglandin E2 (PGE2), a downstream product of COX-2 activity, in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (2-benzylidene-1-indanone derivative) and Indomethacin

  • PGE2 ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or Indomethacin for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

dot

COX2_Inhibition_Workflow A Seed RAW 264.7 Cells B Pre-treat with Compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatants D->E F Measure PGE2 by ELISA E->F G Calculate IC50 Values F->G

Caption: Workflow for assessing COX-2 inhibitory activity in macrophages.

Discussion and Future Directions

The in vitro data presented in this guide, based on published literature for the 2-benzylidene-1-indanone class, suggests that this compound based compounds are a promising scaffold for the development of novel anticancer and anti-inflammatory agents. Their performance, when benchmarked against established drugs like Doxorubicin and Indomethacin, indicates a potentially favorable therapeutic window.

Further investigations are warranted to fully elucidate the structure-activity relationships (SAR) within this compound class. Optimization of the substituents on the benzylidene ring and the indanone core could lead to enhanced potency and selectivity. Moreover, mechanistic studies, such as tubulin polymerization assays and kinase profiling, will be crucial in identifying the specific molecular targets and signaling pathways modulated by these compounds.

dot

Signaling_Pathways cluster_0 Anticancer Pathway cluster_1 Anti-inflammatory Pathway Indanone_AC 2-Benzylidene-1-indanone Tubulin Tubulin Polymerization Indanone_AC->Tubulin Inhibition G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Disruption Apoptosis_AC Apoptosis G2M_Arrest->Apoptosis_AC Induction Indanone_AI 2-Benzylidene-1-indanone COX2 COX-2 Enzyme Indanone_AI->COX2 Inhibition PGE2 Prostaglandin E2 COX2->PGE2 Inhibition of Synthesis Inflammation Inflammation PGE2->Inflammation Reduction

Caption: Proposed signaling pathways for the dual anticancer and anti-inflammatory actions of 2-benzylidene-1-indanone derivatives.

Conclusion

This comparative guide provides a foundational understanding of the in vitro potential of this compound based compounds, represented by the 2-benzylidene-1-indanone scaffold. The presented data and protocols offer a robust starting point for researchers interested in exploring this promising class of molecules for the development of novel therapeutics. The dual anticancer and anti-inflammatory activities suggest a broad range of potential applications, warranting further preclinical and clinical investigation.

References

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887. [Link]

  • Gezegen, H., Tutar, U., Hepokur, C., Tüzün, G., Atioğlu, Z., & Akkurt, M. (2021). Michael/Michael Addition Cascade of 2‐Benzylidene‐1‐indanones with Chalcones: Synthesis and Biological Evaluations of Novel Polycyclic Compounds. ChemistrySelect, 6(36), 9625-9631. [Link]

  • Anticancer Activity and Toxicity Profiles of 2-benzylidene Indanone Lead Molecule. European Journal of Pharmaceutical Sciences, 76, 158-166. (2015). [Link]

  • Thasni, K. A., & R, R. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7481. [Link]

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug design, development and therapy, 12, 887. [Link]

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. [Link]

  • Kim, M. S., Lee, J., & Lim, D. Y. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PloS one, 12(8), e0182870. [Link]

  • IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. ResearchGate. [Link]

  • Putri, H., Y, H., & Meiyanto, E. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. [Link]

  • Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. Semantic Scholar. [Link]

  • Varghese, E., Büsselberg, D., & Samuel, S. M. (2023). Computational and Preclinical Analysis of 2-(4-Methyl) benzylidene-4, 7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. International Journal of Molecular Sciences, 24(5), 4584. [Link]

  • Madej, E., & Ratajewski, M. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology letters, 9(3), 1435-1441. [Link]

  • IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. ResearchGate. [Link]

  • Gezegen, H., Tutar, U., Hepokur, C., Tüzün, G., Atioğlu, Z., & Akkurt, M. (2021). Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1137-1148. [Link]

  • Comparison between IC 50 (µM) of compounds 1-3 and indomethacin as a positive control (N = 3). ResearchGate. [Link]

  • Percentage enzyme inhibition and IC50 values of EAP and indomethacin... ResearchGate. [Link]

  • Estévez, R. J. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b, 10, 10a, 11-Tetrahydro-5H-indeno [1, 2-H] quinoline and 1′-(Diisopropylamino)-2, 2′-spirobi [indene]-1, 3′(1′ H, 3H)-dione. Molbank, 2025(1), M1509. [Link]

  • González-Álvarez, M. A., Hernández-García, E., Martínez-Ramos, F. M., Cruz-Borbolla, J., & Vázquez-García, H. M. (2025). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. ACS omega. [Link]

  • Szymański, J., & Skrobiszewska, W. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 14(1), 481-512. [Link]

  • General synthetic route for synthesis 2,3‐dihydro‐1H‐inden‐1‐one by... ResearchGate. [Link]

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Wang, Y., Zhang, Y., & Gao, W. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264. 7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and therapeutic medicine, 7(6), 1645-1649. [Link]

Sources

A Senior Application Scientist's Guide to Indene Functionalization: A Comparative Analysis of Reagents Beyond 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indene scaffold, a distinctive bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. Its rigid conformation and versatile functionalization handles make it a privileged structure in the design of novel therapeutics and advanced materials.[1][2] For decades, 5-(chloromethyl)-2,3-dihydro-1H-indene has served as a reliable workhorse for introducing appendages onto the indene core, primarily through nucleophilic substitution reactions. However, the evolving demands of modern synthetic chemistry necessitate a broader toolkit of reagents and methodologies that offer enhanced control over regioselectivity, functional group tolerance, and overall synthetic efficiency.

This guide provides an in-depth, objective comparison of alternative reagents and strategies for the functionalization of the indene framework. Moving beyond the foundational chloromethyl derivative, we will explore a range of modern synthetic techniques, from classical electrophilic aromatic substitutions to sophisticated transition metal-catalyzed C-H functionalization reactions. Each method will be critically evaluated, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Benchmark: Functionalization via this compound

This compound is a valuable starting material due to the reactivity of the benzylic chloride. This electrophilic center is readily susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functionalities at the 5-position of the indane ring.

Reaction Principle: The primary mode of reaction is nucleophilic substitution (SN), where a nucleophile (Nu-) displaces the chloride ion.

Experimental Protocol: A Generalized Nucleophilic Substitution

  • Materials: this compound, nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine), a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), and optionally a phase-transfer catalyst for certain nucleophiles.

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If the nucleophile is not readily soluble, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Advantages:

  • Simplicity: The reactions are generally straightforward to perform.

  • Availability: The starting material is commercially available.

  • Versatility: A wide array of nucleophiles can be employed to introduce diverse functional groups.

Limitations:

  • Limited Regioselectivity: Functionalization is restricted to the 5-position.

  • Potential for Side Reactions: Over-alkylation or elimination reactions can occur with certain nucleophiles.

  • Harsh Conditions: Some reactions may require elevated temperatures.

Electrophilic Aromatic Substitution: Direct Functionalization of the Indene Core

Electrophilic aromatic substitution (EAS) offers a direct route to functionalize the aromatic ring of indene without pre-installed handles. The two most relevant EAS reactions for introducing carbonyl functionalities are the Friedel-Crafts acylation and the Vilsmeier-Haack formylation.

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]

Reaction Principle: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of indene.

Experimental Protocol: Friedel-Crafts Acylation of 2,3-Dihydro-1H-indene

  • Materials: 2,3-Dihydro-1H-indene (indane), acyl chloride (e.g., acetyl chloride), anhydrous aluminum chloride (AlCl₃), and a dry, non-polar solvent (e.g., dichloromethane, carbon disulfide).

  • Procedure:

    • Suspend anhydrous AlCl₃ in the solvent in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

    • Cool the suspension in an ice bath and slowly add the acyl chloride.

    • Add a solution of indane in the solvent dropwise to the stirred mixture.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC-MS).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

Vilsmeier-Haack Reaction

This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

Reaction Principle: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile that attacks the indene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of Indene

  • Materials: Indene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and a suitable workup solvent (e.g., dichloromethane).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, cool DMF to 0 °C.

    • Slowly add POCl₃ dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.

    • After the addition, add a solution of indene in a minimal amount of DMF or dichloromethane.

    • Allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it into a beaker of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

    • Extract the product with an organic solvent.

    • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.

    • Purify the resulting aldehyde by column chromatography or distillation.

Comparison of Friedel-Crafts Acylation and Vilsmeier-Haack Reaction:

FeatureFriedel-Crafts AcylationVilsmeier-Haack Reaction
Electrophile Acylium ion (R-C=O)⁺Chloroiminium ion (Vilsmeier reagent)
Product KetoneAldehyde
Reagents Acyl halide/anhydride, Lewis acid (e.g., AlCl₃)DMF, POCl₃
Catalyst Stoichiometric Lewis acid often requiredStoichiometric reagents
Reaction Conditions Can be harsh, sensitive to moistureGenerally milder than Friedel-Crafts
Substrate Scope Sensitive to deactivating groups on the aromatic ringRequires electron-rich aromatic rings
Regioselectivity Typically directs to the para position (position 5 on indane)Tends to favor the most electron-rich and sterically accessible position

Organometallic Approaches: Grignard and Organolithium Reagents

Organometallic reagents provide powerful nucleophilic carbon sources for forming new carbon-carbon bonds with the indene scaffold.

Grignard Reagents from Halo-indenes

Grignard reagents can be prepared from halogenated indenes (e.g., 5-bromo-2,3-dihydro-1H-indene) by reaction with magnesium metal. These reagents can then react with a variety of electrophiles.[8][9][10][11]

Reaction Principle: The highly polarized carbon-magnesium bond acts as a potent nucleophile.

Experimental Protocol: Grignard Reaction with a Halo-indene

  • Materials: A halo-indene (e.g., 5-bromoindane), magnesium turnings, anhydrous diethyl ether or THF, and an electrophile (e.g., an aldehyde, ketone, or carbon dioxide).

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere, often with a small crystal of iodine.

    • Add a solution of the halo-indene in the ethereal solvent dropwise to initiate the Grignard reagent formation. Gentle heating may be required.

    • Once the Grignard reagent has formed, cool the solution and add the electrophile dropwise.

    • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and purify.

Directed Ortho-Lithiation (DoM)

Directed ortho-metalation utilizes a directing metalation group (DMG) on the indene ring to guide deprotonation by a strong organolithium base (e.g., n-butyllithium or s-butyllithium) to a specific ortho position.[12][13][14] The resulting aryllithium species can then be trapped with an electrophile.

Reaction Principle: A heteroatom-containing substituent coordinates to the lithium of the organolithium reagent, directing deprotonation to the adjacent ortho position.

Experimental Workflow for Directed Ortho-Lithiation

Caption: Workflow for Directed Ortho-Lithiation of Indene.

Modern Catalytic Methods: Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise unreactive C-H bonds.[15][16][17][18] Palladium, rhodium, and cobalt catalysts have shown particular promise for the C-H functionalization of indene derivatives.[15][19]

Reaction Principle: A transition metal catalyst, often in the presence of a directing group, can selectively activate a C-H bond on the indene ring, leading to the formation of a carbon-metal bond. This intermediate can then undergo further reaction with a coupling partner to form a new C-C or C-heteroatom bond.

Experimental Protocol: A General Palladium-Catalyzed C-H Arylation

  • Materials: A substituted indene (often with a directing group), an aryl halide or boronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., toluene, dioxane, or DMF).

  • Procedure:

    • In a Schlenk tube or sealed vial, combine the indene substrate, aryl coupling partner, palladium catalyst, ligand, and base.

    • Add the degassed solvent under an inert atmosphere.

    • Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time, monitoring by an appropriate analytical technique.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate, dry, and concentrate.

    • Purify the product by column chromatography.

Conceptual Overview of Catalytic C-H Functionalization

G cluster_0 Catalytic Cycle Indene_DG Indene with Directing Group CMD Concerted Metalation- Deprotonation (CMD) Indene_DG->CMD Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle C-H Activation Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination C-C Bond Formation Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Functionalized_Product Functionalized Indene Reductive_Elimination->Functionalized_Product

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Synthetic Building Block

5-(Chloromethyl)-2,3-dihydro-1H-indene (also known as 5-chloromethylindan) is a vital intermediate in organic synthesis. Its structure, featuring a reactive benzylic chloride on an indane scaffold, makes it a valuable precursor for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and materials science components.[1] The chloromethyl group is a potent electrophilic handle, primed for nucleophilic substitution, making this compound's utility directly proportional to its purity.

The presence of impurities—such as unreacted starting materials, regioisomers, or degradation products—can have significant downstream consequences. These contaminants can lead to difficult-to-separate by-products, reduced yields, and the introduction of potentially toxic entities in drug development pathways. Therefore, a robust, multi-faceted analytical approach to purity assessment is not merely a quality control checkpoint; it is a fundamental necessity for ensuring the validity and success of subsequent synthetic endeavors.

This guide provides a comparative analysis of the primary chromatographic and spectroscopic techniques for determining the purity of synthesized this compound. We will explore the causality behind methodological choices, provide field-proven protocols, and offer insights into data interpretation for researchers, chemists, and quality assurance professionals.

Anticipating the Unknown: Common Impurities in Synthesis

A successful purity analysis begins with an understanding of what to look for. The synthetic route heavily influences the impurity profile. Multi-step precursor-based syntheses are generally favored over direct chloromethylation to achieve high regioselectivity and purity.[1] Common impurities may include:

  • Starting Materials: Residual 2,3-dihydro-1H-indene (indane) or precursor molecules like 5-substituted indanone derivatives.[2]

  • Regioisomers: Isomers such as 4-(chloromethyl)- or 6-(chloromethyl)-2,3-dihydro-1H-indene, which can be difficult to separate due to similar physical properties.

  • Over-reaction Products: Di-substituted products like bis(chloromethyl)-2,3-dihydro-1H-indene.

  • Hydrolysis Products: The corresponding alcohol, (2,3-dihydro-1H-inden-5-yl)methanol, formed by reaction with trace water.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., dichloromethane, n-hexane).

Workflow for Comprehensive Purity Assessment

A systematic workflow ensures all aspects of purity—identity, assay, and impurity profile—are thoroughly evaluated.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening & Sample Prep cluster_1 Phase 2: Primary Quantitative & Qualitative Analysis cluster_2 Phase 3: Structural Confirmation & Final Assessment Sample Synthesized Batch of This compound Prep Prepare Stock Solution (e.g., in Acetonitrile or Dichloromethane) Sample->Prep HPLC Quantitative Analysis by HPLC-UV (Assay vs. Reference Standard) Prep->HPLC Primary Method GCMS Impurity Identification by GC-MS (Detects Volatiles & Isomers) Prep->GCMS Complementary Method Decision Compile Data: Assay, Impurity Profile, Identity HPLC->Decision GCMS->Decision NMR Structural Verification by NMR (¹H and ¹³C Spectroscopy) NMR->Decision Confirmatory Data Report Final Purity Statement Decision->Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

Principle & Causality: HPLC is the premier technique for quantifying the main component and known impurities in a sample. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method is ideal. The choice of a UV detector is logical due to the presence of a chromophoric benzene ring, allowing for sensitive detection.

Expertise & Trustworthiness: This method's trustworthiness comes from its high precision and the ability to perform an assay against a certified reference standard. By establishing linearity and response factors, we can confidently determine the percentage purity (w/w) of the target compound.

Experimental Protocol: Reverse-Phase HPLC
  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 265 nm, determined by UV scan).

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Reference Standard Solution: Accurately weigh ~10 mg of certified this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a ~1 mg/mL solution.

    • Sample Solution: Prepare the synthesized sample in the same manner as the reference standard.

  • Analysis & Calculation:

    • Inject the standard solution to determine its retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample using the principle of external standardization: Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Gas Chromatography-Mass Spectrometry (GC-MS): The Detective for Volatile Impurities

Principle & Causality: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is exceptionally well-suited for analyzing volatile and thermally stable compounds. This compound fits these criteria. The GC separates components based on their boiling points and interactions with the column's stationary phase. The MS detector then fragments the eluted components and measures the mass-to-charge ratio of these fragments, generating a unique "fingerprint" for identification.

Expertise & Trustworthiness: The strength of GC-MS lies in its ability to identify unknown impurities. By comparing the obtained mass spectra with established libraries (like NIST), one can tentatively identify starting materials, by-products, and solvent residues, even at trace levels. This provides a qualitative depth that HPLC-UV alone cannot.[3][4]

Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

Principle & Causality: NMR spectroscopy is an unparalleled technique for absolute structural elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents.

Expertise & Trustworthiness: NMR serves as the definitive confirmation of identity. By comparing the sample's spectrum to a reference or predicted spectrum, one can unequivocally verify the structure of the main component.[5][6] Furthermore, the presence of unexpected signals can indicate and help identify impurities. Quantitative NMR (qNMR), using a high-purity internal standard, can provide a highly accurate assay without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). For qNMR, a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) would be added.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key expected signals for this compound would be in the aromatic region (7.0-7.3 ppm), a singlet for the benzylic CH₂Cl group (~4.6 ppm), and multiplets for the aliphatic protons of the indane ring (~2.0-3.0 ppm).

    • Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • Data Interpretation:

    • Identity: Confirm that all observed chemical shifts and coupling patterns match the expected structure.

    • Purity: Carefully integrate the ¹H NMR signals. The presence of signals not attributable to the target molecule indicates impurities. The relative integration of impurity signals versus product signals can provide a semi-quantitative estimate of their levels. For example, a signal corresponding to residual indane would be readily apparent.

Comparative Guide to Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantitative Assay, Purity ProfileImpurity Identification, VolatilesStructural Confirmation, Identity
Principle Liquid-Solid PartitioningGas-Solid Partitioning & Mass AnalysisNuclear Spin in a Magnetic Field
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Selectivity High (tunable by phase chemistry)Very High (chromatographic & mass)High (unique chemical shifts)
Quantitation Excellent (with reference standard)Good (can be less precise than HPLC)Excellent (qNMR with internal std)
Impurity ID Limited (based on retention time)Excellent (via MS library matching)Excellent (for major impurities)
Throughput HighMediumLow to Medium

Decision Making in Method Selection

The choice of method depends on the analytical question at hand. A logical decision-making process ensures efficient and effective characterization.

Method Selection Decision Tree Start What is the primary analytical goal? Goal1 Determine exact % purity (assay) of the main component? Start->Goal1 Goal2 Identify unknown peaks or residual solvents? Start->Goal2 Goal3 Confirm the chemical structure is correct? Start->Goal3 Method1 Use HPLC-UV with a reference standard. Goal1->Method1 Method2 Use GC-MS for library-based identification. Goal2->Method2 Method3 Use ¹H and ¹³C NMR for structural elucidation. Goal3->Method3

Caption: A decision tree for selecting the optimal analytical method based on the desired information.

Conclusion

The purity assessment of this compound is a task that demands a multi-technique approach. While HPLC stands as the definitive method for quantitative assay, its combination with GC-MS provides an essential qualitative understanding of the impurity profile, particularly for volatile species and isomers. NMR spectroscopy serves as the ultimate arbiter of structural identity, providing an orthogonal layer of confirmation that is indispensable in research and development. By judiciously applying these techniques, scientists can ensure the quality and integrity of this crucial synthetic intermediate, paving the way for reliable and reproducible downstream chemistry.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Inden-1-one, 5-chloro-2,3-dihydro- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Retrieved from [Link]

  • Chemguide. (n.d.). Reactions involving halogenoalkanes and silver nitrate solution. Retrieved from [Link]

  • Mello, P. A., Barin, J. S., Duarte, F. A., Bizzi, C. A., Diehl, L. O., Muller, E. I., & Flores, E. M. M. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615–7642. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Rana, S., et al. (2022). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. Journal of Genetic Engineering and Biotechnology, 20(1), 1-19. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Vedantu. (n.d.). Methods of Preparation of Haloalkanes and Haloarenes | Class 12 Chemistry. Retrieved from [Link]

  • Jaiswal, Y., et al. (2023). Screening of Metabolites and Metabolic Pathways in Five Different Ocimum Species From the Same Origin Using GC-MS. Cureus, 15(9), e45678. Retrieved from [Link]

  • Al-Warhi, T., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5), 1055-1063. Retrieved from [Link]

  • Nazifi, E., et al. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. Records of Natural Products, 2(3), 94-99. Retrieved from [Link]

  • Wankhede, S. B., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(1), 48-52. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 5-(Chloromethyl)-2,3-dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 5-(chloromethyl)-2,3-dihydro-1H-indene derivatives, a class of compounds showing promise in various therapeutic areas, including as potential tubulin polymerization inhibitors for oncology.[1][2] Off-target effects can lead to unforeseen toxicities or reduced efficacy, making rigorous cross-reactivity profiling a critical step in preclinical development.[3][4]

This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, empowering you to design a self-validating system for compound evaluation. We will explore a multi-tiered strategy, from broad, early-stage screening to detailed, mechanistic validation of on- and off-target interactions.

The Imperative of Selectivity: Understanding On-Target vs. Off-Target Effects

The therapeutic efficacy of any drug is predicated on its ability to interact with its intended biological target with high specificity. However, small molecules can often bind to unintended proteins, leading to off-target effects that can range from benign to severely toxic. For derivatives of this compound, which may possess a hydrophobic core, the potential for non-specific binding warrants a thorough investigation.[5][6] A well-designed cross-reactivity study aims to build a comprehensive "selectivity profile" that informs lead optimization and predicts potential clinical liabilities.

dot graph TD; A[Candidate Compound: this compound derivative] --> B{On-Target Interaction}; A --> C{Off-Target Interaction}; B --> D[Therapeutic Efficacy]; C --> E[Adverse Effects/Toxicity]; D --> F((Desired Clinical Outcome)); E --> G((Unwanted Clinical Outcome));

end Caption: Logical flow of on-target vs. off-target effects.

A Phased Approach to Cross-Reactivity Profiling

A robust strategy for assessing the selectivity of this compound derivatives involves a tiered approach, starting with broad screening and progressing to more focused, hypothesis-driven studies.

dot graph LR; subgraph "Phase 1: Broad Screening" A[Computational Prediction] B[Phenotypic Screening] end

end Caption: A tiered experimental workflow for cross-reactivity studies.

Phase 1: Broad Screening Methodologies

The initial phase aims to cast a wide net to identify potential off-target liabilities without prior knowledge of specific unintended targets.

Computational Off-Target Prediction

Expertise & Experience: Before committing to costly and time-consuming wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of the this compound derivatives. These methods utilize large databases of known drug-target interactions to identify "structural alerts" or motifs within your compound that are associated with binding to specific protein families.[7][8] Ligand-based approaches compare the compound's features to those of known ligands for various targets, while structure-based methods can dock the compound into the binding sites of known off-target proteins.[9]

Trustworthiness: While predictive, these methods are a valuable first pass to prioritize experimental screening. A high prediction score for a particular off-target class, such as GPCRs or kinases, provides a strong rationale for focused experimental validation.[9]

Phenotypic Screening

Expertise & Experience: Phenotypic screening assesses the effect of a compound on a whole cell or organism, providing an unbiased view of its biological activity.[10][11] Instead of focusing on a specific target, this approach identifies compounds that produce a desired phenotypic change (e.g., cancer cell death). Any observed phenotype is a result of the compound's total effect on the cellular network, including both on- and off-target interactions. This makes it a powerful tool for uncovering unexpected activities.[12][13]

Trustworthiness: A key challenge with phenotypic screening is subsequent target deconvolution. However, observing a specific, potent phenotype provides a strong biological rationale for further investigation. Modern techniques like CRISPR/Cas9-based genetic screens can be employed to identify the targets responsible for the observed phenotype.

Phase 2: Targeted Profiling

Based on the primary target (e.g., tubulin) and insights from Phase 1, this phase involves screening the indene derivatives against panels of known, druggable protein families that are common sources of off-target effects.

Kinase Profiling

Expertise & Experience: Protein kinases are a large family of enzymes that are frequent off-targets for many drugs due to the conserved nature of their ATP-binding pocket.[14] Comprehensive kinase profiling against a panel of hundreds of kinases is a standard industry practice to assess selectivity.[15][16] Various assay formats are available, including radiometric assays that measure the transfer of radioactive phosphate to a substrate, and fluorescence- or luminescence-based assays that detect ATP consumption or product formation.[14][17]

Trustworthiness: The data generated from kinase profiling is highly quantitative, typically expressed as the half-maximal inhibitory concentration (IC50) or percentage of inhibition at a given concentration. This allows for a direct comparison of the potency of a compound against its intended target versus a panel of kinases.

DerivativePrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity (Kinase A/Primary)
IND-001151,500>10,000100x
IND-002252505,00010x
IND-00350>10,000>10,000>200x

Table 1: Hypothetical kinase profiling data for three this compound derivatives. A higher selectivity ratio indicates greater specificity for the primary target.

Competitive Radioligand Binding Assays

Expertise & Experience: This technique is the gold standard for assessing a compound's affinity for a specific receptor, ion channel, or transporter.[18][19] The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest with high affinity.[20] By performing these assays across a panel of common off-targets (e.g., adrenergic, dopaminergic, serotonergic receptors), a broad cross-reactivity profile can be generated.

Trustworthiness: The results are expressed as the inhibitory constant (Ki), which reflects the affinity of the compound for the target. A lower Ki value indicates higher affinity. This method is highly reproducible and provides a direct measure of binding.

DerivativeTarget ReceptorKi (nM)
IND-001Adrenergic α1>10,000
Dopamine D28,500
IND-002Adrenergic α1750
Dopamine D21,200

Table 2: Example data from a competitive radioligand binding assay for two indene derivatives against common CNS off-targets.

Phase 3: In-Cell Validation of Target Engagement

The ultimate validation of selectivity comes from demonstrating that the compound binds to its intended target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful method for confirming target engagement in intact cells or even tissues.[21][22] It is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[23] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melting curve of the target protein in the presence of the compound provides direct evidence of binding.[24]

Trustworthiness: CETSA is a label-free method, meaning it does not require any modification of the compound or the target protein, providing a more physiologically relevant assessment of target engagement.[25] It can be used to confirm both on-target and off-target binding in a cellular context.

DerivativeTarget ProteinΔTm (°C) with 10 µM Compound
IND-001Tubulin+5.2
Kinase A+0.5
IND-003Tubulin+6.1
Kinase ANo significant shift

Table 3: Illustrative CETSA data showing the change in melting temperature (ΔTm) of the primary target (Tubulin) and a potential off-target (Kinase A) in the presence of two indene derivatives.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.[20]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the this compound derivative.[20]

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[20]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[20]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[20]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with the this compound derivative or vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[23]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[23]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein remaining as a function of temperature for both the treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and therefore, target engagement.[21]

Conclusion and Future Directions

The cross-reactivity profiling of this compound derivatives requires a multi-faceted approach that integrates computational predictions with a suite of robust experimental assays. By systematically progressing from broad screening to targeted profiling and in-cell validation, researchers can build a comprehensive understanding of a compound's selectivity. The data generated from these studies are crucial for making informed decisions in lead optimization, mitigating the risk of late-stage failures due to unforeseen toxicity, and ultimately, developing safer and more effective therapeutics. As our understanding of cellular networks grows, the integration of multi-omics data with these cross-reactivity studies will provide an even more complete picture of a drug's mechanism of action and potential off-target liabilities.[26]

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zegzouti, H., & Goueli, S. A. (Eds.). (2015). Kinase Screening and Profiling: Methods and Protocols. Springer. [Link]

  • Chen, Y., Dang, T., Chen, H., Chen, Y., Liu, Y., Rao, Y., & Chen, X. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

  • Wang, Z. (2018). Off targets toxicological investigation of anti-cancer tubulin inhibitors. EngagedScholarship@CSU. [Link]

  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery. Biobide Blog. [Link]

  • Baig, M. H., Ahmad, K., Roy, S., Ashraf, J. M., Adil, M., Siddiqui, M. H., ... & Choi, I. (2016). Structural alerts for toxicity. Journal of Chemical Information and Modeling, 56(6), 1051-1065. [Link]

  • Mestres, J. (n.d.). Science. Chemotargets. [Link]

  • Gyorgypal, A. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Tropsha, A. (2010). Alarms about structural alerts. Journal of chemical information and modeling, 50(4), 533-538. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel computational approach to predict off-target interactions for small molecules. Frontiers in big Data, 2, 25. [Link]

  • Edfeldt, F., & Leach, A. G. (Eds.). (2020). Phenotypic Drug Discovery. Royal Society of Chemistry. [Link]

  • Kalgutkar, A. S. (2025, November 1). The use of structural alerts to avoid the toxicity of pharmaceuticals. ResearchGate. [Link]

  • Drug Hunter Team. (2019, November 17). Bioactivation of Structural Alerts. Drug Hunter. [Link]

  • Zegzouti, H., & Goueli, S. A. (2011). Screening and profiling kinase inhibitors with a luminescent ADP detection platform. Methods in molecular biology (Clifton, N.J.), 756, 143–157. [Link]

  • Technology Networks. (2024, April 16). The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]

  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Creative Bioarray. [Link]

  • Expert Opinion on Investigational Drugs. (2024). An update on the development on tubulin inhibitors for the treatment of solid tumors. Expert Opinion on Investigational Drugs, 33(5), 373-386. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023). Whole-cell radioligand saturation binding. protocols.io. [Link]

  • Wang, Y., Wang, H., & Liu, D. (2026, January 16). Advances in Nanomedicine-Mediated Photodynamic Therapy for Lung Cancer: Challenges and Perspectives. International Journal of Nanomedicine, Volume 19, 137-155. [Link]

  • EMD Millipore. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • PDSP. (n.d.). Assay Protocol Book. PDSP. [Link]

  • Fios Genomics. (n.d.). Integrating Multi-Omics Data for Effective Target Identification in Drug Discovery. Fios Genomics. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Eurofins DiscoverX. (2017, November 14). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. YouTube. [Link]

  • Hoque, M., et al. (2015). Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors. Semantic Scholar. [Link]

  • Schürer, S. C., & Muskal, S. M. (2018). Extracting Compound Profiling Matrices from Screening Data. ACS omega, 3(4), 4545-4554. [Link]

  • ResearchGate. (n.d.). Hydrophobic and polar interactions of FDA-approved small protein kinase inhibitors with their target enzymes. Request PDF. [Link]

  • Molecules. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 23(11), 2993. [Link]

  • Rao, M., McDuffie, E., & Sachs, C. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]

  • Expert Opinion on Drug Discovery. (2024). Hydrophobic tagging of small molecules: an overview of the literature and future outlook. Expert Opinion on Drug Discovery, 1-13. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-(Chloromethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Chloromethyl)-2,3-dihydro-1H-indene, also known as 5-(chloromethyl)indane, is a valuable bifunctional molecule. It serves as a crucial building block in the synthesis of a variety of more complex chemical entities, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the indane scaffold, a common motif in biologically active molecules, coupled with the reactive chloromethyl group, allows for diverse subsequent chemical transformations. This guide provides a comprehensive comparison of two primary synthetic routes to this important intermediate, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most suitable method for their specific needs.

The two methodologies benchmarked in this guide are:

  • Method A: A Multi-step Synthesis via Friedel-Crafts Acylation of Chlorobenzene. This classical approach involves the initial construction of the indanone core followed by functional group manipulations to arrive at the target molecule.

  • Method B: Direct Chloromethylation of 2,3-dihydro-1H-indene (Indane). This method aims for a more direct introduction of the chloromethyl group onto the pre-existing indane skeleton.

This guide will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step experimental procedures, and present a comparative analysis of key performance indicators such as yield, purity, reaction conditions, and safety considerations.

Method A: Multi-step Synthesis via Friedel-Crafts Acylation

This synthetic strategy is a robust and well-documented pathway that proceeds through the key intermediate, 5-chloro-1-indanone. The overall transformation can be broken down into three main stages:

  • Friedel-Crafts Acylation: Formation of 3-chloro-1-(4-chlorophenyl)propan-1-one from chlorobenzene and 3-chloropropionyl chloride.

  • Intramolecular Friedel-Crafts Alkylation (Cyclization): Ring closure of the propiophenone derivative to yield 5-chloro-1-indanone.

  • Reduction and Chlorination: Conversion of the indanone to the corresponding indanol, followed by substitution of the hydroxyl group with a chlorine atom to yield the final product.

The causality behind this multi-step approach lies in the reliable and high-yielding nature of the individual reactions, particularly the Friedel-Crafts acylation and cyclization steps, which are foundational reactions in organic synthesis.[1][2]

Experimental Protocols

Step 1 & 2: Synthesis of 5-Chloro-1-indanone

This procedure is adapted from established patent literature, which demonstrates a high-yielding synthesis of the key indanone intermediate.[3]

  • Materials: Chlorobenzene (3 mol), 3-chloropropionyl chloride (3 mol), aluminum trichloride (3.15 mol).

  • Procedure:

    • In a 2000 mL jacketed reactor, add chlorobenzene (338g, 3 mol) and cool to below 5°C.

    • Add aluminum trichloride (420g, 3.15 mol) and stir for 30 minutes.

    • Slowly add 3-chloropropionyl chloride (381g, 3 mol) dropwise over 2 hours, maintaining the temperature below 5°C.

    • After the addition is complete, raise the temperature to 50°C and maintain for 2 hours. Monitor the reaction by GC until the starting material is consumed (≤0.5%).

    • In a separate jacketed kettle, melt a mixture of aluminum trichloride (300g), sodium chloride (90g), and potassium chloride (30g) by heating.

    • Transfer the reaction mixture from the first step to the molten salt mixture.

    • Heat the mixture to 150°C for 3 hours to effect cyclization.

    • After completion, carefully quench the reaction by pouring it into 5000g of ice water.

    • Control the temperature of the hydrolysis to ≤50°C.

    • Cool the mixture to below 20°C and filter the solid precipitate.

    • The filter cake is washed and can be further purified by recrystallization from methanol to yield 5-chloro-1-indanone.

Step 3a: Reduction of 5-Chloro-1-indanone to 5-Chloro-1-indanol

This is a standard ketone reduction using sodium borohydride.[4][5][6][7]

  • Materials: 5-chloro-1-indanone (1 eq), sodium borohydride (0.25-0.5 eq), methanol.

  • Procedure:

    • Dissolve 5-chloro-1-indanone in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully add water to quench the reaction, followed by dilute hydrochloric acid to neutralize the mixture.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-chloro-1-indanol.

Step 3b: Conversion of 5-Chloro-1-indanol to this compound

This step involves the substitution of the hydroxyl group with a chlorine atom using thionyl chloride.[8]

  • Materials: 5-chloro-1-indanol (1 eq), thionyl chloride (1.1-1.5 eq), pyridine (catalytic amount, optional), anhydrous dichloromethane.

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 5-chloro-1-indanol in anhydrous dichloromethane.

    • Cool the solution in an ice bath and slowly add thionyl chloride dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture into ice water to quench the excess thionyl chloride.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Diagram of Method A Workflow

MethodA cluster_0 Step 1 & 2: Friedel-Crafts Acylation & Cyclization cluster_1 Step 3a: Reduction cluster_2 Step 3b: Chlorination Chlorobenzene Chlorobenzene Indanone 5-Chloro-1-indanone Chlorobenzene->Indanone 1. Acylation 2. Cyclization ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Indanone AlCl3 AlCl₃ AlCl3->Indanone Indanone_red 5-Chloro-1-indanone Indanol 5-Chloro-1-indanol Indanone_red->Indanol Indanol_chlor 5-Chloro-1-indanol NaBH4 NaBH₄ NaBH4->Indanol FinalProduct This compound Indanol_chlor->FinalProduct SOCl2 SOCl₂ SOCl2->FinalProduct MethodB Indane 2,3-dihydro-1H-indene FinalProduct This compound Indane->FinalProduct Direct Chloromethylation Reagents Paraformaldehyde, HCl, ZnCl₂ Reagents->FinalProduct

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2,3-dihydro-1h-indene
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2,3-dihydro-1h-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.